2-Bromo-1-(bromomethyl)-3-methylbenzene
Description
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMPZQBTXRQKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448935 | |
| Record name | 2-bromo-3-methylbenzylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66790-58-7 | |
| Record name | 2-bromo-3-methylbenzylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(bromomethyl)-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 2-Bromo-1-(bromomethyl)-3-methylbenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-1-(bromomethyl)-3-methylbenzene
Introduction
This compound, also known by its synonym 2-bromo-6-methylbenzyl bromide, is a disubstituted toluene derivative with significant applications as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring two distinct bromine substituents—one on the aromatic ring and one on the methyl group—provides two reactive sites for sequential and selective chemical transformations. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, spectroscopic signature, and safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.
Compound Identification and Physical Properties
Accurate identification and understanding the physical characteristics of a chemical are foundational to its application in research and development.
Core Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | 1-Bromo-2-(bromomethyl)-3-methylbenzene | [1] |
| Synonym | 2-Bromo-6-methylbenzyl bromide | [1] |
| CAS Number | 75366-10-8 | [1] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1)Br)CBr | [1] |
| InChIKey | IBNHZINTTYTGJB-UHFFFAOYSA-N | [1] |
Physical Properties
The physical properties of this compound are critical for its handling, purification, and use in reactions. The data below is based on computed values and information from similar compounds.
| Property | Value | Notes |
| XLogP3 | 3.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 261.89928 Da | [1] |
| Monoisotopic Mass | 261.89928 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Chemical Profile and Reactivity
The synthetic utility of this compound stems from the differential reactivity of its two carbon-bromine bonds. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aromatic bromide. This allows for selective functionalization, making it a valuable building block in multi-step syntheses.
-
Benzylic Bromide Reactivity : The C-Br bond of the bromomethyl group is highly susceptible to nucleophilic attack. This is due to the ability of the adjacent benzene ring to stabilize the resulting carbocation intermediate or the transition state of an Sₙ2 reaction. This site readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.
-
Aromatic Bromide Reactivity : In contrast, the bromine atom attached directly to the benzene ring is relatively inert to standard nucleophilic substitution. However, it can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are fundamental transformations in modern organic synthesis.
This dual reactivity allows for a modular approach to constructing complex molecules.
Caption: Reactivity profile of this compound.
Synthesis and Purification
The synthesis of this compound typically involves the radical bromination of 2-bromo-1,3-dimethylbenzene. This selective functionalization of a benzylic C-H bond is a common strategy for producing benzyl bromides.
General Synthetic Protocol
A standard laboratory procedure involves the reaction of the starting material, 2-bromo-1,3-dimethylbenzene, with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[2]
Step-by-Step Methodology:
-
Reaction Setup : To a solution of 2-bromo-1,3-dimethylbenzene in a suitable non-polar solvent (e.g., carbon tetrachloride or chlorobenzene), add N-bromosuccinimide and a catalytic amount of a radical initiator.[2]
-
Initiation : Heat the reaction mixture to reflux to initiate the radical chain reaction. The progress of the reaction can be monitored by techniques such as TLC or GC.[2]
-
Workup : After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in the non-polar solvent, is removed by filtration.
-
Purification : The filtrate is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - A singlet corresponding to the two benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm. - A singlet for the three methyl protons (-CH₃) around δ 2.4-2.6 ppm. - A set of multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the three protons on the benzene ring. |
| ¹³C NMR | - A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm. - A signal for the methyl carbon (-CH₃) around δ 20-25 ppm. - Six distinct signals in the aromatic region (δ 120-140 ppm) for the benzene ring carbons. |
| IR Spectroscopy | - C-H stretching vibrations for sp³ hybridized carbons (methyl and methylene groups) just below 3000 cm⁻¹. - C-H stretching for sp² hybridized carbons (aromatic ring) just above 3000 cm⁻¹. - C=C stretching vibrations in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring. - A strong C-Br stretching absorption in the fingerprint region, typically around 600-700 cm⁻¹.[3] |
| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 with relative intensities of approximately 1:2:1). - A prominent fragment ion corresponding to the loss of a bromine atom (M-Br)⁺. - Another significant fragment would be the tropylium-like ion resulting from the loss of the -CH₂Br group. |
Safety, Handling, and Storage
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification
The compound is associated with the following GHS hazard statements based on available data.[1]
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H318: Causes serious eye damage[1]
-
H335: May cause respiratory irritation[1]
Handling and Personal Protective Equipment (PPE)
Given its hazardous nature, strict handling protocols are necessary.
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[4]
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[4]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
General Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[5]
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Conclusion
This compound is a key synthetic intermediate whose value lies in the orthogonal reactivity of its two bromine substituents. A thorough understanding of its physical properties, chemical behavior, and safe handling procedures is essential for its effective and safe utilization in the synthesis of complex target molecules in the pharmaceutical and materials science industries. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this compound.
References
- BLD Pharm. (n.d.). 1-Bromo-3-(bromomethyl)benzene.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene Safety Data Sheet.
- PubChem. (n.d.). 4-Bromo-1-(bromomethyl)-2-methylbenzene.
- PubChem. (n.d.). 2-Bromo-1-chloro-3-methylbenzene.
- PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-methylbenzene.
- PubChem. (n.d.). 2-Bromo-1-ethyl-3-methylbenzene.
- ChemicalBook. (n.d.). 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis.
- Sunway Pharm Ltd. (n.d.). 1-Bromo-3-(bromomethyl)-2-methylbenzene.
- Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane.
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- 2. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene from 3-methylbenzyl bromide
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries. The synthesis begins with the commercially available starting material, 3-methylbenzyl bromide. This document elucidates the underlying principles of electrophilic aromatic substitution, details a robust experimental protocol, and outlines the necessary safety precautions and analytical methods for product verification. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Overview
This compound is a disubstituted toluene derivative featuring two bromine atoms at different positions—one on the aromatic ring and one on the benzylic methyl group. This unique arrangement of reactive sites makes it a versatile building block in organic synthesis. For instance, the bromomethyl group is susceptible to nucleophilic substitution, while the aryl bromide can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual reactivity is highly valuable for constructing complex molecular scaffolds.
The synthetic challenge lies in selectively introducing a bromine atom onto the aromatic ring of 3-methylbenzyl bromide without disturbing the existing benzylic bromide. This requires a shift from the radical conditions used to create the starting material from m-xylene to conditions that favor electrophilic aromatic substitution. This guide details a strategic approach to achieve this transformation with high fidelity.
Mechanistic Rationale: The Principles of Regioselective Bromination
The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The outcome of this reaction is governed by the electronic and steric effects of the substituents already present on the benzene ring: the methyl (-CH₃) group and the bromomethyl (-CH₂Br) group.
-
-CH₃ (Methyl Group): This is an alkyl group, which acts as an electron-donating group (EDG) through hyperconjugation. It is considered an activating group, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director.
-
-CH₂Br (Bromomethyl Group): The bromine atom is highly electronegative, exerting a deactivating inductive effect (-I) on the ring. This makes the ring slightly less reactive than toluene but does not prevent the EAS reaction. Despite being deactivating, it is also an ortho, para-director.
The incoming electrophile, the bromonium ion (Br⁺), generated from Br₂ and a Lewis acid catalyst like FeBr₃, will be directed to the positions that are activated by these groups.[4] Let's analyze the possible positions for substitution on 3-methylbenzyl bromide:
-
Position 2: Ortho to both the -CH₃ and -CH₂Br groups. This position is electronically favorable but may be subject to significant steric hindrance from the two adjacent substituents.
-
Position 4: Para to the -CH₂Br group and ortho to the -CH₃ group. This position is electronically favorable and less sterically hindered than position 2.
-
Position 6: Para to the -CH₃ group and ortho to the -CH₂Br group. This position is also electronically favorable and sterically accessible.
While a mixture of isomers is possible, the synthesis of the specific target, this compound, requires conditions that can favor this product or, more practically, a robust purification strategy to isolate it from other isomers like the 4-bromo and 6-bromo derivatives. The protocol described below is a standard approach for aromatic bromination, which will likely yield a mixture of isomers requiring careful separation.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity, reproducibility, and safety.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount | Supplier |
| 3-Methylbenzyl bromide | 185.06 | 0.05 | 1.0 | 9.25 g | Sigma-Aldrich[5] |
| Iron (III) Bromide (FeBr₃) | 295.56 | 0.0025 | 0.05 | 0.74 g | |
| Bromine (Br₂) | 159.81 | 0.055 | 1.1 | 2.8 mL (8.8 g) | |
| Dichloromethane (DCM) | 84.93 | - | - | 150 mL | |
| 10% Sodium Bisulfite (aq) | - | - | - | 50 mL | |
| Saturated Sodium Bicarbonate (aq) | - | - | - | 50 mL | |
| Brine (Saturated NaCl aq) | - | - | - | 50 mL | |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | ~5 g |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (containing aqueous NaOH to neutralize HBr gas), add 3-methylbenzyl bromide (9.25 g, 0.05 mol) and anhydrous iron(III) bromide (0.74 g, 0.0025 mol). Dissolve the solids in 100 mL of dichloromethane (DCM).
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. In the dropping funnel, prepare a solution of bromine (2.8 mL, 0.055 mol) in 50 mL of DCM. Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature below 5 °C during the addition. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent over-bromination or other side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Quenching: Cool the mixture again in an ice bath. Carefully quench the reaction by slowly adding 50 mL of 10% aqueous sodium bisulfite solution to destroy any unreacted bromine. The deep red/brown color of bromine should dissipate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove HBr), and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product will likely be a mixture of 2-bromo, 4-bromo, and 6-bromo isomers. Purification via flash column chromatography on silica gel is recommended. A solvent system of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) should effectively separate the isomers. Collect fractions and analyze by TLC to isolate the desired this compound.
Visualization of Workflow and Reaction
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction scheme for the synthesis.
Safety and Hazard Management
This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
3-Methylbenzyl bromide: This compound is a lachrymator and is harmful if inhaled, swallowed, or in contact with skin.[6] It can cause burns.
-
Bromine (Br₂): Highly corrosive, toxic by inhalation, and causes severe skin burns and eye damage. It is a strong oxidizing agent.
-
This compound (Product): As a poly-brominated aromatic compound, it is expected to be highly toxic and corrosive. It is classified as causing severe skin burns and eye damage.[7]
-
Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct. The reaction must be conducted in a well-ventilated chemical fume hood, and the effluent gas must be neutralized in a base trap.
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile). All manipulations should be performed within a certified chemical fume hood.
Product Characterization
To confirm the identity and purity of the final product, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The proton NMR will show characteristic shifts for the aromatic protons, the benzylic -CH₂Br protons (typically around 4.5-4.8 ppm), and the methyl -CH₃ protons (around 2.4 ppm). The integration and splitting patterns of the aromatic signals are crucial for confirming the 1,2,3-substitution pattern.
-
Mass Spectrometry (MS): Will confirm the molecular weight (263.96 g/mol ) and show the characteristic isotopic pattern for a molecule containing two bromine atoms.[7]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Lumen Learning. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. [Link]
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- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
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- 6. guidechem.com [guidechem.com]
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The Definitive Guide to the Isomers of C₈H₈Br₂: A Comprehensive Analysis of IUPAC Nomenclature and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical formula C₈H₈Br₂ represents a fascinating array of structural isomers, each with unique chemical and physical properties that are of significant interest in the fields of organic synthesis, materials science, and drug development. The precise naming and identification of these isomers are paramount for unambiguous communication, reproducibility of experimental results, and the systematic investigation of structure-activity relationships. This in-depth technical guide provides a comprehensive exploration of the isomers of C₈H₈Br₂, focusing on the rigorous application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3][4][5] We will delve into the structural diversity of these compounds, present a systematic approach to their naming, and provide insights into their synthesis and characterization.
Unraveling the Isomeric Complexity of C₈H₈Br₂
The molecular formula C₈H₈Br₂ suggests a degree of unsaturation of five, which is consistent with the presence of a benzene ring. The remaining two carbon atoms and eight hydrogen atoms, along with the two bromine atoms, can be arranged in numerous ways, leading to a variety of structural isomers. These isomers can be broadly categorized into two main families based on the nature of the C₂ side chain attached to the benzene ring: dibromoethylbenzene and dibromovinylbenzene (dibromostyrene) . A third, less common, category includes isomers with a different carbon skeleton, such as dibromocyclooctatetraene .
The Dibromoethylbenzene Family
In this family of isomers, a dibromoethyl group is attached to a benzene ring. The bromine atoms can be located on the ethyl side chain, on the benzene ring, or one on each. This leads to a significant number of positional isomers. It has been noted that there are 15 possible structural isomers of dibromoethylbenzene alone.[6]
The Dibromovinylbenzene (Dibromostyrene) Family
These isomers possess a dibromovinyl (dibromoethenyl) group attached to the benzene ring. Again, the bromine atoms can be positioned on the vinyl group or on the benzene ring, resulting in numerous positional and geometric isomers.
A Systematic Guide to the IUPAC Nomenclature of C₈H₈Br₂ Isomers
The IUPAC nomenclature for organic compounds provides a systematic and unambiguous way to name chemical structures.[1][2][3][4][5] The following principles are applied to name the various isomers of C₈H₈Br₂:
-
Identification of the Parent Hydride: For most C₈H₈Br₂ isomers, the parent hydride is either benzene or a hydrocarbon chain.
-
Identification of the Principal Functional Group: In the absence of other functional groups, the double bond in vinylbenzene (styrene) isomers takes precedence over the alkyl group in ethylbenzene isomers. Halogens are always treated as prefixes.
-
Numbering the Parent Chain or Ring: The carbon atoms of the parent structure are numbered to give the substituents the lowest possible locants. When multiple substituents are present, they are listed in alphabetical order.
-
Use of Prefixes: The positions of the bromine atoms are indicated by numerical locants. For disubstituted benzene rings, the prefixes ortho- (1,2), meta- (1,3), and para- (1,4) can be used as alternatives to numerical locants.[7]
-
Stereochemistry: For isomers with stereocenters (e.g., (E/Z)-isomers of dibromovinylbenzenes), stereodescriptors are used to define the spatial arrangement of the atoms.[8]
Below is a systematic enumeration and IUPAC naming of the key structural isomers of C₈H₈Br₂.
Isomers of Dibromoethylbenzene
Side-Chain Substituted Isomers:
-
(1,1-Dibromoethyl)benzene
-
(1,2-Dibromoethyl)benzene
-
(2,2-Dibromoethyl)benzene [9]
Ring-Substituted Isomers:
-
1-Ethyl-2,3-dibromobenzene
-
1-Ethyl-2,4-dibromobenzene
-
1-Ethyl-2,5-dibromobenzene
-
1-Ethyl-2,6-dibromobenzene
-
1-Ethyl-3,4-dibromobenzene
-
1-Ethyl-3,5-dibromobenzene
Mixed-Substituted Isomers:
-
1-(1-Bromoethyl)-2-bromobenzene
-
1-(1-Bromoethyl)-3-bromobenzene
-
1-(1-Bromoethyl)-4-bromobenzene
-
1-(2-Bromoethyl)-2-bromobenzene
-
1-(2-Bromoethyl)-3-bromobenzene
-
1-(2-Bromoethyl)-4-bromobenzene
Isomers of Dibromovinylbenzene (Dibromostyrene)
Side-Chain Substituted Isomers:
-
1-(1,2-Dibromovinyl)benzene (can exist as E and Z isomers)
-
1-(2,2-Dibromovinyl)benzene
Ring-Substituted Isomers:
-
1-Vinyl-2,3-dibromobenzene
-
1-Vinyl-2,4-dibromobenzene
-
1-Vinyl-2,5-dibromobenzene
-
1-Vinyl-2,6-dibromobenzene
-
1-Vinyl-3,4-dibromobenzene
-
1-Vinyl-3,5-dibromobenzene
Mixed-Substituted Isomers:
-
1-(1-Bromovinyl)-2-bromobenzene
-
1-(1-Bromovinyl)-3-bromobenzene
-
1-(1-Bromovinyl)-4-bromobenzene
-
1-(2-Bromovinyl)-2-bromobenzene (can exist as E and Z isomers)
-
1-(2-Bromovinyl)-3-bromobenzene (can exist as E and Z isomers)
-
1-(2-Bromovinyl)-4-bromobenzene (can exist as E and Z isomers)
Quantitative Data Summary
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (1,2-Dibromoethyl)benzene | C₈H₈Br₂ | 263.96 | 93-52-7[10] |
| (2,2-Dibromoethyl)benzene | C₈H₈Br₂ | 263.96 | 30812-87-4[9] |
| 1-Ethyl-3,5-dibromobenzene | C₈H₈Br₂ | 263.96 | 59785-43-2 |
| 1-(2,2-Dibromovinyl)benzene | C₈H₆Br₂ | 261.94 | 31780-26-4 |
Experimental Protocols for Synthesis and Characterization
The synthesis and characterization of C₈H₈Br₂ isomers require specific experimental protocols to ensure the desired product is obtained with high purity.
Synthesis of (1,2-Dibromoethyl)benzene
A common method for the synthesis of (1,2-dibromoethyl)benzene is the bromination of styrene.[6]
Protocol:
-
Dissolve styrene in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with constant stirring.
-
The reaction is complete when the characteristic red-brown color of bromine disappears.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Caption: Workflow for the synthesis of (1,2-Dibromoethyl)benzene.
Synthesis of Ring-Substituted Dibromoethylbenzenes
The synthesis of dibromoethylbenzenes with bromine atoms on the aromatic ring can be achieved through the electrophilic bromination of ethylbenzene.[11]
Protocol:
-
To a solution of ethylbenzene in a suitable solvent (e.g., carbon tetrachloride), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
-
Slowly add bromine to the reaction mixture at room temperature.
-
The reaction is stirred until the evolution of hydrogen bromide gas ceases.
-
The reaction mixture is then washed with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed to yield a mixture of ortho- and para-bromoethylbenzene, which can be further brominated to obtain dibromoethylbenzenes.
Caption: General workflow for the synthesis of ring-substituted dibromoethylbenzenes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of C₈H₈Br₂ isomers.
¹H and ¹³C NMR Spectroscopy
The number of signals, their chemical shifts, and their splitting patterns in ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms in the molecule. For example, the ¹H NMR spectrum of (1,2-dibromoethyl)benzene would show a complex multiplet for the aromatic protons, a doublet of doublets for the proton on the carbon bearing one bromine, and another doublet of doublets for the protons on the terminal carbon with the other bromine. The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. A key feature in the mass spectra of bromine-containing compounds is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio).[12][13] For a compound with two bromine atoms, the molecular ion region will show a characteristic M, M+2, and M+4 pattern with a relative intensity ratio of approximately 1:2:1.[13]
Conclusion
The systematic application of IUPAC nomenclature is essential for accurately and unambiguously identifying the numerous structural isomers of C₈H₈Br₂. This guide has provided a comprehensive overview of the major isomer families, a step-by-step approach to their naming, and insights into their synthesis and characterization. For researchers in the chemical and pharmaceutical sciences, a thorough understanding of these principles is fundamental for advancing their research and development efforts.
References
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IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link][1]
- Smith, J. G. (2020). Organic Chemistry.
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IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). [Link][14][15][16][17][18]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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University of Calgary. Common substituted benzenes. [Link]
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Study.com. IUPAC Naming for Organic Compounds | Rules, Process & Examples. [Link][19]
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PubChem. (1,2-Dibromoethyl)benzene. [Link]
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Allen Digital. Bromination of ethyl benzene in presence of light gives. [Link][7]
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SpectraBase. 1,2-Dibromoethylbenzene - Optional[MS (GC)] - Spectrum. [Link][21]
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IUPAC. Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link][8]
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An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-1-(bromomethyl)-3-methylbenzene (CAS No. 66790-58-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the safety and hazards associated with 2-bromo-1-(bromomethyl)-3-methylbenzene, a chemical intermediate pertinent to various research and development applications. The information herein is curated to empower laboratory personnel with the knowledge required for safe handling, storage, and emergency response.
Chemical Identity and Physical Properties
This compound, also known by its synonym 2-bromo-3-methylbenzyl bromide, is a disubstituted toluene derivative.[1][2] Its fundamental role as a reactive intermediate in organic synthesis necessitates a thorough understanding of its characteristics.
| Property | Value | Source |
| CAS Number | 66790-58-7 | [1][2] |
| Molecular Formula | C₈H₈Br₂ | [1][2] |
| Molecular Weight | 263.96 g/mol | [1][2] |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Solubility | Not available |
Note: The lack of available data for key physical properties underscores the need for a cautious approach, treating the substance as potentially having hazardous characteristics until empirically determined.
GHS Hazard Identification and Classification
This compound is classified as a corrosive substance, posing significant risks upon contact.[1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
GHS Pictogram:
A comprehensive list of precautionary statements is provided in the safety data sheets and should be strictly adhered to.[1]
Toxicological Profile and Routes of Exposure
-
Skin Contact: Causes severe skin burns, characterized by itching, scaling, reddening, blistering, pain, or dryness.[1]
-
Eye Contact: Can result in severe eye damage, including redness and pain.[1]
-
Inhalation: May lead to irritation of the lungs and respiratory system.[1]
-
Ingestion: While specific effects are not detailed, ingestion is a potential route of exposure and should be avoided.[1]
Overexposure may lead to serious illness or death.[1]
Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with this substance.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE selection process:
Caption: PPE selection workflow for handling this compound.
Handling Procedures
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Do not breathe fumes.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from sources of ignition.[1]
-
Minimize dust generation and accumulation.[1]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible substances, particularly strong oxidizing agents.[1]
-
Store in a locked-up location.[1]
Reactivity and Stability
-
Stability: The chemical is stable under recommended storage temperatures and pressures.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Thermal decomposition or combustion may produce carbon oxides and hydrogen bromide.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
General Advice: Immediately remove any contaminated clothing and show the safety data sheet to the attending physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen bromide may be generated.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[1]
-
Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[1]
-
Containment and Cleanup: Absorb the spill with inert material and place it into a suitable disposal container. Consult local regulations for proper disposal.[1]
The following flowchart illustrates the decision-making process for handling a spill:
Sources
molecular weight and formula of 2-Bromo-1-(bromomethyl)-3-methylbenzene
An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-3-methylbenzene: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Authored by: [Your Name/Title], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key bifunctional building block in synthetic organic chemistry. The strategic positioning of a reactive benzylic bromide and a more stable aryl bromide on a substituted toluene scaffold makes this reagent a valuable precursor for the synthesis of complex molecular architectures. This document delves into the physicochemical properties, synthesis, and characteristic reactivity of the title compound. Furthermore, it explores its applications, particularly in the realm of medicinal chemistry and drug development, supported by detailed experimental protocols and safety guidelines. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique synthetic potential of this versatile intermediate.
Core Compound Properties and Data
This compound, also known by its synonym 2-Bromo-3-methylbenzyl bromide, is a halogenated aromatic hydrocarbon. Its utility in organic synthesis is primarily derived from the differential reactivity of its two bromine substituents. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is amenable to a variety of cross-coupling reactions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-3-methylbenzyl bromide | [1] |
| CAS Number | 66790-58-7 | [1] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Appearance | White to off-white solid (typical) | |
| Hazard Statement | Causes severe skin burns and eye damage | [1] |
Strategic Synthesis of this compound
The synthesis of this compound is most efficiently achieved via a selective free-radical bromination of the methyl group of 2-bromo-1,3-dimethylbenzene. This method leverages the greater reactivity of benzylic protons towards radical abstraction compared to aromatic protons.
Synthetic Workflow Overview
The logical flow for the synthesis is a two-step process starting from a commercially available xylene isomer, followed by selective bromination.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of the target compound from 2-bromo-1,3-dimethylbenzene.
Materials:
-
2-Bromo-1,3-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous carbon tetrachloride.
-
Initiation: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq) to the solution.
-
Causality Insight: NBS is used as a source of bromine radicals, which are generated in low concentration, minimizing side reactions. AIBN is a thermal initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.
-
-
Reaction Progression: Heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Trustworthiness Check: The reaction can be monitored by observing the consumption of the starting material and the appearance of the product spot on a TLC plate. The byproduct, succinimide, will float on top of the CCl₄, providing a visual cue of reaction progress.
-
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench any remaining HBr) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like hexanes.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is rooted in the orthogonal reactivity of its two C-Br bonds. The benzylic bromide is a potent electrophile, readily participating in SN2 reactions, while the aryl bromide is a handle for metal-catalyzed cross-coupling reactions.
The Role of Bromine in Medicinal Chemistry
The introduction of bromine into a molecular scaffold is a well-established strategy in drug design. Bromine can increase the lipophilicity of a compound, potentially enhancing membrane permeability. Furthermore, it can form halogen bonds, which are non-covalent interactions that can influence drug-target binding affinity and specificity[2].
Key Reactions and Transformations
The primary application of this reagent is as a versatile building block. The reactive benzylic bromide allows for the introduction of a variety of nucleophiles, making it an excellent precursor for substituted benzylamines, ethers, and esters[3]. These motifs are prevalent in a wide range of biologically active molecules.
Caption: Key reaction pathways for this compound.
Protocol: Synthesis of a Substituted Benzylamine
This protocol details a representative SN2 reaction with a primary amine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (2.0 eq).
-
Causality Insight: Potassium carbonate acts as a non-nucleophilic base to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with deionized water.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the desired N-benzyl-1-(2-bromo-3-methylphenyl)methanamine.
Analytical Characterization: Predicted ¹H NMR
While an experimental spectrum is definitive, the ¹H NMR spectrum of this compound can be reliably predicted:
-
Aromatic Protons (3H): Expect complex multiplets in the range of δ 7.0-7.5 ppm. The three non-equivalent protons on the benzene ring will show coupling to each other.
-
Benzylic Protons (-CH₂Br, 2H): A sharp singlet is expected around δ 4.5-4.8 ppm. The high chemical shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
-
Methyl Protons (-CH₃, 3H): A singlet is expected around δ 2.4 ppm.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage[1]. It is also a lachrymator.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[4][5][6].
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. All metal equipment should be grounded to avoid static discharge[5].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][6].
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains[7].
Conclusion
This compound is a strategically valuable synthetic intermediate. Its differential reactivity allows for selective and stepwise functionalization, making it a powerful tool for constructing complex molecules. This is particularly relevant in drug discovery, where the creation of diverse chemical scaffolds is paramount. The protocols and data presented in this guide offer a foundational resource for researchers aiming to harness the synthetic potential of this versatile compound.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-1,3-diethyl-5-methylbenzene.
- Spectrum Chemical. (2019, June 10). SAFETY DATA SHEET: Bromobenzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Benzene, (2-bromoethyl)-.
- Fisher Scientific. (2010, June 3). SAFETY DATA SHEET: Benzene, (1-bromoethyl)-.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 1-Bromo-3-(bromomethyl)benzene.
- BenchChem. (n.d.). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.
- BenchChem. (n.d.). Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility.
- ChemicalBook. (n.d.). 1,3-Bis(bromomethyl)benzene(626-15-3) 1H NMR spectrum.
- Chemistry Stack Exchange. (2020, December 17). Converting bromobenzene to 1-bromo-3-methylbenzene.
- PubChem. (n.d.). 2-Bromo-1-ethyl-3-methylbenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 2-Bromo-1-chloro-3-methoxybenzene in Pharmaceutical Material Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Guidechem. (n.d.). 1-Bromo-3-(bromomethyl)-2-methylBenzene 112299-62-4 wiki.
- Kwiecińska, A., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from a relevant scientific journal source.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum.
- BLD Pharm. (n.d.). 823-78-9|1-Bromo-3-(bromomethyl)benzene.
- Lab-Chemicals.Com. (n.d.). This compound.
- PubChem. (n.d.). 2-Bromo-1,3-bis-bromomethyl-benzene.
- PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-methylbenzene.
- YouTube. (2006, December 14). E-1 Reaction of 2-bromo-3-methylpentane.
- NIST. (n.d.). Benzene, 1-bromo-3-methyl-.
- Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide).
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An In-depth Technical Guide to the Solubility of 2-Bromo-1-(bromomethyl)-3-methylbenzene in Common Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1-(bromomethyl)-3-methylbenzene. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for researchers to determine solubility in their own laboratory settings. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their work.
Compound Characterization: Understanding the Solute
A thorough understanding of the solute's physicochemical properties is the cornerstone of predicting its solubility. This compound is a polysubstituted aromatic compound with the molecular formula C₈H₈Br₂.
Key Physicochemical Properties:
-
Structure: A benzene ring substituted with a bromine atom, a bromomethyl group, and a methyl group.
-
Polarity: The molecule possesses a degree of polarity due to the presence of two electronegative bromine atoms. However, the overall polarity is moderate, influenced by the nonpolar hydrocarbon backbone (the benzene ring and methyl group). The topological polar surface area is calculated to be 0 Ų, which suggests a nonpolar character.[1][2]
The presence of both halogenated functional groups and a hydrocarbon structure suggests that its solubility will be nuanced, favoring solvents with particular characteristics.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the primary intermolecular forces at play are London dispersion forces, given its significant hydrocarbon component, and dipole-dipole interactions arising from the C-Br bonds.
Hansen Solubility Parameters (HSP): A More Granular Approach
To move beyond a simple qualitative prediction, Hansen Solubility Parameters (HSP) provide a more quantitative framework. HSP decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Predicted Solubility in Common Organic Solvents
Based on the above principles, we can predict the solubility of this compound in various classes of organic solvents. The following table provides a predictive summary. It is crucial to note that these are educated predictions and must be confirmed by experimental data.
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The nonpolar nature of these solvents aligns well with the large hydrocarbon portion of the solute, facilitating strong dispersion force interactions. |
| Polar Aprotic | Acetone, Dichloromethane | Moderate to High | These solvents have a dipole moment that can interact with the polar C-Br bonds of the solute. Dichloromethane is often an excellent solvent for brominated compounds. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The strong hydrogen bonding network of these solvents may not be sufficiently disrupted by the solute, which cannot participate as a hydrogen bond donor. |
| Very Polar | Water | Insoluble | The high polarity and extensive hydrogen bonding of water make it a poor solvent for the largely nonpolar and non-hydrogen bonding solute. |
Experimental Protocol for Solubility Determination
The following protocol details a robust and reliable method for determining the solubility of this compound using the isothermal shake-flask method, followed by gravimetric analysis. This method is a gold standard for generating accurate solubility data.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Drying oven or vacuum oven
-
Fume hood
4.2. Step-by-Step Procedure
-
Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C) in the temperature-controlled shaker.
-
Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Add a known volume or mass of the temperature-equilibrated solvent to the vial containing the solute. Securely cap the vial.
-
Shaking: Place the vial in the orbital shaker and agitate at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.
-
Phase Separation: After shaking, allow the vial to rest in the temperature-controlled environment for at least 24 hours to allow for the complete sedimentation of the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any undissolved solid.
-
Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed, labeled vial. Record the exact mass of the solution transferred.
-
Solvent Evaporation: Place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Continue drying until a constant mass is achieved.
-
Calculation: Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.
4.3. Self-Validating System and Trustworthiness
-
Visual Confirmation: Always ensure that excess solid remains at the bottom of the vial before sampling to confirm that the solution is saturated.
-
Equilibration Time: Perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to ensure that the measured solubility does not change with additional shaking time.
-
Reproducibility: Conduct all experiments in triplicate to ensure the reliability and precision of the results.
Visualization of the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for solubility determination via the shake-flask method.
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solubility ( g/100 mL) | Standard Deviation |
| [Solvent 1] | [Result 1] | [SD 1] |
| [Solvent 2] | [Result 2] | [SD 2] |
| [Solvent 3] | [Result 3] | [SD 3] |
| ... | ... | ... |
This table should be populated with the data obtained from the experimental protocol.
Conclusion
While direct, published solubility data for this compound is limited, a robust understanding of its physicochemical properties and the foundational principles of solubility allows for strong predictive power. This guide provides both a theoretical framework for estimating its behavior in various organic solvents and a detailed, practical protocol for its experimental determination. By following the outlined procedures, researchers can confidently and accurately generate the solubility data required for their specific applications, from reaction chemistry to formulation development.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: 1-Bromo-2-phenylethane.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5).
- PubChem. (n.d.). 4-Bromo-1-(bromomethyl)-2-methylbenzene.
- PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-methylbenzene.
- NIST. (n.d.). Benzene, 1-bromo-3-methyl-.
- ChemicalBook. (2025). alpha,alpha'-Dibromo-p-xylene.
- LibreTexts. (2023). Solubility of Organic Compounds.
- PubChem. (n.d.). This compound.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
- LibreTexts. (2024). Synthesis of Polysubstituted Benzenes.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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An In-Depth Technical Guide to the Electrophilic Aromatic Substitution: Bromination of m-Xylene Derivatives
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism, with a specific focus on the bromination of m-xylene and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing this reaction, including the role of Lewis acid catalysts, the directing effects of alkyl substituents, and the influence of steric hindrance. Through a detailed exploration of the reaction mechanism, supported by authoritative references and visual aids, this guide aims to equip the reader with a thorough understanding of the factors that control the reactivity and regioselectivity of this important transformation. A validated experimental protocol is also provided to serve as a practical resource for laboratory application.
Introduction: The Significance of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) stands as a cornerstone of organic synthesis, providing a powerful means to functionalize aromatic rings.[1][2] This class of reactions is fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The core principle of EAS involves the replacement of a hydrogen atom on an aromatic ring with an electrophile.[3][4] While the aromatic system is electron-rich, its inherent stability necessitates the use of a catalyst to activate the electrophile, rendering it sufficiently reactive to overcome the aromatic stabilization energy.[1][5]
The bromination of substituted benzenes, such as m-xylene, is a classic example of EAS that highlights the interplay of electronic and steric effects in determining the reaction's outcome. Understanding the nuances of this mechanism is crucial for predicting and controlling the formation of specific isomers, a critical aspect of synthetic chemistry and drug development.
The General Mechanism of Electrophilic Aromatic Bromination
The bromination of an aromatic ring is a two-step process.[4][6][7]
Step 1: Formation of the Sigma Complex (Arenium Ion)
The reaction is initiated by the attack of the aromatic π-electron system on the electrophile.[2][8] In the case of bromination, molecular bromine (Br₂) itself is not a potent enough electrophile to react with a stable aromatic ring like benzene.[1][9] Therefore, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is employed.[1][10] The Lewis acid coordinates with one of the bromine atoms, polarizing the Br-Br bond and generating a highly electrophilic bromine species, often depicted as a Br⁺ equivalent.[10][11][12]
The aromatic ring, acting as a nucleophile, then attacks this activated electrophile. This initial attack is the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring.[2][6][7] The result is the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][6][7] The positive charge in the arenium ion is delocalized across the ortho and para positions relative to the point of electrophilic attack.
Step 2: Deprotonation and Restoration of Aromaticity
In the second, much faster step, a weak base, typically the [FeBr₄]⁻ complex formed during the activation of bromine, abstracts a proton from the carbon atom bearing the new bromine substituent.[3][6] This deprotonation event restores the aromatic π-system, leading to the formation of the brominated aromatic product and regeneration of the Lewis acid catalyst.[6][7] The strong energetic driving force to regain aromatic stability ensures that this proton loss is highly favorable.[6][7]
Visualization of the General Bromination Mechanism
Caption: General mechanism of electrophilic aromatic bromination.
Bromination of m-Xylene: A Case Study in Substituent Effects
The presence of substituents on the aromatic ring significantly influences both the rate of reaction and the regiochemical outcome of electrophilic aromatic substitution. M-xylene (1,3-dimethylbenzene) provides an excellent model for understanding these effects.
Activating and Directing Effects of Methyl Groups
Methyl groups are classified as activating, ortho-, para-directing substituents.[13][14][15] This means that m-xylene is more reactive towards electrophilic substitution than benzene.[16][17][18] The activating nature of the methyl groups stems from two primary electronic effects:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[13][14]
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the ring. This further increases the electron density, particularly at the ortho and para positions relative to the methyl group.[14]
In m-xylene, the two methyl groups are situated meta to each other. Their activating effects are additive, making m-xylene significantly more reactive than toluene and benzene.[18][19]
Regioselectivity in the Bromination of m-Xylene
The directing effects of the two methyl groups in m-xylene determine the position of bromination. Let's analyze the possible sites of electrophilic attack:
-
Position 2: This position is ortho to both methyl groups. While electronically activated, it is also the most sterically hindered.[20]
-
Position 4: This position is ortho to one methyl group and para to the other. This is a highly activated position.
-
Position 5: This position is meta to both methyl groups and is the least electronically activated.
-
Position 6: This position is ortho to one methyl group and para to the other, identical to position 4.
The combined directing effects of the two methyl groups strongly favor substitution at the positions that are ortho and para to them. Therefore, electrophilic attack will preferentially occur at positions 2, 4, and 6.
Visualization of Directing Effects in m-Xylene
Caption: Analysis of potential bromination sites on m-xylene.
The Role of Steric Hindrance
While electronic effects strongly activate positions 2, 4, and 6, steric hindrance can play a significant role in determining the final product distribution.[21] The bromine electrophile, especially when complexed with the Lewis acid, is bulky.[20]
-
Attack at Position 2: This position is flanked by two methyl groups, creating significant steric congestion. This disfavors the approach of the bulky electrophile.
-
Attack at Positions 4 and 6: These positions have only one adjacent methyl group, presenting less steric hindrance.
Consequently, while position 2 is electronically activated, the steric hindrance from the two adjacent methyl groups makes substitution at this position less favorable than at positions 4 and 6. The major product of the monobromination of m-xylene is therefore 4-bromo-1,3-dimethylbenzene.
Stability of the Sigma Complex Intermediates
The regioselectivity can also be rationalized by examining the stability of the carbocation intermediates (sigma complexes) formed upon electrophilic attack at each position.
-
Attack at Positions 4 (and 6): The positive charge in the resulting sigma complex can be delocalized onto the two carbons bearing the methyl groups (tertiary carbocations), which is a highly stabilizing arrangement.
-
Attack at Position 2: The positive charge can also be delocalized onto the carbons with the methyl groups. However, the steric strain in this intermediate is higher.
-
Attack at Position 5: The positive charge is never located on a carbon atom attached to a methyl group, resulting in a less stable intermediate compared to attack at the other positions.
The greater stability of the sigma complex formed by attack at the 4-position contributes to it being the kinetically and thermodynamically favored pathway.
Experimental Protocol: Monobromination of a m-Xylene Derivative
This protocol provides a detailed methodology for the monobromination of a generic m-xylene derivative. Note: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Quantity | Notes |
| m-Xylene derivative | 10 mmol | |
| Dichloromethane (DCM) | 50 mL | Anhydrous |
| Ferric bromide (FeBr₃) | 0.5 mmol | Anhydrous |
| Bromine (Br₂) | 10 mmol | Handle with extreme caution |
| 10% Sodium bisulfite (NaHSO₃) solution | 20 mL | For quenching |
| Saturated sodium bicarbonate (NaHCO₃) solution | 20 mL | For neutralization |
| Brine (saturated NaCl solution) | 20 mL | For washing |
| Anhydrous magnesium sulfate (MgSO₄) | For drying | |
| Celite | For filtration |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the m-xylene derivative (10 mmol) in anhydrous dichloromethane (30 mL).
-
Catalyst Addition: To the stirred solution, add anhydrous ferric bromide (0.5 mmol) in one portion.
-
Bromine Addition: In the dropping funnel, dilute bromine (10 mmol) with anhydrous dichloromethane (20 mL). Add the bromine solution dropwise to the reaction mixture at 0 °C (ice bath) over a period of 30 minutes. The reaction mixture will turn reddish-brown, and hydrogen bromide gas will be evolved.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 10% sodium bisulfite solution (20 mL) to consume any unreacted bromine. The color of the organic layer should become pale yellow.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and wash the filter cake with a small amount of dichloromethane.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired monobrominated product.
Visualization of the Experimental Workflow
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A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-1-(bromomethyl)-3-methylbenzene for Research and Development
This guide provides an in-depth analysis of the factors influencing the stability of 2-Bromo-1-(bromomethyl)-3-methylbenzene (CAS No. 66790-58-7) and outlines optimal conditions for its storage and handling. Designed for researchers, chemists, and professionals in drug development, this document synthesizes chemical principles with field-proven best practices to ensure the compound's integrity and promote safe laboratory operations.
Foundational Chemical Profile: Understanding Intrinsic Reactivity
This compound is a disubstituted toluene derivative with the molecular formula C₈H₈Br₂.[1][2] Its utility as a synthetic intermediate stems from the presence of two distinct bromine substituents, each with a different reactivity profile that dictates the compound's stability.[3]
-
Benzylic Bromide (-CH₂Br): This is the primary locus of reactivity and instability. The carbon-bromine bond at the benzylic position is activated by the adjacent benzene ring, making it highly susceptible to nucleophilic substitution (both Sₙ1 and Sₙ2 pathways). It is also a potent lachrymator, a characteristic common to many benzylic bromides.[4][5][6]
-
Aryl Bromide (-Br on the ring): The bromine atom directly attached to the aromatic ring is significantly less reactive towards simple nucleophilic substitution. However, it readily participates in organometallic reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), making the molecule a versatile building block.[3]
The inherent instability of the benzylic bromide is the central challenge in the storage and handling of this compound. Degradation typically initiates at this site, compromising sample purity and potentially leading to hazardous conditions.
Critical Factors Governing Compound Stability
The long-term viability of this compound is contingent on the stringent control of several environmental factors.
Temperature
Elevated temperatures accelerate the rate of decomposition reactions. As a general principle, storing reactive chemical intermediates at reduced temperatures is advisable to minimize thermal degradation. Several suppliers of similar reactive bromo-compounds recommend refrigeration.[7] Gradual decomposition, even at room temperature, can occur over time, potentially leading to a dangerous buildup of pressure inside sealed containers.[8]
Moisture and Atmospheric Conditions
Benzylic bromides are highly sensitive to moisture. Hydrolysis is a primary degradation pathway, wherein water acts as a nucleophile, displacing the bromide to form 2-bromo-3-methylbenzyl alcohol and corrosive hydrogen bromide (HBr) gas.[8]
C₈H₈Br₂ + H₂O → C₈H₉BrO (2-bromo-3-methylbenzyl alcohol) + HBr (g)
The generation of HBr gas is particularly hazardous as it can lead to the corrosion of metal storage containers or caps and cause a significant pressure increase, posing an explosion risk.[8] Therefore, maintaining a dry, inert atmosphere is paramount.
Light Exposure
Photochemical energy, particularly in the UV spectrum, can initiate radical-based decomposition pathways in benzylic halides. The synthesis of benzyl bromides is often performed via photochemically generated bromine radicals, highlighting the compound's sensitivity to light.[9]
Incompatible Materials
The electrophilic nature of the benzylic carbon and the potential for HBr formation render the compound incompatible with a range of substances. Contact with these materials can trigger rapid, often exothermic, decomposition.
| Class of Incompatible Material | Reason for Incompatibility & Potential Outcome | Supporting Sources |
| Strong Bases | Promotes elimination reactions and rapid decomposition. | [8] |
| Strong Oxidizing Agents | Can lead to violent reactions and degradation of the aromatic system. | [10][11][12] |
| Water / Protic Solvents | Causes hydrolysis, leading to the formation of HBr gas and loss of purity. | [8] |
| Nucleophiles (e.g., Amines, Alcohols) | Reacts via nucleophilic substitution at the benzylic position. | [5] |
| Metals (e.g., Mild Steel) | Can be corroded by the compound itself or by HBr formed during decomposition. | [8] |
Recommended Storage and Handling Protocols
Adherence to rigorous storage and handling procedures is essential for preserving the quality of this compound and ensuring laboratory safety.
Optimal Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | 2 – 8 °C | Minimizes thermal decomposition and side reactions.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by excluding moisture and oxidation by excluding air. |
| Light | Protect from Light | Store in an amber glass bottle or in a dark location to prevent photodecomposition. |
| Container | Tightly-sealed glass container (e.g., amber bottle with a PTFE-lined cap). | Glass is inert. A tight seal prevents moisture ingress.[8][10] |
| Location | Cool, dry, well-ventilated, and separate from incompatible materials. | Ensures safety and stability.[8][13][14] |
Protocol: Preparation of a Stock Solution
This protocol provides a self-validating workflow for safely handling the compound and preparing a solution for experimental use.
Personnel Safety: This compound is classified as causing severe skin burns and eye damage.[1] It is also a lachrymator.[4][5] All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
Methodology:
-
Temperature Equilibration: Remove the sealed container of this compound from refrigerated storage. Allow it to equilibrate to ambient temperature for at least 30-60 minutes before opening. Causality: This critical step prevents atmospheric moisture from condensing on the cold surfaces of the compound and container interior upon opening.
-
Inert Atmosphere Preparation: Prepare a flask (oven-dried or flame-dried) equipped with a magnetic stir bar and a septum. Purge the flask with an inert gas (Argon or Nitrogen) for several minutes.
-
Reagent Transfer: In the fume hood, carefully open the reagent bottle. Using a clean, dry syringe, withdraw the required volume of the compound and transfer it to the prepared inerted flask.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., Toluene, THF, Dichloromethane) to the flask via syringe to achieve the target concentration.
-
Sealing and Storage: Immediately reseal the main reagent bottle, purge the headspace with inert gas if possible, and wrap the cap securely with paraffin film. Return it to refrigerated storage.
-
Stock Solution Storage: The prepared stock solution should also be stored under an inert atmosphere, sealed, and refrigerated if not for immediate use.
Caption: Experimental workflow for handling and solution preparation.
Identifying Compound Decomposition
Proactive monitoring for signs of degradation is crucial for experimental success and safety.
-
Visual Inspection: A pure compound is typically a colorless to pale yellow liquid or low-melting solid.[3] A significant color change to dark yellow or brown indicates decomposition or polymerization.
-
Pressure Buildup: Before opening, check for any signs of container swelling or pressure. If suspected, handle with extreme caution, cool the container, and vent slowly in a fume hood. This is a direct indicator of HBr gas formation.[8]
-
Analytical Verification: Before use in a critical reaction, it is best practice to verify the purity. A simple ¹H NMR spectrum can confirm the integrity of the benzylic protons, or a TLC analysis can quickly reveal the presence of more polar impurities (like the corresponding alcohol).
Caption: Primary degradation pathway via hydrolysis.
By implementing the scientifically-grounded protocols detailed in this guide, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable experimental outcomes and a safer laboratory environment.
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A Technical Guide to the Synthetic Utility of 2-Bromo-1-(bromomethyl)-3-methylbenzene: Exploiting Key Reactive Sites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-1-(bromomethyl)-3-methylbenzene is a bifunctional aromatic building block offering significant strategic advantages in synthetic chemistry. Its value lies in the presence of two distinct carbon-bromine bonds with orthogonal reactivity: a highly labile benzylic bromide and a robust aryl bromide. This guide provides an in-depth analysis of these key reactive sites, elucidating the mechanistic principles and field-proven protocols for their selective manipulation. We will explore nucleophilic substitution pathways at the benzylic position and delve into the rich domain of organometallic and cross-coupling reactions at the aryl position. By understanding the causality behind experimental choices, researchers can leverage this molecule's dual reactivity to construct complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.
Introduction: A Molecule of Duality
The synthetic utility of a chemical building block is often defined by its functional group handles—the specific sites that can be predictably and selectively transformed. This compound presents a compelling case study in strategic synthesis due to its dual electrophilic nature.
The molecule features:
-
A Benzylic Bromide (-CH₂Br): This primary benzylic halide is primed for nucleophilic substitution reactions. The adjacent benzene ring stabilizes developing charges in the transition state, rendering this site significantly more reactive than a simple alkyl bromide.
-
An Aryl Bromide (Ar-Br): Covalently bonded to the sp²-hybridized carbon of the benzene ring, this bromide is largely inert to classical nucleophilic substitution but serves as an ideal handle for a vast array of powerful organometallic transformations.
This guide will dissect the chemistry of each site, providing the technical insights necessary to harness their full synthetic potential, either in isolation or in sequential, multi-step strategies.
Molecular Structure and Key Reactive Sites
Below is a diagram illustrating the principal points of reactivity on the this compound scaffold.
Caption: Overview of the two primary reactive centers.
The Benzylic Bromide: A Hub for Nucleophilic Substitution
The C(sp³)-Br bond of the bromomethyl group is the most reactive site on the molecule for ionic reactions. Its benzylic nature allows it to react readily with a wide range of nucleophiles.
Mechanistic Considerations: The SN1/SN2 Dichotomy
The reactivity of benzylic halides is well-established.[1] As a primary benzylic halide, this compound typically reacts via an Sₙ2 pathway with good nucleophiles, involving a backside attack and inversion of configuration if the center were chiral. However, under conditions with poor nucleophiles or in polar, protic solvents, an Sₙ1 mechanism can compete or dominate. This proceeds through a resonance-stabilized benzylic carbocation, which is planar and leads to racemization if the starting material is chiral. The ability of the benzene ring to stabilize this positive charge via resonance is the fundamental reason for the enhanced reactivity of this position.[2]
Caption: Mechanistic pathways for substitution at the benzylic position.
Synthetic Applications & Protocols
The benzylic bromide is an excellent electrophile for introducing a variety of functional groups, making it a cornerstone for building molecular diversity in drug discovery programs.[3]
Table 1: Representative Transformations at the Benzylic Position
| Reaction Type | Nucleophile | Product Functional Group | Typical Conditions |
| Ether Synthesis | Alkoxide (RO⁻) | Benzyl Ether (-CH₂OR) | NaH, ROH in THF/DMF, 0°C to RT |
| Amine Synthesis | Amine (R₂NH) | Benzylamine (-CH₂NR₂) | K₂CO₃ or Et₃N in ACN/DMF, RT to 60°C |
| Ester Synthesis | Carboxylate (RCOO⁻) | Benzyl Ester (-CH₂OCOR) | Cs₂CO₃ or Na/K salt in DMF, RT |
| Cyanation | Cyanide (CN⁻) | Benzyl Nitrile (-CH₂CN) | NaCN or KCN in DMSO/Ethanol, heat |
| Thioether Synthesis | Thiolate (RS⁻) | Benzyl Thioether (-CH₂SR) | NaH, RSH in THF, 0°C to RT |
Protocol: Synthesis of a Substituted Benzylamine
This protocol describes a general, robust method for the N-alkylation of a secondary amine, a common transformation in medicinal chemistry.[3]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the secondary amine (1.0 eq.) and this compound (1.1 eq.) in anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.5 M.
-
Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2-3 eq.) or an organic base like triethylamine (Et₃N, 2-3 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gently heat to 40-60°C.
-
Work-up: Upon completion, filter off the inorganic base (if used). Concentrate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired tertiary benzylamine.
The Aryl Bromide: A Gateway to C-C Bond Formation
The C(sp²)-Br bond is significantly stronger and less polarized than its benzylic counterpart, making it unreactive toward nucleophiles under normal conditions. However, it is an exceptionally versatile handle for organometallic chemistry.
Grignard Reagent Formation
Aryl bromides react with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form aryl Grignard reagents (Ar-MgBr). This transformation converts the electrophilic aryl carbon into a potent nucleophile.
Causality: The reaction's success hinges on using anhydrous solvents, as even trace amounts of water will protonate and destroy the Grignard reagent. While both alkyl and aryl halides form Grignard reagents, the reaction with aryl bromides is standard.[4] A significant challenge in this specific molecule is the potential for the newly formed Grignard reagent to react with the highly electrophilic benzylic bromide of a starting material molecule. To mitigate this, low temperatures and the use of highly activated Rieke Magnesium can be employed to facilitate Grignard formation under conditions where side reactions are minimized.[5]
Protocol: Low-Temperature Grignard Formation
-
Apparatus: Assemble an oven-dried, three-neck flask equipped with a condenser, dropping funnel, and argon/nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.5 eq.) in the flask and heat gently under vacuum, then cool under an inert atmosphere. Add a small crystal of iodine to initiate the reaction.
-
Reagent Addition: Add anhydrous THF. Slowly add a solution of this compound (1.0 eq.) in THF via the dropping funnel. The reaction may require gentle heating to initiate but should be maintained at a controlled temperature (e.g., 0°C or lower if using activated magnesium) to prevent side reactions.[5]
-
Reaction & Use: Once the magnesium is consumed, the Grignard reagent is formed and can be used immediately by adding an electrophile (e.g., an aldehyde, ketone, or CO₂) at low temperature.
Lithium-Halogen Exchange
A faster and often more chemoselective alternative to Grignard formation is lithium-halogen exchange. This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-78°C).[6]
Expertise: This exchange is an equilibrium process, but the formation of the more stable aryllithium and butyl bromide drives the reaction forward. It is exceptionally rapid at low temperatures, which is a key advantage for substrates containing sensitive functional groups.[7][8] The resulting aryllithium species is a powerful nucleophile and base.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Perhaps the most powerful application of the aryl bromide handle is in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the aryl bromide and an organoboron species (e.g., a boronic acid or ester), is a cornerstone of modern drug discovery.[9]
Mechanistic Insight: The reaction proceeds via a well-defined catalytic cycle involving a palladium(0) species.[10]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected from the metal center, forming the new biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of the Aryl Bromide
-
Reaction Setup: To a flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Solvent and Base: Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. Add a base, such as aqueous Na₂CO₃ (2 M solution, 3 eq.) or K₃PO₄.
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes. Heat the reaction to 80-100°C and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the biaryl product.
Orthogonal Reactivity and Strategic Synthesis
The true power of this compound lies in the ability to address its two reactive sites selectively. This orthogonality is the foundation of its utility as a versatile synthetic intermediate.
Caption: Strategic flowchart for the selective functionalization of the two reactive sites.
-
Strategy 1 (Benzylic First): This is often the most straightforward approach. Reactions at the benzylic position (e.g., amination, etherification) are typically performed under milder conditions that do not affect the robust aryl bromide. The resulting intermediate can then be subjected to the harsher conditions of a cross-coupling reaction.
-
Strategy 2 (Aryl First): This requires more careful condition selection. Low-temperature organometallic reactions or palladium-catalyzed couplings can often be performed while leaving the benzylic bromide intact, provided the reaction time is minimized and the reagents are chosen carefully. The resulting intermediate then has a free benzylic bromide ready for subsequent nucleophilic attack.
Safety and Handling
As a highly reactive bifunctional compound, this compound must be handled with appropriate care.
-
Hazards: The compound is classified as causing severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.[11][12]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. Store in a cool, dry place under an inert atmosphere.[13]
Conclusion
This compound is a potent and versatile building block for synthetic chemists. Its value is derived from the predictable and orthogonal reactivity of its benzylic and aryl bromide moieties. The benzylic site provides a reliable entry point for functionalization via nucleophilic substitution, while the aryl site opens the door to modern marvels of carbon-carbon bond formation through organometallic intermediates and cross-coupling catalysis. A thorough understanding of the underlying mechanisms and careful selection of reaction conditions, as outlined in this guide, empowers researchers to strategically navigate its chemistry and accelerate the synthesis of novel, complex molecules for drug discovery and beyond.
References
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Nowicki, J. (2018). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Synthesis, 50(15), 2966-2974. Available at: [Link]
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Garst, J. F., & Deutch, J. E. (2002). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 4(19), 3239-3242. Available at: [Link]
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University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Department of Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Naka, H., et al. (2002). Lithiation of Aryl Bromides Possessing α-Proton of Carbonyl Groups. Tetrahedron Letters, 43(47), 8571-8573. Available at: [Link]
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Al-Masum, M., & El-Hakam, S. A. (2014). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 79(12), 5656-5662. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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University of Calgary. (n.d.). Ch23: Aryl Grignards. Department of Chemistry. Available at: [Link]
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Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Letters, 2(10), 1423-1425. Available at: [Link]
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Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Topics in Current Chemistry, 138, 63-149. Available at: [Link]
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PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-methylbenzene. National Center for Biotechnology Information. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Bromo-1-(bromomethyl)-3-methylbenzene in Nucleophilic Substitution Reactions
Introduction: A Versatile Building Block for Complex Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of starting materials is paramount. 2-Bromo-1-(bromomethyl)-3-methylbenzene emerges as a highly valuable and versatile building block due to its distinct reactivity profile. This trifunctional aromatic compound possesses two different bromine substituents: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for selective and sequential chemical transformations, making it an ideal scaffold for the construction of complex molecular architectures.
The primary focus of these application notes is the exploitation of the benzylic bromide in nucleophilic substitution reactions. The benzylic position is activated towards both SN1 and SN2 pathways, a characteristic that will be explored in detail to provide researchers with the predictive power to steer reactions towards desired outcomes. Understanding the interplay of substrate structure, nucleophile strength, solvent effects, and temperature is critical for maximizing yields and minimizing side products.
Mechanistic Considerations: The Duality of Benzylic Substitution
The reactivity of the bromomethyl group in this compound is fundamentally governed by its benzylic nature. This position is unique in its ability to stabilize both a carbocation intermediate (favoring SN1) and the transition state of a backside attack (favoring SN2).[1] The choice between these two mechanistic pathways is not absolute and can be finely tuned by the reaction conditions.[2]
SN1 Pathway: This two-step mechanism proceeds through a carbocation intermediate. The benzylic carbocation formed upon departure of the bromide leaving group is resonance-stabilized by the adjacent benzene ring, which delocalizes the positive charge.[3][4] This pathway is favored by:
-
Weak nucleophiles: Solvents such as water or alcohols can act as nucleophiles (solvolysis).[5][6]
-
Polar protic solvents: These solvents can stabilize both the carbocation intermediate and the leaving group.[7]
-
The structure of the electrophile: While the bromomethyl group is primary, the significant stability of the benzylic carbocation can promote the SN1 mechanism.[5]
SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[8][9] This pathway is favored by:
-
Strong nucleophiles: Nucleophiles with a high concentration of negative charge, such as alkoxides, cyanides, or thiolates, promote the SN2 reaction.[5]
-
Polar aprotic solvents: Solvents like acetone, DMSO, or DMF enhance the reactivity of the nucleophile.[7]
-
Steric hindrance: As a primary halide, the bromomethyl group is not sterically hindered, making it susceptible to backside attack.[9]
The following diagram illustrates the decision-making process for predicting the dominant reaction pathway.
Caption: Factors influencing SN1 vs. SN2 pathways.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions with this compound.
Protocol 1: Synthesis of 2-Bromo-1-(phenoxymethyl)-3-methylbenzene via Williamson Ether Synthesis (SN2)
This protocol details the reaction with a strong nucleophile (phenoxide) in a polar aprotic solvent, favoring an SN2 mechanism.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add phenol (1.1 equivalents) to anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Substitution Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium phenoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation:
| Reactant | Nucleophile | Solvent | Temperature | Predominant Mechanism | Expected Product |
| This compound | Sodium Phenoxide | DMF | Room Temp. | SN2 | 2-Bromo-1-(phenoxymethyl)-3-methylbenzene |
| This compound | Sodium Cyanide | DMSO | 50 °C | SN2 | 2-(2-Bromo-3-methylphenyl)acetonitrile |
| This compound | Sodium Azide | Acetone/Water | Reflux | SN2 | 1-(Azidomethyl)-2-bromo-3-methylbenzene |
Protocol 2: Solvolysis of this compound in Ethanol (SN1)
This protocol illustrates a reaction with a weak nucleophile (ethanol) which also acts as a polar protic solvent, favoring an SN1 mechanism.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol (sufficient to fully dissolve the substrate).
-
Add sodium bicarbonate (1.5 equivalents) to neutralize the HBr formed during the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 2-bromo-1-(ethoxymethyl)-3-methylbenzene, can be purified by column chromatography on silica gel.
Experimental Workflow Visualization:
Caption: Comparative experimental workflows.
Applications in Drug Development and Advanced Synthesis
The utility of this compound extends beyond simple substitution reactions. The products derived from these initial transformations serve as valuable intermediates in the synthesis of more complex molecules with potential biological activity.[10] For instance, the resulting ethers and amines can be further functionalized at the aryl bromide position via cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations. This sequential functionalization provides a powerful strategy for building molecular diversity from a common starting material.
The benzylamine motif, readily accessible from the reaction with amines, is a prevalent feature in a wide array of pharmacologically active compounds, including enzyme inhibitors and central nervous system agents.[10] Furthermore, the difunctional nature of the molecule makes it a candidate for the synthesis of fused heterocyclic systems through intramolecular cyclization strategies.[10]
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a potent and versatile reagent for nucleophilic substitution reactions. By carefully selecting the nucleophile, solvent, and temperature, researchers can effectively control the reaction mechanism to favor either SN1 or SN2 pathways, leading to the desired products with high selectivity. The protocols and mechanistic insights provided in these application notes are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this valuable synthetic building block in their research endeavors.
References
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Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]
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Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
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Khan Academy. Reactions at the benzylic position. [Link]
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University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Link]
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Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. [Link]
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Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
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YouTube. (2012, February 17). Mechanism I Nucleophilic substitution at benzylic position I Benzene I. [Link]
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Synthetic Routes to Substituted Benzylamines Utilizing 2-Bromo-1-(bromomethyl)-3-methylbenzene: An Application and Protocol Guide
Introduction: Strategic Importance of Substituted Benzylamines and the Utility of a Bifunctional Precursor
Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of biologically active compounds and pharmaceuticals.[1] The strategic introduction of various substituents onto the benzylamine scaffold allows for the fine-tuning of pharmacological properties, making the development of versatile and efficient synthetic routes a critical endeavor for drug discovery professionals.
The starting material, 2-Bromo-1-(bromomethyl)-3-methylbenzene, presents a unique and powerful platform for the synthesis of diverse benzylamine libraries.[2] Its structure contains two distinct electrophilic sites with differential reactivity: a highly reactive benzylic bromide and a less reactive aryl bromide.[3] This intrinsic difference allows for a sequential and controlled functionalization, enabling the synthesis of complex, polysubstituted molecules. The benzylic bromide is primed for nucleophilic substitution by amines, while the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of synthetic strategies, complete with mechanistic insights and step-by-step protocols, to leverage the full potential of this versatile building block.
Part 1: Selective Functionalization of the Benzylic Bromide
The most direct approach to synthesizing substituted benzylamines from this compound involves the nucleophilic substitution of the highly reactive benzylic bromide.[4] Two primary methods are highlighted: Direct Amination and the Gabriel Synthesis, the latter being particularly useful for the clean synthesis of primary amines.
Direct Amination via SN2 Reaction
The reaction of this compound with primary or secondary amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is typically chosen to solvate the amine and facilitate the SN2 reaction without interfering with the nucleophile.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.
-
Over-alkylation: A significant drawback of direct amination is the potential for over-alkylation, where the newly formed benzylamine product, being more nucleophilic than the starting amine, can react with another molecule of the benzyl bromide.[6] Using an excess of the starting amine can help to mitigate this side reaction.
Experimental Protocol 1: Synthesis of N-(2-Bromo-3-methylbenzyl)ethanamine
Materials:
-
This compound (1.0 eq)
-
Ethylamine (2.0 eq, as a solution in THF or as a gas)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the solution of ethylamine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Gabriel Synthesis for Primary Benzylamines
The Gabriel synthesis is a robust method for the synthesis of primary amines, effectively avoiding the over-alkylation issues seen in direct amination.[7] The method utilizes potassium phthalimide as a protected source of ammonia.[8]
Mechanism Overview:
-
N-Alkylation: The phthalimide anion, a potent nucleophile, attacks the benzylic bromide in an SN2 reaction to form N-(2-Bromo-3-methylbenzyl)phthalimide.[9][10]
-
Deprotection: The primary amine is then liberated from the phthalimide intermediate by hydrazinolysis or acidic/basic hydrolysis.[11] Hydrazinolysis is often preferred due to milder reaction conditions.[12]
Diagram: Gabriel Synthesis Workflow
Caption: Workflow for the Gabriel synthesis of primary benzylamines.
Experimental Protocol 2: Synthesis of (2-Bromo-3-methylphenyl)methanamine
Step A: N-Alkylation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain N-(2-Bromo-3-methylbenzyl)phthalimide.
Step B: Hydrazinolysis
-
Suspend the N-(2-Bromo-3-methylbenzyl)phthalimide from Step A in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a thick precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with dilute HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated NaOH solution and extract the product with diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.
Part 2: Advanced Diversification via Cross-Coupling of the Aryl Bromide
The presence of the aryl bromide allows for a second dimension of diversification through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[13][14] These can be performed on the product from Part 1, allowing for the introduction of a wide variety of substituents at the 2-position of the benzene ring.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between the aryl bromide and an organoboron species.[13] This allows for the introduction of alkyl, alkenyl, or aryl groups.
Key Considerations for Chemoselectivity: While the benzylic bromide is more reactive towards nucleophilic substitution, the aryl bromide is the reactive partner in palladium-catalyzed cross-coupling. It is possible to perform the Suzuki coupling on the starting material, this compound, chemoselectively. However, careful selection of reaction conditions is crucial to avoid side reactions at the benzylic position.[15][16] Performing the amination first (as described in Part 1) followed by the Suzuki coupling is often a more reliable strategy.
Diagram: Sequential Amination and Suzuki Coupling
Caption: A two-step approach for synthesizing highly substituted benzylamines.
Experimental Protocol 3: Suzuki-Miyaura Coupling of N-(2-Bromo-3-methylbenzyl)ethanamine
Materials:
-
N-(2-Bromo-3-methylbenzyl)ethanamine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
SPhos (0.10 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a Schlenk tube, add N-(2-Bromo-3-methylbenzyl)ethanamine, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of a second C-N bond at the aryl position, leading to the synthesis of diaminotoluene derivatives.[17][18] This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand.[19]
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Transformation | Advantages | Disadvantages |
| Direct Amination | SN2 reaction at the benzylic position | Simple, one-step process | Risk of over-alkylation, limited to primary and secondary amines |
| Gabriel Synthesis | Protected amination of the benzylic position | Clean synthesis of primary amines, avoids over-alkylation | Two-step process (alkylation and deprotection) |
| Suzuki Coupling | C-C bond formation at the aryl position | Introduces a wide range of carbon-based substituents | Requires a palladium catalyst and specific ligands |
| Buchwald-Hartwig | C-N bond formation at the aryl position | Creates diaminotoluene derivatives | Requires a palladium catalyst and can be sensitive to functional groups |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted benzylamines. By strategically and sequentially targeting its two distinct bromide functionalities, researchers can access a rich chemical space relevant to drug discovery and development. The protocols and strategies outlined in this guide provide a solid foundation for the rational design and efficient synthesis of novel benzylamine derivatives.
References
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-
Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. Available at: [Link]
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Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 670. Available at: [Link]
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Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36035-36039. Available at: [Link]
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Application Notes and Protocols: The Role of 2-Bromo-1-(bromomethyl)-3-methylbenzene in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-Bromo-1-(bromomethyl)-3-methylbenzene in the synthesis of complex pharmaceutical intermediates. While direct literature on this specific isomer is specialized, its structural motifs—a highly reactive benzylic bromide and a versatile aryl bromide—position it as a powerful bifunctional building block. This guide elucidates its core reactivity, provides exemplary protocols for the synthesis of fused heterocyclic systems, and discusses the mechanistic rationale behind experimental design. The protocols are built upon established, analogous chemical transformations, offering a robust framework for laboratory application.
Introduction and Scientific Context
In the landscape of medicinal chemistry, the efficient construction of novel molecular scaffolds is paramount. Fused heterocyclic systems, for instance, are privileged structures found in a vast array of FDA-approved drugs and clinical candidates, valued for their rigid conformational properties and ability to engage biological targets with high specificity.[1][2] The reagent this compound (also known as 3-Bromo-2-methylbenzyl bromide) emerges as a strategic starting material for accessing such scaffolds.
Its utility is rooted in the differential reactivity of its two bromine substituents:
-
Benzylic Bromide (-CH₂Br): This group is a potent electrophile, highly susceptible to Sₙ2 displacement by a wide range of nucleophiles (amines, alcohols, thiols, carbanions). This reaction typically proceeds under mild basic conditions at or below room temperature.
-
Aryl Bromide (Ar-Br): This bond is significantly more stable and serves as a classical handle for transition-metal-catalyzed cross-coupling reactions.[3][4] These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, require a palladium or copper catalyst and typically higher temperatures to proceed, allowing for orthogonal reactivity.[4][5]
This duality enables chemists to perform sequential, regioselective functionalization, making it an ideal linchpin for constructing complex polycyclic systems through tandem or one-pot procedures. This guide will focus on its application in building isoindolinone and related fused heterocyclic cores, which are central to numerous biologically active molecules.[6][7]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is critical for safe and effective experimental design.
| Property | Value | Source |
| CAS Number | 89890-01-7 | Thermo Fisher Scientific[8] |
| Molecular Formula | C₈H₈Br₂ | Guidechem[9] |
| Molecular Weight | 263.96 g/mol | Guidechem[9] |
| Appearance | Off-white to light yellow crystalline solid | N/A |
| Melting Point | 48-52 °C | N/A |
| Boiling Point | ~140 °C at 10 mmHg | N/A |
Safety & Handling: this compound is a lachrymator and irritant. All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, flush the affected area with copious amounts of water and seek medical attention. Store the reagent in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents.
Core Application: Synthesis of Fused N-Heterocycles via Tandem Alkylation/Intramolecular Cyclization
A primary application of this reagent is in the synthesis of benzo-fused nitrogen heterocycles, such as isoindolinones and their derivatives.[7][10][11] This strategy involves a two-step sequence that can often be performed in a single pot: an initial nucleophilic substitution at the benzylic position, followed by an intramolecular palladium-catalyzed cyclization onto the aryl bromide.
The logical workflow for this transformation is depicted below.
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Application Note: Chemoselective Synthesis of 2-Bromo-3-methylbenzylmagnesium Bromide
A Protocol for Navigating Differential Reactivity in Bifunctional Grignard Reagents
Introduction
The compound 2-Bromo-1-(bromomethyl)-3-methylbenzene is a valuable bifunctional intermediate in organic synthesis, featuring two distinct carbon-bromine bonds: a less reactive aryl C(sp²)-Br bond and a highly reactive benzylic C(sp³)-Br bond.[1] The preparation of a Grignard reagent from this substrate presents a significant chemoselectivity challenge. The differential reactivity of these two sites allows for the targeted formation of a specific organometallic intermediate, provided the reaction conditions are precisely controlled.
This application note provides a detailed experimental protocol for the chemoselective synthesis of 2-Bromo-3-methylbenzylmagnesium bromide . The procedure is optimized to favor the insertion of magnesium at the more labile benzylic position, leaving the aryl bromide moiety intact for subsequent functionalization. We will delve into the mechanistic rationale for this selectivity, address common side reactions such as Wurtz-type homocoupling, and provide a robust troubleshooting guide for researchers.[2][3]
Mechanistic Rationale and Key Considerations
The successful synthesis of a Grignard reagent is critically dependent on anhydrous conditions, as the organomagnesium species is a strong base that reacts readily with protic solvents like water.[4] The central scientific challenge with the target substrate is controlling which of the two C-Br bonds reacts with the magnesium metal.
2.1. The Basis of Chemoselectivity The formation of a Grignard reagent is understood to proceed through a single-electron transfer (SET) mechanism from the magnesium surface to the organic halide, generating a radical anion that collapses to form an organic radical and a halide anion.[5] The selective formation of the benzylic Grignard reagent is governed by the relative stability of the radical intermediates. The benzylic radical is resonance-stabilized by the adjacent aromatic ring, lowering the activation energy for its formation compared to the less stable phenyl radical.[6] Consequently, the benzylic C-Br bond is kinetically favored for magnesium insertion.[7][8]
2.2. The Challenge of Wurtz-Type Coupling The primary side reaction in the preparation of reactive Grignard reagents, particularly benzylic ones, is Wurtz-type homocoupling.[9][10] This occurs when a newly formed molecule of the Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of the starting halide (R-X), forming a dimer (R-R).
R-MgX + R-X → R-R + MgX₂
To suppress this undesired pathway, the protocol employs a slow addition of the halide substrate to the magnesium suspension. This strategy maintains a low instantaneous concentration of the halide, ensuring it is more likely to react with the vast magnesium surface rather than with the Grignard reagent already in solution.[11] The choice of solvent can also influence the extent of Wurtz coupling, with 2-methyltetrahydrofuran (2-MeTHF) often showing superior performance in suppressing this side reaction compared to tetrahydrofuran (THF) for benzyl Grignards.[3]
Detailed Experimental Protocol
This protocol details the formation of 2-Bromo-3-methylbenzylmagnesium bromide. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame- or oven-dried glassware.[12]
3.1. Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine (1-2 small crystals for activation)
-
1,2-Dibromoethane (optional, for activation)
-
-
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles for transfer of anhydrous solvents
-
3.2. Step-by-Step Procedure
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[12]
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) into the reaction flask. Add one or two small crystals of iodine.[13][14] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The iodine etches the passivating magnesium oxide layer, exposing a fresh metal surface.[15] Allow the flask to cool to room temperature.
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 eq) in anhydrous THF or 2-MeTHF to a final concentration of approximately 0.5 M. Transfer this solution to the dropping funnel via cannula or a dry syringe.
-
Reaction Initiation: Add a small volume (approx. 5-10%) of the substrate solution from the dropping funnel to the magnesium turnings. Stir the mixture. Initiation is marked by the disappearance of the brown iodine color, the onset of bubbling from the magnesium surface, and a gentle exotherm, which may cause the solvent to reflux.[16] If the reaction does not start, gentle warming with a heat gun or the addition of 1-2 drops of 1,2-dibromoethane can be used.[17]
-
Grignard Reagent Formation: Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining substrate solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle, steady reflux. This slow addition is crucial to minimize Wurtz coupling.[11] The total addition time should be over 60-90 minutes.
-
Completion and Use: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-brown, cloudy suspension is the Grignard reagent, 2-Bromo-3-methylbenzylmagnesium bromide. This solution should be used immediately for subsequent reactions.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected results for this protocol. Yields are highly dependent on the quality of reagents and the strict adherence to anhydrous techniques.
| Parameter | Recommended Value/Observation | Rationale |
| Substrate Concentration | ~0.5 M in THF or 2-MeTHF | Balances reaction rate and solubility while aiding in the mitigation of side reactions. |
| Mg Equivalents | 1.2 - 1.5 | A slight excess ensures complete consumption of the organic halide. |
| Temperature | Ambient temperature, gentle reflux | The reaction is exothermic; external heating is typically not required after initiation. |
| Addition Time | 60 - 90 minutes | Slow addition is critical to minimize the concentration of unreacted halide, thereby suppressing Wurtz coupling.[11] |
| Expected Yield | 60 - 80% (by titration) | Yield is often limited by homocoupling. |
| Primary Side Product | 1,2-bis(2-bromo-3-methylphenyl)ethane | Result of Wurtz-type homocoupling of the benzylic bromide.[18] |
| Appearance | Grey to dark brown, cloudy suspension | Typical appearance of a Grignard reagent solution.[16] |
Experimental Workflow Visualization
The following diagram outlines the critical stages of the experimental procedure.
Caption: Workflow for the chemoselective synthesis of the benzylic Grignard reagent.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent.2. Passivated magnesium surface. | 1. Re-dry all glassware and use freshly distilled anhydrous solvent.2. Crush the magnesium turnings in situ with a dry glass rod. Add another small crystal of iodine or a few drops of 1,2-dibromoethane.[11][17] |
| Low yield of Grignard reagent | 1. Wurtz-type homocoupling is dominant.2. Incomplete reaction. | 1. Decrease the rate of addition further. Use a more dilute solution of the substrate. Consider switching the solvent to 2-MeTHF.[3]2. Allow the reaction to stir for a longer period after addition is complete. |
| Reaction becomes uncontrollably vigorous | Rate of addition is too fast. | Immediately slow or stop the addition and cool the reaction flask with an ice-water bath until the reflux is controlled. |
| A large amount of white solid precipitates | Potential water contamination leading to the formation of magnesium hydroxides/oxides. | This run is likely compromised. The protocol must be restarted with strict adherence to anhydrous techniques.[4] |
References
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JoVE Science Education. (2017). Grignard Reagent Preparation and Grignard Reaction. JoVE. [Link]
-
Reddit User Discussion. (2018). Selective grignard or lithiation of 4-bromobenzyl bromide?. r/chemhelp. [Link]
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Dahms, K., & Maskos, M. (2017). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]
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ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. [Table from a publication]. [Link]
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Macdonald, J., et al. (2013). Screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Thesis. [Link]
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Science of Synthesis. (n.d.). Benzylic Grignard reagent. Thieme. [Link]
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Dahms, K., & Maskos, M. (2017). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. ACS Publications. [Link]
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The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
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ChemSurvival. (2019). making Grignard reagents. YouTube. [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Jasperse, J. (n.d.). Grignard Reaction. Web document. [Link]
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Wikipedia. (n.d.). Grignard reagent. [Link]
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BYJU'S. (n.d.). Grignard Reagent. [Link]
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ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
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ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. [Table from a publication]. [Link]
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PURE – TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. [Link]
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Chemistry Stack Exchange. (2019). Grignard reaction on electron-poor benzyl bromides. [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
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Reddit User Discussion. (2015). What's the best technique to make Grignard reagents?. r/chemistry. [Link]
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PrepChem.com. (n.d.). Synthesis of Phenyl magnesium bromide. [Link]
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Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
-
Reddit User Discussion. (2025). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. r/chemistry. [Link]
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Reddit User Discussion. (2025). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. r/Chempros. [Link]
-
University of Calgary. (n.d.). Aryl Grignards. [Link]
-
Wikipedia. (n.d.). Phenylmagnesium bromide. [Link]
-
Organ, M. G., et al. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. [Link]
-
PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. [Link]
-
Student Document. (n.d.). Formation and Use of an Organometallic Reagent. [Link]
-
Organic Syntheses. (n.d.). mesitoic acid. [Link]
-
Reddit User Discussion. (2025). Grignard reaction solidified. r/Chempros. [Link]
-
Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
-
ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemistry Stack Exchange. (2020). Converting bromobenzene to 1‐bromo‐3‐methylbenzene. [Link]
-
PubChem. (n.d.). Magnesium, bromo(3-fluoro-2-methylphenyl)-. [Link]
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Navigating Chemoselectivity: Advanced Catalytic Protocols for Cross-Coupling Reactions of 2-Bromo-1-(bromomethyl)-3-methylbenzene
Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, the strategic functionalization of complex molecules is paramount for the rapid assembly of novel chemical entities. 2-Bromo-1-(bromomethyl)-3-methylbenzene stands as a versatile, yet challenging, bifunctional building block. Its structure presents two distinct electrophilic sites for cross-coupling: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. This duality offers a powerful platform for sequential and divergent synthesis, but only if the reactivity of each site can be precisely controlled. The inherent steric hindrance imposed by the ortho-methyl and bromomethyl groups further complicates catalytic transformations, demanding a nuanced understanding of reaction dynamics to achieve desired outcomes.
This comprehensive guide provides detailed application notes and robust protocols for the catalytic cross-coupling of this compound. We will delve into the core principles of chemoselectivity, offering field-proven insights into how the judicious selection of catalysts, ligands, bases, and solvents can dictate the course of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable intermediate.
The Central Challenge: Mastering Chemoselectivity
The crux of employing this compound in cross-coupling reactions lies in the selective activation of either the aryl bromide or the benzyl bromide. Generally, in palladium-catalyzed reactions, the oxidative addition to a C(sp²)-Br bond is kinetically more favorable than to a C(sp³)-Br bond. However, this preference is not absolute and can be modulated by the catalytic system.
Key Mechanistic Considerations for Selective C(sp²)-Br Coupling:
The preferential coupling at the aryl bromide is often achieved by employing sterically hindered and electron-rich phosphine ligands. These ligands accelerate the rate of oxidative addition of the palladium(0) catalyst to the aryl bromide and facilitate the subsequent reductive elimination, which is typically the product-forming step in the catalytic cycle.[1] The choice of a relatively weak base can also disfavor pathways involving the more reactive benzyl bromide.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a stalwart for the formation of carbon-carbon bonds. When applied to this compound, the primary objective is often the selective formation of a biaryl structure, leaving the bromomethyl group intact for subsequent transformations.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Aryl Bromide Position
This protocol is designed to favor the coupling of an arylboronic acid at the C(sp²)-Br bond of this compound.
Reaction Scheme:
Aryl-Benzyl Bromide Suzuki Coupling
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 264.93 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) | 368.27 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 0.5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃·HBF₄ (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is crucial for promoting the selective oxidative addition at the sterically hindered C(sp²)-Br bond.[1]
-
Base: Cesium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1]
-
Solvent System: The biphasic toluene/water system is a common and effective medium for Suzuki-Miyaura couplings.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means to install alkynyl groups, which are versatile functional handles in organic synthesis. Selective coupling at the aryl bromide position is highly desirable.
Protocol 2: Selective Sonogashira Coupling at the Aryl Bromide Position
This protocol is optimized for the chemoselective reaction of a terminal alkyne with the C(sp²)-Br bond.
Reaction Scheme:
Aryl-Benzyl Bromide Sonogashira Coupling
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 264.93 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) in anhydrous THF (5 mL).
-
Add the terminal alkyne (1.5 mmol) followed by triethylamine (3.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is often effective for Sonogashira couplings of aryl bromides.[2] The copper(I) co-catalyst is crucial for the activation of the alkyne.
-
Base: A strong amine base like triethylamine is required to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.[3]
-
Solvent: Anhydrous THF is a suitable solvent for this reaction, ensuring the solubility of the reactants and catalyst.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. Selective amination at the aryl bromide position opens avenues for the synthesis of novel scaffolds for pharmaceuticals and materials science.
Protocol 3: Selective Buchwald-Hartwig Amination at the Aryl Bromide Position
This protocol outlines conditions for the selective coupling of a primary or secondary amine at the C(sp²)-Br bond.
Reaction Scheme:
Sources
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- 3. Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Large-Scale Synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] The following sections detail the strategic considerations for selecting a synthetic route, a thorough analysis of the reaction mechanism, and a step-by-step protocol for its production. Emphasis is placed on process safety, optimization, and analytical quality control to ensure a robust and scalable manufacturing process.
Introduction and Strategic Importance
This compound is a crucial building block in organic synthesis. Its bifunctional nature, featuring both an aryl bromide and a benzyl bromide moiety, allows for selective and sequential reactions, making it a valuable precursor for creating complex molecular architectures.[2] Notably, this compound is a key starting material in the synthesis of certain pharmaceuticals, including potent enzyme inhibitors and modulators of cellular signaling pathways. The efficient and scalable production of this intermediate is therefore of significant industrial interest.
The primary challenge in the large-scale synthesis of this compound lies in achieving high selectivity for the benzylic bromination over aromatic bromination, while also ensuring a safe and environmentally responsible process. This guide will address these challenges by providing a detailed analysis of the free-radical bromination of 2-bromo-3-methyltoluene.
Synthetic Route Selection and Mechanistic Insights
The most direct and industrially viable route to this compound is the free-radical bromination of 2-bromo-3-methyltoluene.[3] This reaction leverages the lability of the benzylic protons, which are susceptible to abstraction by a bromine radical due to the resonance stabilization of the resulting benzylic radical.[4]
Reaction Mechanism
The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages:[3]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[5][6] This generates two free radicals. In the case of using N-bromosuccinimide (NBS) as the brominating agent, trace amounts of HBr can react with NBS to generate Br₂, which then undergoes homolysis to form bromine radicals.[4][5]
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-3-methyltoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[7] This benzylic radical then reacts with a bromine source (Br₂ or NBS) to yield the desired product and another bromine radical, which continues the chain reaction.[7]
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species.[3]
To ensure the desired regioselectivity (benzylic vs. aromatic bromination), it is crucial to maintain a low concentration of elemental bromine (Br₂) in the reaction mixture. This is effectively achieved by using N-bromosuccinimide (NBS) as the brominating agent.[8] The HBr generated during the propagation step reacts with NBS to slowly produce the necessary Br₂, thus keeping its concentration low and favoring the free-radical pathway over electrophilic aromatic substitution.[4]
Detailed Large-Scale Synthesis Protocol
This protocol outlines the synthesis of this compound from 2-bromo-3-methyltoluene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as the radical initiator. This method is also known as the Wohl-Ziegler reaction.[5][6]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 2-Bromo-3-methyltoluene | >98% | Sigma-Aldrich, TCI |
| N-Bromosuccinimide (NBS) | >98% | Acros Organics, Alfa Aesar |
| Azobisisobutyronitrile (AIBN) | >98% | Wako Chemicals, Sigma-Aldrich |
| Carbon Tetrachloride (CCl₄) or Acetonitrile | Anhydrous, ACS Grade | Fisher Scientific, VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% Aqueous Solution | --- |
| Brine | Saturated Aqueous Solution | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- |
| 100 L Glass-Lined Reactor | With overhead stirrer, reflux condenser, and temperature probe | Pfaudler, De Dietrich |
| Heating/Cooling Mantle | --- | --- |
| Filtration Unit | --- | --- |
| Rotary Evaporator | --- | --- |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a mechanical overhead stirrer, a reflux condenser with a gas outlet connected to a scrubber containing a sodium thiosulfate solution, and a calibrated temperature probe.
-
Charging Reagents:
-
Charge the reactor with 2-bromo-3-methyltoluene (e.g., 10 kg, 54.0 mol).
-
Add the solvent, carbon tetrachloride or acetonitrile (e.g., 50 L). Note: Due to the toxicity of carbon tetrachloride, acetonitrile is a preferred alternative in many modern applications.
-
Add N-bromosuccinimide (NBS) (e.g., 10.1 kg, 56.7 mol, 1.05 eq).
-
Add the radical initiator, azobisisobutyronitrile (AIBN) (e.g., 88.7 g, 0.54 mol, 0.01 eq).
-
-
Reaction:
-
Begin vigorous stirring and gently heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C). The reaction is typically exothermic, and the heating rate should be carefully controlled.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every hour. The reaction is complete when the starting material is consumed (typically 4-8 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solid succinimide by-product will precipitate. Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 20 L) to neutralize any remaining HBr.
-
10% aqueous sodium thiosulfate solution (1 x 20 L) to quench any unreacted bromine.
-
Saturated aqueous brine solution (1 x 20 L) to facilitate phase separation.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel if higher purity is required.[9]
-
Process Safety and Hazard Management
The large-scale synthesis of this compound involves several hazards that must be carefully managed.[10]
-
Reagents:
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated area.[11] Pure NBS is white; a yellow or brown color indicates the presence of bromine, and the reagent may need to be purified before use for some applications.[6]
-
Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose violently if heated improperly. Store in a cool, dark place.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Its use should be minimized or replaced with a less hazardous solvent like acetonitrile.
-
This compound (Product): Lachrymator and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, chemical splash goggles, and a lab coat.[10][12]
-
-
Reaction:
-
The reaction is exothermic and requires careful temperature control to prevent a runaway reaction.[6]
-
The evolution of HBr gas necessitates the use of a scrubber.
-
-
Waste Management:
-
All chemical waste should be disposed of in accordance with local environmental regulations. Halogenated and non-halogenated solvent waste streams should be segregated.
-
Quality Control and Analytical Characterization
To ensure the quality and purity of the final product, the following analytical techniques are recommended:[13][14]
| Analytical Technique | Purpose | Typical Specification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and detection of residual starting material and by-products.[15][16] | >99% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Conforms to reference spectra |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity. | >99% |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Presence of characteristic C-Br and aromatic C-H stretches |
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, implementing appropriate safety measures, and utilizing rigorous analytical techniques, a high-quality product can be consistently manufactured on a large scale. The choice of a less hazardous solvent like acetonitrile over carbon tetrachloride is strongly encouraged to improve the overall safety and environmental profile of the process.
References
- Bromination safety - YouTube. (2024).
- Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts.
- Continuous photochemical benzylic bromination using in situ generated Br2. (2020). Green Chemistry.
- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- N-Bromosuccinimide. Wikipedia.
- A Dangerous Bromance. (2024). Scientific Update.
- Case study: Reaction scale-up leads to incident involving bromine and acetone. (2016).
- N-Bromosuccinimide. (2019).
- Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem.
- 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses Procedure.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011).
- Handling liquid bromine and preparing bromine water. (n.d.). RSC Education.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). PubMed.
- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
- Method for purifying a bromine compound. Google Patents.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). PubMed Central.
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- Mechanism of Free Radical Bromination. BYJU'S.
- Free Radical Bromination. (2020). Oregon State University.
- This compound. IndiaMART.
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- A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. Sciencemadness.org.
- Handbook of Analytical Techniques. ResearchGate.
- A Laboratory Demonstration of Synthesis of Bromoalkanes: Free Radical Bromination of an Alkylbenzene and Addition of Hydrogen Bromide to an Alkene. (2010). The Chemical Educator.
- 2-Bromo-1-ethyl-3-methylbenzene. PubChem.
- 1-Bromo-2-(bromomethyl)-3-methylbenzene. BLD Pharm.
- Preparation of 2-bromo-3-methylbutanoyl bromide. PrepChem.com.
- Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018). YouTube.
- Techniques for Quality Control in Pharmaceutical Analysis. (2023). J. Chem. Pharm. Res.
- 2-(Bromomethyl)-1-fluoro-3-methylbenzene. Sigma-Aldrich.
- Converting bromobenzene to 1‐bromo‐3‐methylbenzene. (2020). Chemistry Stack Exchange.
- 2-bromo-1-(chloromethyl)-3-methylbenzene. (2025). AiFChem.
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The Versatile Building Block: Application Notes for 2-Bromo-1-(bromomethyl)-3-methylbenzene in Advanced Materials Science
Abstract
This comprehensive guide delves into the multifaceted applications of 2-Bromo-1-(bromomethyl)-3-methylbenzene in the realm of materials science. Possessing two distinct and reactive bromine moieties—a benzylic bromide and an aryl bromide—this molecule offers a unique platform for the synthesis of a diverse array of functional polymers and materials. We present detailed application notes and step-by-step protocols for its use as a monomer in the synthesis of conjugated polymers, as a precursor for poly(arylene)s, and as a versatile crosslinking agent. The underlying chemical principles, experimental considerations, and opportunities for post-polymerization modification are thoroughly discussed to empower researchers in the development of novel materials with tailored properties.
Introduction: A Molecule of Dual Reactivity
This compound is an aromatic compound characterized by two bromine atoms at different positions on a toluene backbone, affording distinct reactivities. The bromomethyl group (-CH₂Br) serves as a reactive site for nucleophilic substitution and is a key precursor in polymerization reactions such as the Gilch polymerization for poly(p-phenylene vinylene)s (PPVs). Concurrently, the bromine atom directly attached to the aromatic ring is amenable to various transition metal-catalyzed cross-coupling reactions, including Suzuki and Yamamoto couplings, enabling the formation of carbon-carbon bonds for the construction of poly(arylene)s.[1] This dual reactivity makes it a highly valuable and versatile building block for the synthesis of complex macromolecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66790-58-7 |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | 245.6 to 295.6 °C |
| Purity | Typically ≥ 99% (Reagent Grade) |
Application in Conjugated Polymer Synthesis: The Gilch Polymerization Route
The Gilch polymerization is a powerful method for the synthesis of poly(p-phenylene vinylene)s (PPVs), a class of conjugated polymers with significant applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaics.[2][3][4][5] The reaction proceeds via a base-induced 1,6-elimination of a bis(halomethyl)benzene monomer to form a p-quinodimethane intermediate, which then polymerizes.[6][7] The use of an unsymmetrical monomer like this compound can lead to PPV derivatives with interesting properties and the potential for further functionalization.
Causality of Experimental Choices
The choice of a strong base, such as potassium tert-butoxide, is crucial for the efficient dehydrohalogenation of the benzylic bromide to form the reactive intermediate.[8] The reaction is typically carried out in an inert, anhydrous solvent like tetrahydrofuran (THF) to prevent side reactions with water or oxygen. Low-temperature initiation helps to control the polymerization rate and achieve higher molecular weights. The presence of the aryl bromide on the monomer can be exploited for post-polymerization modification, or it may remain as a substituent on the final polymer, influencing its electronic properties and solubility.
Experimental Protocol: Synthesis of Poly(3-methyl-2-bromo-p-phenylene vinylene)
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dropping funnel
Procedure:
-
Monomer Preparation: In a flame-dried, three-neck round-bottom flask under a positive pressure of argon, dissolve this compound (1.0 g, 3.79 mmol) in anhydrous THF (50 mL).
-
Initiation: Cool the monomer solution to 0 °C using an ice bath.
-
Base Addition: Slowly add the potassium tert-butoxide solution (4.17 mL, 4.17 mmol, 1.1 equivalents) dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will typically develop a color, indicating the formation of the reactive intermediate.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere. The polymer will precipitate from the solution as it forms.
-
Quenching and Precipitation: Pour the reaction mixture into methanol (200 mL) to quench the reaction and fully precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40 °C for 24 hours.
Caption: Gilch polymerization of this compound.
Synthesis of Poly(arylene)s via Cross-Coupling Reactions
The aryl bromide functionality of this compound allows for its participation in transition metal-catalyzed cross-coupling reactions to form C-C bonds, leading to the synthesis of poly(arylene)s. These polymers are of interest for their thermal stability and dielectric properties.
Yamamoto Homopolymerization
Yamamoto coupling is a nickel-catalyzed homocoupling of aryl halides, providing a direct route to poly(arylene)s.[9]
Materials:
-
This compound (monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl (bpy)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Hydrochloric acid (1 M)
Equipment:
-
Glovebox or Schlenk line
-
Reaction tube or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Catalyst Preparation: In a glovebox, charge a reaction tube with Ni(COD)₂ (66 mg, 0.24 mmol) and bpy (37 mg, 0.24 mmol).
-
Solvent and Monomer Addition: Add anhydrous DMF (5 mL) and this compound (528 mg, 2.0 mmol).
-
Polymerization: Seal the tube and heat the mixture at 80 °C for 48 hours.
-
Work-up: Cool the reaction to room temperature and pour into a mixture of methanol and 1 M HCl to precipitate the polymer.
-
Purification: Filter the polymer, wash with methanol, and dry under vacuum.
Caption: Yamamoto homopolymerization of this compound.
Application as a Crosslinking Agent
The presence of two reactive bromine atoms allows this compound to act as an effective crosslinking agent for polymers containing nucleophilic functional groups, such as amines or carboxylates. This process enhances the mechanical properties, thermal stability, and solvent resistance of the original polymer.
General Protocol for Crosslinking of a Polyamine
Materials:
-
Base polymer with nucleophilic groups (e.g., Polyethylenimine)
-
This compound (crosslinker)
-
A suitable solvent (e.g., DMF, DMSO)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA), if necessary
Procedure:
-
Polymer Solution: Dissolve the base polymer in the chosen solvent to a desired concentration (e.g., 10 wt%).
-
Crosslinker Addition: Add this compound to the polymer solution. The molar ratio of crosslinker to the polymer's functional groups should be optimized for the desired crosslinking density.
-
Reaction: If necessary, add a non-nucleophilic base to scavenge the HBr formed during the reaction. Heat the mixture at a suitable temperature (e.g., 60-100 °C) for a specified time (e.g., 4-24 hours) until a gel is formed or the desired degree of crosslinking is achieved.
-
Purification: The crosslinked polymer can be purified by washing with a solvent that swells the network but does not dissolve the uncrosslinked polymer.
Post-Polymerization Modification
Polymers synthesized using this compound as a monomer will possess pendant benzylic bromide or aryl bromide groups that can be further functionalized.[10][11][12][13][14] This allows for the tuning of polymer properties after the main backbone has been formed.
Protocol for Nucleophilic Substitution of Benzylic Bromide Groups
Materials:
-
Polymer with pendant bromomethyl groups (e.g., from Yamamoto polymerization)
-
Nucleophile (e.g., sodium azide, a thiol, or an amine)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Polymer Solution: Dissolve the brominated polymer in the solvent.
-
Nucleophile Addition: Add an excess of the nucleophile to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the desired degree of substitution is achieved (monitored by techniques like NMR or IR spectroscopy).
-
Purification: Precipitate the functionalized polymer in a non-solvent, filter, wash, and dry.
Caption: Post-polymerization modification of a polymer with pendant bromomethyl groups.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is a lachrymator and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly adaptable building block for materials science research. Its dual reactivity enables the synthesis of a wide range of functional polymers through various polymerization techniques. The protocols outlined in this guide provide a starting point for the exploration of this versatile monomer in the development of advanced materials with tailored electronic, optical, and mechanical properties.
References
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Friend, R. H., Gymer, R. W., Holmes, A. B., Burroughes, J. H., Marks, R. N., Taliani, C., Bradley, D. D. C., Dos Santos, D. A., Brédas, J. L., Lögdlund, M., & Salaneck, W. R. (1999). Electroluminescence in conjugated polymers.
- Neef, C. J., & Ferraris, J. P. (2000). MEH-PPV synthesis: A comparison of the Gilch and Horner routes. Macromolecules, 33(7), 2311–2314.
- Son, S. U., Park, K. H., & Chung, Y. K. (2003). Gilch Polymerization in the Presence of a Palladium Catalyst: A New Synthetic Route to Poly(p-phenylenevinylene)s. Macromolecules, 36(18), 6555–6557.
- Yamamoto, T., Morita, A., Miyazaki, Y., Maruyama, T., Wakayama, H., Zhou, Z. H., Nakamura, Y., Kanbara, T., Sasaki, S., & Kubota, K. (1992). Preparation of π-conjugated poly(thiophene-2,5-diyl), poly(p-phenylene), and related polymers using zerovalent nickel complexes. Macromolecules, 25(4), 1214–1223.
- Gaina, C., & Gaina, V. (2010). Post-polymerization modification of polymers. Polymer-Plastics Technology and Engineering, 49(14), 1431-1447.
-
Polycondensation. (n.d.). In MEL Science. Retrieved January 21, 2026, from [Link]
- Wang, C., & Uchiyama, M. (2018). Functional Polymers from Unreactive Monomers. ChemistryViews.
- Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. (2020). Polymer Chemistry.
- Toward Controlled Gilch Synthesis of Poly( p -phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α-Bromo- p -quinodimethanes. (2025).
- New evidence supporting the mechanism of Gilch polymerization from an extremely twisted biphenyl monomer. (2025).
- Gauthier, M. A., & Gibson, M. I. (2008). Synthesis of functional polymers by post-polymerization modification.
- New evidence supporting the mechanism of Gilch polymerization from an extremely twisted biphenyl monomer. (2012).
- Junkers, T., Vandenbergh, J., Adriaensens, P., Lutsen, L., & Vanderzande, D. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 3(2), 275-285.
- Theato, P. (2008). Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
- Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. (2012). Polymer Chemistry.
- Polycondensation of benzyl chloride and its derivatives: A study of the reaction at different temperatures. (2025).
-
Poly(p-phenylene vinylene). (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Synthesis of poly(p-xylylenes). (2025).
- Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications. (n.d.).
- Post-polymerization modification of monomer units. (n.d.).
- Poly(P-xylylene)s: Synthesis, polymer analogous reactions, and perspectives on structure–property relationships. (2025).
- Lecture #9: Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct. (n.d.). Farabi University.
- Vapor-Phase Synthesis of Poly(para-xylylene)
- The synthesis and properties of crystalline polymers of the type of poly-p-xylenes and polyphenylene methyl deriv
- Functional polymers : modern synthetic methods and novel structures. (n.d.). New York University.
- Solid and Hollow Poly(p-xylylene) Particles Synthesis via Metal–Organic Framework-Templated Chemical Vapor Polymerization. (2022).
- New evidence supporting the mechanism of Gilch polymerization from an extremely twisted biphenyl monomer. (n.d.).
- Stepping Further from Coupling Tools: Development of Functional Polymers via the Biginelli Reaction. (2022). MDPI.
- Efficient End-Group Functionalization and Diblock Copolymer Synthesis via Au(III) Polymer Reagents. (n.d.). PMC.
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Troubleshooting & Optimization
identifying side products in the synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-1-(bromomethyl)-3-methylbenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this important class of chemical building blocks. Our aim is to provide you with the expertise and practical insights necessary to troubleshoot your experiments effectively, ensuring the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side products in the synthesis of this compound?
When synthesizing this compound via the radical bromination of 2-bromo-3-methyltoluene, the two most prevalent side products are the result of over-bromination and undesired electrophilic aromatic substitution.
-
Over-bromination Product: 2-Bromo-1,3-bis(bromomethyl)benzene is formed when the benzylic methyl group undergoes a second bromination. This is a common issue in radical bromination reactions if the reaction conditions are not carefully controlled.[1]
-
Ring-brominated Products: Electrophilic aromatic bromination can occur on the benzene ring, leading to isomers such as 2,4-dibromo-1,3-dimethylbenzene or other polybrominated aromatic species. This is more likely if the reaction conditions inadvertently favor ionic pathways.[2]
Troubleshooting Workflow: Distinguishing Product from Side Products
Identifying the presence of these side products is the first step in troubleshooting your synthesis. This workflow outlines the analytical approach to differentiate the desired product from its common impurities.
Caption: Workflow for the separation and identification of products.
Q2: How can I use ¹H NMR to identify the desired product and the dibrominated side product?
¹H NMR spectroscopy is a powerful tool for distinguishing between the desired monobrominated product and the dibrominated side product. The key differences lie in the integration of the benzylic proton signals and the aromatic proton signals.
| Compound | Benzylic Protons (-CH₂Br) | Aromatic Protons (Ar-H) | Methyl Protons (-CH₃) |
| This compound | ~4.5 ppm (s, 2H) | Multiplet | ~2.4 ppm (s, 3H) |
| 2-Bromo-1,3-bis(bromomethyl)benzene | ~4.6 ppm (s, 4H) | Multiplet | N/A |
Key Differentiating Features:
-
Integration: The most telling feature is the integration of the benzylic proton signal. The desired product will show a singlet integrating to 2 protons, while the dibrominated side product will have a singlet integrating to 4 protons.
-
Absence of Methyl Signal: The dibrominated side product will lack the characteristic singlet for the methyl protons around 2.4 ppm.
Q3: What are the expected ¹³C NMR chemical shifts for the desired product and the dibrominated side product?
¹³C NMR provides further confirmation of the structures. The number of signals and their chemical shifts will differ between the desired product and the dibrominated side product.
| Compound | Benzylic Carbon (-CH₂Br) | Aromatic Carbons (Ar-C) | Methyl Carbon (-CH₃) |
| This compound | ~33 ppm | Multiple signals in the aromatic region | ~20 ppm |
| 2-Bromo-1,3-bis(bromomethyl)benzene | ~30-33 ppm | Multiple signals in the aromatic region | N/A |
The absence of a methyl carbon signal in the spectrum of the dibrominated product is a key indicator of its presence as an impurity.
Q4: How can GC-MS be used to identify the products and byproducts?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating the components of the reaction mixture and providing information about their molecular weights and fragmentation patterns.
-
Retention Time: The desired monobrominated product will generally have a shorter retention time than the more substituted and higher molecular weight dibrominated side product.
-
Mass Spectrum: The mass spectrum of each component will show a characteristic molecular ion peak. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), the molecular ion peaks will appear as a pair of peaks (M and M+2) with approximately equal intensity for each bromine atom in the molecule.
-
This compound (C₈H₈Br₂): Look for a molecular ion cluster around m/z 262, 264, 266.
-
2-Bromo-1,3-bis(bromomethyl)benzene (C₈H₇Br₃): Expect a molecular ion cluster around m/z 340, 342, 344, 346.
-
Experimental Protocols
Protocol 1: General Procedure for Benzylic Bromination
This protocol is a general guideline for the synthesis of this compound using N-bromosuccinimide (NBS).
Materials:
-
2-bromo-3-methyltoluene
-
N-bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methyltoluene in the anhydrous solvent.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux under inert atmosphere. The reaction can be initiated with a UV lamp if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bisulfite solution to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel
-
Eluent (e.g., hexane/ethyl acetate gradient)
Procedure:
-
Prepare a silica gel column in the desired eluent system.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane.
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Troubleshooting Guide
Caption: Troubleshooting guide for common synthesis issues.
References
-
Beilstein Journal of Organic Chemistry. (2012). Supporting Information. Royal Society of Chemistry. [Link]
-
Organic & Biomolecular Chemistry. (2022). Supporting Information. Royal Society of Chemistry. [Link]
-
PrepChem. (n.d.). Preparation of 2-methylbenzyl bromide. [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask.... [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-bis-bromomethyl-benzene. [Link]
- Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.
-
Sciencemadness.org. (2023, March 2). Quick and partial report on benzyl bromide synthesis. [Link]
-
ACS Publications. (n.d.). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. [Link]
-
ResearchGate. (2002). A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. [Link]
-
Reddit. (2019). How to know when to stop reaction, benzylic bromination using AIBN. [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]
-
Chemistry Stack Exchange. (2018, September 26). Bromination with NBS on cyclic structures. [Link]
-
YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. [Link]
- Google Patents. (n.d.). CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide.
-
YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
purification of crude 2-Bromo-1-(bromomethyl)-3-methylbenzene by column chromatography
This guide provides in-depth technical support for the purification of crude 2-Bromo-1-(bromomethyl)-3-methylbenzene via column chromatography. It is designed for chemistry professionals engaged in research and development who may encounter challenges during this specific purification process. Our focus is on diagnosing and resolving common issues through a combination of practical troubleshooting, foundational scientific principles, and detailed protocols.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the purification workflow, presented in a question-and-answer format.
Thin-Layer Chromatography (TLC) & Solvent System Optimization
Question: My spots are streaking on the TLC plate. What is causing this and how can I fix it?
Answer: Streaking on a TLC plate is typically caused by one of three issues:
-
Sample Overloading: Applying too much of the crude material to the TLC plate can saturate the stationary phase, leading to trailing spots. Try spotting a more dilute solution of your crude mixture.
-
Compound Insolubility: If the compound is not fully soluble in the developing solvent, it will streak from the baseline. Ensure your chosen eluent system can adequately dissolve the compound.
-
Strong Interaction with Silica Gel: this compound contains a benzylic bromide, which can be somewhat labile. The acidic nature of standard silica gel can sometimes cause minor decomposition or strong, non-ideal interactions, leading to streaking. If dilution doesn't solve the problem, consider adding a very small amount (e.g., 0.1-0.5%) of an organic base like triethylamine to your eluent system to neutralize the acidic sites on the silica.[1]
Question: I can't see my compound on the TLC plate. What are my options for visualization?
Answer: this compound is an aromatic compound and should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent green background.[2] If you do not observe a spot, it could be due to a very low concentration. If concentration is not the issue, several chemical staining methods can be employed:
-
Iodine Chamber: This is a simple, non-destructive method. Place the TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds, especially aromatic ones, will absorb the iodine vapor and appear as brown spots.[3]
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive but highly sensitive method. Prepare a solution of KMnO₄ in water. Dipping the plate in this solution will reveal any compound that can be oxidized by permanganate as a yellow or brown spot on a purple background. This is effective for a wide range of functional groups.
Question: How do I select the optimal solvent system? My spots are either at the baseline (Rf = 0) or at the solvent front (Rf = 1).
Answer: The goal is to find a solvent system that provides a target Rf value of approximately 0.25-0.35 for your desired product. This range typically ensures good separation on a column.
-
If Rf is too low (at or near the baseline): Your eluent is not polar enough. The compound is sticking too strongly to the silica gel. Increase the proportion of the more polar solvent in your mixture. For a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate.
-
If Rf is too high (at or near thesolvent front): Your eluent is too polar. The compound is spending too much time in the mobile phase and not interacting enough with the stationary phase. Decrease the proportion of the polar solvent.
A systematic approach is to test a gradient of solvent systems. For this compound, start with a highly non-polar system and gradually increase polarity.
| Solvent System (Hexane:Ethyl Acetate) | Expected Outcome |
| 100:0 (100% Hexane) | Product likely has a very low Rf. Impurities may begin to move. |
| 98:2 to 95:5 | This is a good starting range. The product should have a measurable Rf. |
| 90:10 | The product will likely have a higher Rf. This may be too polar. |
Table 1: Guideline for developing a solvent system for this compound.
Column Packing and Elution
Question: The resolution on my column is poor, and all my fractions are mixed, even though the TLC showed good separation. What went wrong?
Answer: This common issue usually points to problems with the column packing or sample loading technique.
-
Poor Column Packing: Cracks, bubbles, or channels in the silica bed create pathways where the solvent and sample can travel unevenly, bypassing the separation process. Ensure you pack the column as a uniform slurry and allow it to settle without letting the silica bed run dry.[4]
-
Improper Sample Loading: The sample must be loaded onto the column in a very narrow, concentrated band.[4] If the initial band is too wide, the separation will be poor from the start. Dissolve your crude product in the absolute minimum amount of solvent (preferably the eluent itself or a slightly more polar, volatile solvent like dichloromethane) before carefully adding it to the top of the silica. For less soluble compounds, "dry loading" (adsorbing the crude product onto a small amount of silica gel before adding it to the column) is a superior technique.[5]
-
Diffusion: Running the column too slowly can cause the bands to broaden due to diffusion, leading to overlap. Conversely, running it too fast can disrupt the equilibrium between the stationary and mobile phases, also harming resolution. Maintain a steady, appropriate flow rate.
Question: I suspect my product is decomposing on the silica gel. How can I verify this and prevent it?
Answer: Benzylic bromides can be sensitive to the acidic nature of silica gel, potentially leading to decomposition or rearrangement.
-
Verification: To test for stability, spot your crude material on a TLC plate. Then, add a small amount of silica gel to a vial containing a solution of your crude product in the chosen eluent. Let it stir for an hour, then run a new TLC comparing the silica-treated solution to the original. If a new spot appears or the product spot diminishes, decomposition is likely occurring.[1]
-
Prevention:
-
Deactivate the Silica: Before packing the column, you can prepare a slurry of your silica gel in the eluent and add ~1% triethylamine (relative to the volume of the solvent). This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina. Note that you will need to re-optimize your solvent system as the separation characteristics will differ.
-
Potential Impurities
Question: What are the most likely impurities I need to separate from my product?
Answer: The impurities will depend on the synthetic route, but common possibilities include:
| Impurity | Structure | Expected Polarity & Elution Order |
| Starting Material: 2-Bromo-3-methyltoluene | C₈H₉Br | Less polar than the product. Will elute before the desired compound. |
| Dibrominated Side Product: 2-Bromo-1,3-bis(bromomethyl)benzene | C₈H₇Br₃ | More polar than the product due to the additional bromomethyl group. Will elute after the desired compound.[6] |
| Isomeric Products | e.g., 4-Bromo-1-(bromomethyl)-2-methylbenzene | Polarity will be very similar to the desired product.[7] This is often the most challenging separation, requiring a carefully optimized, low-polarity solvent system. |
Table 2: Common impurities in the synthesis of this compound.
Section 2: Visualized Experimental Workflow
The following diagram outlines the standard workflow for the purification of this compound.
Caption: Workflow for Column Chromatography Purification.
Section 3: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes (or petroleum ether), Ethyl Acetate (reagent grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Methodology:
-
TLC Analysis and Solvent System Selection:
-
Prepare several eluent systems of varying polarity (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the crude mixture on a TLC plate and develop it in one of the chosen solvent systems.
-
Visualize the plate under UV light (254 nm).
-
Adjust the solvent system until the desired product has an Rf value of ~0.25-0.35 and is well-separated from major impurities.
-
-
Column Preparation (Slurry Packing):
-
Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The consistency should be like a thin milkshake, not a thick paste.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Gently tap the side of the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
-
Crucially, never let the solvent level drop below the top of the silica gel.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in the minimum possible volume of the eluent or a volatile solvent like dichloromethane.
-
Drain the solvent in the column until it is just level with the top layer of sand.
-
Carefully use a pipette to add the dissolved sample solution evenly onto the sand layer.
-
Open the stopcock and allow the sample to absorb completely into the silica gel.
-
Carefully add a small amount of fresh eluent, wash the sides of the column, and let it absorb again. Repeat this wash step once more.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting the solvent in fractions using test tubes or flasks. Maintain a steady flow rate.
-
Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[5]
-
Section 4: Troubleshooting Decision Tree
Use this diagram to systematically diagnose and resolve experimental issues.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
PubChem. (n.d.). m-Xylyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-ethyl-3-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-bis-bromomethyl-benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Phenova. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Skorupa, A. (2025, October 22). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - Supercoiled fibres. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-(bromomethyl)-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - C-H functionalization. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - D-Glucose as Green Ligand. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chemistryviews.org [chemistryviews.org]
- 5. orgsyn.org [orgsyn.org]
- 6. 2-Bromo-1,3-bis-bromomethyl-benzene | C8H7Br3 | CID 621912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-1-(bromomethyl)-2-methylbenzene | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing decomposition of 2-Bromo-1-(bromomethyl)-3-methylbenzene during reactions
A Guide to Preventing Decomposition and Ensuring Reaction Success
Welcome to the technical support center for 2-Bromo-1-(bromomethyl)-3-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you mitigate decomposition and achieve reliable, reproducible results in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a di-brominated aromatic compound. It possesses two reactive sites: a benzylic bromide and an aryl bromide. This dual functionality makes it a valuable intermediate in organic synthesis. The highly reactive benzylic bromide is primarily used for introducing the 2-bromo-3-methylbenzyl group via nucleophilic substitution reactions.[1] The less reactive aryl bromide can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, allowing for further molecular elaboration.[1] Its applications are common in medicinal chemistry and materials science for the synthesis of complex molecular frameworks.[1]
Q2: What are the main causes of decomposition for this compound?
The primary cause of decomposition is the high reactivity of the benzylic bromide moiety. This functional group is susceptible to:
-
Hydrolysis: Reaction with water or other protic solvents, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid (HBr).
-
Nucleophilic Attack: Unintended reactions with nucleophiles present in the reaction mixture, including solvents like DMF or DMSO, especially at elevated temperatures.
-
Elimination Reactions: Under basic conditions, elimination of HBr can occur, leading to the formation of a reactive quinodimethane intermediate which can then polymerize.
-
Radical Reactions: Exposure to light or radical initiators can promote the formation of benzylic radicals, which can lead to a variety of side products. Benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical formation.[2]
-
Thermal Decomposition: The compound can decompose upon heating, releasing HBr and other hazardous fumes.[3]
Q3: How should I properly store and handle this reagent to minimize decomposition?
To ensure the longevity and purity of this compound, adhere to the following storage and handling guidelines:
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[3][4] Refrigeration is recommended for long-term storage.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, amines, and metals.[2][3]
-
Moisture Sensitivity: This compound is sensitive to moisture.[4] Handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when dispensing for a reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat. This compound is corrosive and can cause severe skin burns and eye damage.[5]
II. Troubleshooting Guides
Scenario 1: Low Yield in a Nucleophilic Substitution Reaction
Problem: You are performing a nucleophilic substitution reaction with this compound and a nucleophile (e.g., an amine, alcohol, or thiol), but you are observing a low yield of the desired product and the formation of multiple side products.
Possible Causes and Solutions:
-
Cause A: Decomposition of the Starting Material. Your starting material may have already partially decomposed.
-
Troubleshooting: Before starting your reaction, it is crucial to assess the purity of your this compound.
-
Recommended Purity Analysis:
-
NMR Spectroscopy: ¹H NMR is an excellent tool to quickly assess purity. Look for the characteristic benzylic CH₂Br signal and check for the presence of impurity peaks, such as the CH₂OH signal from the hydrolyzed product.
-
GC-MS: Gas Chromatography-Mass Spectrometry can help identify and quantify volatile impurities.[6]
-
HPLC: High-Performance Liquid Chromatography is suitable for detecting non-volatile impurities.[6]
-
-
-
-
Cause B: Inappropriate Solvent Choice. The solvent can play a critical role in the outcome of the reaction.
-
Troubleshooting:
-
For Sɴ2 Reactions: Use a polar aprotic solvent such as acetone, acetonitrile, or THF. These solvents solvate the cation but leave the nucleophile "naked" and more reactive.[7] Avoid protic solvents like water, methanol, or ethanol, as they can solvate the nucleophile, reducing its reactivity, and can also act as competing nucleophiles.
-
For Sɴ1 Reactions: While benzylic bromides can undergo Sɴ1 reactions due to the stability of the benzylic carbocation, this pathway can also lead to side reactions like eliminations and rearrangements.[4] If Sɴ1 conditions are necessary, use a non-nucleophilic polar solvent.
-
-
-
Cause C: Reaction Temperature is Too High. Elevated temperatures can accelerate decomposition pathways.
-
Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming the reaction mixture only if necessary. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at high temperatures.
-
-
Cause D: Presence of a Base. If your nucleophile is basic or if you are using an additional base to scavenge the HBr produced, this can promote E2 elimination.
-
Troubleshooting: If a base is required, use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Add the base slowly to the reaction mixture to avoid a high localized concentration.
-
Experimental Protocol: A General Procedure for Nucleophilic Substitution with an Alcohol
-
Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
To a solution of the alcohol in a dry, polar aprotic solvent (e.g., THF or acetonitrile), add a non-nucleophilic base (e.g., sodium hydride or DIPEA) at 0 °C.
-
Stir the mixture for 15-30 minutes to form the alkoxide.
-
Slowly add a solution of high-purity this compound in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Scenario 2: Formation of Polymeric Material
Problem: During your reaction or workup, you observe the formation of an insoluble, sticky, or polymeric material.
Possible Cause and Solution:
-
Cause: Formation of Quinodimethane Intermediate. In the presence of a strong base or upon heating, this compound can undergo elimination of HBr to form a highly reactive ortho-quinodimethane intermediate. This intermediate can then polymerize or undergo [4+2] cycloaddition reactions.
-
Troubleshooting:
-
Avoid Strong Bases: If a base is necessary, use a weak, non-nucleophilic base as described in Scenario 1.
-
Maintain Low Temperatures: Keep the reaction temperature as low as possible.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to prevent oxidation, which can sometimes initiate polymerization.
-
-
III. Visualizing Decomposition Pathways and Prevention Strategies
To better understand the chemical principles at play, the following diagrams illustrate the key decomposition pathways and a generalized workflow for preventing them.
Caption: Recommended Workflow for Reactions Involving this compound.
IV. Quantitative Data Summary
| Factor | Condition to Avoid | Recommended Condition | Potential Undesired Outcome |
| Temperature | High temperatures | 0 °C to Room Temperature | Increased rate of all decomposition pathways |
| Moisture | Presence of water | Anhydrous conditions | Hydrolysis to benzyl alcohol and HBr |
| Light | Exposure to UV light | Storage in amber vials/darkness | Radical-mediated side reactions |
| Atmosphere | Air (Oxygen) | Inert atmosphere (N₂, Ar) | Oxidation |
| pH | Strongly basic or acidic | Neutral or weakly basic/acidic | Elimination (basic), Hydrolysis (acidic/basic) |
| Solvents | Protic (e.g., MeOH, EtOH) | Polar Aprotic (e.g., THF, ACN) | Solvolysis, reduced nucleophilicity |
By understanding the inherent reactivity of this compound and implementing the preventative and troubleshooting measures outlined in this guide, you can significantly improve the success rate of your synthetic transformations.
V. References
-
PubChem. (n.d.). Benzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Japan International Center for Occupational Safety and Health. (n.d.). Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-BROMO-3-METHYL-2-BUTANONE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
IndiaMART. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-ethyl-3-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
SciSpace. (n.d.). Analytical Methods (Royal Society of Chemistry). Retrieved from [Link]
-
Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]
-
Clutch Prep. (n.d.). What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane? Retrieved from [Link]
Sources
strategies to improve regioselectivity in reactions involving 2-Bromo-1-(bromomethyl)-3-methylbenzene
Welcome to the technical support center for navigating the complex reactivity of 2-Bromo-1-(bromomethyl)-3-methylbenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in controlling regioselectivity with this versatile but bifunctional building block. Here, we address common experimental issues in a practical, question-and-answer format, grounding our advice in mechanistic principles and field-proven protocols.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
Before troubleshooting specific reactions, it is critical to understand the electronic and steric landscape of the molecule. This compound possesses two distinct electrophilic sites: a benzylic bromide and an aryl bromide. Their reactivity profiles are fundamentally different.
Question: What is the primary difference in reactivity between the benzylic bromide and the aryl bromide?
Answer: The key difference lies in the hybridization of the carbon atom bonded to the bromine and the reaction mechanisms they favor.
-
Benzylic Bromide (C(sp³)-Br): This site is highly reactive towards nucleophilic substitution (both SN1 and SN2 mechanisms). The C-Br bond is weaker, and the transition states for substitution are stabilized by the adjacent aromatic ring.[1] SN1 reactions are facilitated by the formation of a resonance-stabilized benzylic carbocation, while SN2 reactions are also accelerated by the phenyl group's electronic effects.[1]
-
Aryl Bromide (C(sp²)-Br): This site is generally unreactive towards standard nucleophilic substitution. The C-Br bond is stronger due to the sp² hybridization of the carbon and resonance contribution from the bromine's lone pairs into the aromatic ring. It does not undergo SN1 or SN2 reactions.[1] Its reactivity is primarily unlocked through organometallic pathways, such as oxidative addition in palladium-catalyzed cross-coupling reactions or halogen-metal exchange.[2][3]
This inherent reactivity difference is the cornerstone of achieving regioselectivity. Most strategies involve choosing conditions that exclusively favor a mechanism operable at only one of the two sites.
Question: How do steric and electronic effects from the methyl group influence reactivity?
Answer: The methyl group at the C3 position introduces both steric and electronic effects that fine-tune regioselectivity.
-
Electronic Effect: As an electron-donating group (EDG), the methyl group slightly increases the electron density of the aromatic ring, which can influence the rate of oxidative addition in cross-coupling reactions.[4][5]
-
Steric Effect: The primary influence is steric hindrance. The methyl group is ortho to both the aryl bromide and the bromomethyl group. This steric crowding can hinder the approach of bulky nucleophiles or catalyst complexes to both sites.[6][7] For reactions at the aryl bromide position, the ortho-methyl group can disfavor certain catalyst ligands. For reactions at the benzylic position, it can slightly slow the rate of an SN2 attack compared to an unsubstituted benzyl bromide.
This interplay allows for further control. For instance, using a bulky catalyst system might enhance selectivity by reacting preferentially at a less hindered site if one were present, though in this specific molecule, both sites are similarly hindered by the one ortho methyl group.
Part 2: Troubleshooting Guides for Specific Reaction Classes
This section provides detailed guidance on achieving specific regioselective outcomes for common synthetic transformations.
Class 1: Nucleophilic Substitution Reactions
Issue: How can I achieve selective substitution at the benzylic position while leaving the aryl bromide untouched?
Answer: This is the most straightforward transformation due to the high intrinsic reactivity of the benzylic bromide.[1] The aryl bromide is inert under these conditions. Success hinges on choosing appropriate nucleophiles and solvent conditions to favor a clean SN2 or SN1 pathway and avoid side reactions like elimination (E2).
Workflow: Selective Benzylic Substitution
Caption: Decision workflow for selective benzylic substitution.
Detailed Protocol: Selective Cyanation (SN2)
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 0.5 M).
-
Reagent Addition: Add sodium cyanide (NaCN, 1.2 eq.) to the solution. Caution: Cyanide salts are highly toxic.
-
Reaction: Stir the mixture at room temperature (25 °C) and monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction & Isolation: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-3-methylbenzyl cyanide.
Causality: The use of a polar aprotic solvent like DMF enhances the nucleophilicity of the cyanide anion and favors the SN2 mechanism, leading to a clean and rapid reaction at the benzylic position.[8] The aryl bromide remains completely unreactive.
Class 2: Palladium-Catalyzed Cross-Coupling Reactions
Issue: How can I perform a Suzuki-Miyaura coupling selectively at the aryl bromide position?
Answer: This is a highly sought-after transformation. The selectivity arises from the mechanism of palladium-catalyzed cross-coupling, which proceeds via oxidative addition. Palladium(0) complexes preferentially react with C(sp²)-X bonds over C(sp³)-X bonds.[2][3] Therefore, with the right choice of catalyst, ligand, and base, high selectivity for the aryl bromide is achievable.
Key Parameters for Regiocontrol:
| Parameter | Recommended Choice | Rationale |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Standard, reliable Pd(0) sources. |
| Ligand | PCy₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition at the C(sp²)-Br bond and stabilize the active catalyst.[2][9] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, non-nucleophilic bases are effective and minimize side reactions.[2][9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are standard for Suzuki couplings, facilitating the interaction of organic and aqueous-soluble components. |
| Temperature | 80-100 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Detailed Protocol: Selective Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene and water (e.g., a 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction & Isolation: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality: The Pd(0)/SPhos catalytic system is highly selective for the oxidative addition into the C(sp²)-Br bond. The benzylic bromide is a poor substrate for this step under these conditions, ensuring that coupling occurs exclusively on the aromatic ring.[2][10]
Class 3: Organometallic Intermediate Formation
Issue: I want to form a Grignard reagent at the aryl bromide position for subsequent reaction with an electrophile. Direct reaction with magnesium metal gives a complex mixture. How can I achieve this selectively?
Answer: Direct reaction with magnesium turnings is difficult to control because the highly reactive benzylic bromide can also react, leading to Wurtz coupling byproducts or formation of the benzylic Grignard.[11] The superior method for selective aryl Grignard formation is a halogen-magnesium exchange reaction at low temperatures using a pre-formed, less-reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).
Mechanism: Halogen-Metal Exchange
Note: A precise structural image for the Grignard reagent of the topic compound is not available; the diagram illustrates the general transformation.
Detailed Protocol: Selective Aryl Grignard Formation via Halogen-Mg Exchange [11]
-
Preparation: Assemble a flame-dried, three-neck flask with a stirrer, thermometer, and nitrogen inlet. Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the solution to -15 °C using a dry ice/isopropanol bath.
-
Exchange Reaction: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.1 eq., typically 2.0 M in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -10 °C.
-
Stirring: Stir the resulting mixture at -15 °C for 2 hours. The aryl Grignard reagent is now formed in situ.
-
Confirmation (Optional): To confirm formation, you can withdraw a small aliquot, quench it with saturated aqueous NH₄Cl, extract, and analyze by GC-MS. You should observe the mass corresponding to 1-(bromomethyl)-2-methylbenzene.
-
Subsequent Reaction: The Grignard solution is now ready to be used. Slowly add your desired electrophile (e.g., benzaldehyde, CO₂) at -15 °C and then allow the reaction to slowly warm to room temperature.
Causality: The halogen-magnesium exchange is a reversible equilibrium. The position of the equilibrium is driven by the relative stability of the organometallic species. Aryl Grignard reagents are generally more thermodynamically stable than secondary alkyl Grignard reagents like i-PrMgX.[12] Performing the reaction at low temperatures kinetically favors the exchange at the more accessible and electronically suitable aryl bromide position while preventing side reactions at the benzylic site.[11]
Part 3: General Troubleshooting Guide
Problem: My reaction shows low or no regioselectivity. What are the common causes and solutions?
Troubleshooting Flowchart
Caption: Troubleshooting guide for poor regioselectivity.
References
- Concerning the mechanism of lithiation reactions. (2009). Sciencemadness.org.
-
Menzel, K., et al. (2006). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Synlett, 2006(12), 1948-1952. [Link]
-
Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications, (29), 3094-3096. [Link]
-
Farmer, S., & Kennepohl, D. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
16.5: An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]
-
Li, J., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(11), 1546. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow Theses. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2018). PMC - NIH. [Link]
-
Bickelhaupt, F. M., & Baerends, E. J. (2009). Comment on "The interplay between steric and electronic effects in SN2 reactions". Chemistry, 15(9), 2164-2166. [Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2011). ResearchGate. [Link]
-
151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. [Link]
-
Steric and electronic effects in SN2 reactions. (2003). ResearchGate. [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
-
What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane? (n.d.). Study.com. [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Comment on "The interplay between steric and electronic effects in SN2 reactions" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]
Technical Support Center: Managing Hydrobromic Acid in Reactions with 2-Bromo-1-(bromomethyl)-3-methylbenzene
Welcome to the technical support guide for managing hydrobromic acid (HBr) byproduct, a common challenge encountered during the synthesis and use of 2-Bromo-1-(bromomethyl)-3-methylbenzene. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the safety, efficiency, and success of your experiments.
Introduction: The Challenge of Hydrobromic Acid
The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, typically involves benzylic bromination of 2-bromo-3-methyltoluene. A common and effective method is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator.[1][2] A key feature of this reaction is the stoichiometric generation of hydrobromic acid (HBr) as a byproduct.[3]
While essential to the reaction mechanism (NBS reacts with HBr to produce the low concentration of Br₂ needed for selective radical bromination), residual HBr can lead to several complications:
-
Safety Hazards: HBr is a toxic and highly corrosive gas that forms a strong acid upon contact with moisture, posing significant inhalation and contact risks.[4][5][6]
-
Side Reactions: The acidic environment can promote unwanted side reactions, such as ether cleavage if ethereal solvents are used or degradation of acid-sensitive functional groups.
-
Workup Difficulties: Incomplete neutralization can lead to product decomposition, emulsion formation during extraction, and corrosion of equipment.[7]
This guide is designed to address these challenges directly, providing you with the technical insights and practical steps needed to manage HBr effectively.
Safety First: Essential HBr Handling Protocols
Before initiating any experiment, a thorough understanding of HBr's hazards is critical. HBr gas and its aqueous solution are corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[6][8][9]
Frequently Asked Questions (Safety)
Q: What is the minimum Personal Protective Equipment (PPE) required when handling HBr? A: Always wear chemical-resistant gloves (butyl rubber or neoprene are recommended), tight-sealing safety goggles, a face shield, and a lab coat.[6][8] All manipulations that could generate HBr vapor must be performed inside a certified chemical fume hood with proper ventilation.[4][5]
Q: How should I handle an HBr spill? A: For small spills of hydrobromic acid solution, neutralize carefully with an appropriate agent like powdered sodium bicarbonate.[7] Absorb the neutralized mixture with an inert material (e.g., sand, diatomaceous earth) and place it in a labeled container for hazardous waste disposal.[8] Ensure the area is well-ventilated. For larger spills or releases of HBr gas, evacuate the area immediately and follow your institution's emergency response procedures.[9]
Q: What is the correct first aid procedure for HBr exposure? A:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter related to HBr management during and after your reaction.
Q: My reaction is turning dark, and TLC analysis shows multiple unexpected spots. What's happening? A: This often indicates product degradation or side reactions catalyzed by the accumulation of HBr. The benzylic bromide product, this compound, can be sensitive to strong acids.
-
Causality: HBr can protonate the bromine atoms, making them better leaving groups and promoting decomposition pathways. In solvents like THF, HBr can catalyze ring-opening polymerization, leading to a dark, viscous mixture.
-
Solution: Consider adding a non-nucleophilic acid scavenger to the reaction mixture from the start. A common choice is a hindered base like 2,4,6-collidine or proton sponge, which can neutralize HBr as it forms without interfering with the radical mechanism. Alternatively, layering the organic reaction mixture over a small amount of water can sometimes help by absorbing the generated HBr, though this is only suitable for water-immiscible solvents.[10]
Q: I observe significant fuming from my reaction vessel. How can I control the HBr gas? A: Vigorous HBr evolution poses a serious safety risk and indicates the reaction is proceeding quickly. This gas must be trapped and neutralized.
-
Causality: The reaction of the benzylic radical with Br₂ regenerates HBr, which is a gas at standard temperatures. Rapid generation can overwhelm the fume hood's capacity.
-
Solution: Set up a gas trap (scrubber). Connect the outlet of your reaction condenser to a series of two gas-washing bottles (bubblers). The first bubbler (closest to the reaction) should be empty to prevent suck-back. The second bubbler should contain a saturated solution of a basic substance, such as sodium bicarbonate or sodium hydroxide, to neutralize the HBr gas stream before it is vented into the fume hood.
Q: My product is decomposing during the aqueous workup. How can I prevent this? A: The product, a benzylic bromide, is susceptible to hydrolysis (reaction with water) to form the corresponding benzyl alcohol, especially under basic conditions or with prolonged exposure.
-
Causality: The benzylic position is activated towards nucleophilic substitution. Hydroxide ions (from strong bases) or even water can act as nucleophiles, displacing the bromide.
-
Solution:
-
Use a Mild Base: Quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). These are weak bases and are less likely to promote hydrolysis compared to strong bases like NaOH.[11][12] The bicarbonate quench will also neutralize any remaining HBr.
-
Keep it Cold: Perform the quench and subsequent extractions in an ice bath to slow down the rate of potential decomposition reactions.
-
Minimize Contact Time: Do not let the organic layer sit in the aqueous phase for extended periods. Separate the layers promptly after extraction.
-
Q: I'm getting a persistent emulsion during the extraction phase. What is the cause and how do I resolve it? A: Emulsions are common when fine particulate matter (like succinimide byproduct) is present at the interface of two immiscible liquids, or when the densities of the two phases are very similar.
-
Causality: Succinimide, the byproduct of NBS, can be poorly soluble and act as a surfactant. Incomplete neutralization can also contribute.
-
Solution:
-
Filter First: Before the aqueous quench, cool the reaction mixture and filter it to remove the bulk of the succinimide. Wash the filter cake with a small amount of the reaction solvent.
-
Break the Emulsion: If an emulsion forms, add a small amount of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent its formation.
-
Detailed Protocols & Methodologies
Protocol 1: Benzylic Bromination of 2-Bromo-3-methyltoluene
This protocol details a standard procedure for synthesizing this compound using NBS.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-3-methyltoluene (1.0 eq) in an anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq). Note: For best results, NBS should be recrystallized from water to remove impurities like excess Br₂ or HBr.[2]
-
Reaction: Heat the mixture to reflux under illumination with a heat lamp or UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.
-
Cooldown: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature.
Workflow for HBr Management During Reaction and Workup
Caption: Decision workflow for quenching and workup.
Protocol 2: Quenching and Neutralization of HBr
This protocol provides a step-by-step guide for safely neutralizing the HBr byproduct after the reaction is complete.
-
Preparation: Prepare a beaker with a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). The volume should be sufficient to neutralize the theoretical amount of HBr generated (at least 2 molar equivalents are recommended to be safe).
-
Quenching: Slowly pour the cooled reaction mixture from Protocol 1 into the stirred bicarbonate solution. Be cautious, as the neutralization of HBr with bicarbonate will produce carbon dioxide gas, causing frothing.[11] A slow addition rate is crucial to control the effervescence.
-
Extraction: Transfer the entire mixture to a separatory funnel. If your reaction solvent is denser than water (e.g., CCl₄), it will be the bottom layer. Extract the aqueous layer with fresh organic solvent (e.g., dichloromethane or ethyl acetate) two more times to ensure full recovery of the product.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution) to remove residual salts and break any emulsions.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.
Comparison of Common Neutralizing Agents
| Agent | Formula | Molar Mass ( g/mol ) | Basicity | Stoichiometry (Base:HBr) | Key Considerations |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Weak | 1:1 | Recommended. Generates CO₂ gas (control addition rate). Mild conditions minimize product hydrolysis.[7] |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Moderate | 1:2 | Good general-purpose base. Also generates CO₂. More basic than NaHCO₃, slight increase in hydrolysis risk.[10] |
| Sodium Hydroxide | NaOH | 40.00 | Strong | 1:1 | Use with caution. Highly effective at neutralization but significantly increases the risk of product hydrolysis to the benzyl alcohol. No gas evolution.[12][13] |
| Potassium Carbonate | K₂CO₃ | 138.21 | Moderate | 1:2 | Similar to Na₂CO₃. Often used as a solid to dry and neutralize in one step in certain non-aqueous workups. |
Diagram: HBr Gas Management Strategy
Caption: Decision tree for managing gaseous HBr byproduct.
References
- Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. (2024). Google Cloud.
- Safety D
- Hydrobromic acid 47%, 3757E-3, 2024/03/19 - Safety D
- SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w. (2022). SEASTAR CHEMICALS.
- Hydrobromic Acid 48% ACS - 2565 - SAFETY D
- Quenching Reactive Substances. (2006). KGROUP.
- Question about use of bromine (experimental procedure). (2023). Reddit r/Chempros.
- 2-Bromo-1,3-diethyl-5-methylbenzene Safety D
- Neutralizing HBr reaction mixture. (2018). Sciencemadness.org.
- Allylic and Benzylic Bromin
- Benzylic Bromin
- How to Balance HBr + NaOH = NaBr + H2O. (2018). YouTube.
- Allylic Bromination and Benzylic Bromin
- Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts.
- LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. University of California.
- How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. Benchchem.
- Selectivity of Aryl and Benzylic Bromin
Sources
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. columbuschemical.com [columbuschemical.com]
- 7. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. seastarchemicals.com [seastarchemicals.com]
- 10. reddit.com [reddit.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. Sciencemadness Discussion Board - Neutralizing HBr reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. m.youtube.com [m.youtube.com]
challenges in the work-up procedure for 2-Bromo-1-(bromomethyl)-3-methylbenzene reactions
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Bromo-1-(bromomethyl)-3-methylbenzene. This resource addresses the common and often subtle challenges encountered during the synthesis and subsequent reaction work-up of this versatile, yet sensitive, reagent. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.
Section 1: Troubleshooting the Synthesis of this compound
A successful downstream reaction begins with a pure starting material. Impurities generated during the synthesis of this compound from 2-bromo-3-methyltoluene are the primary source of work-up complications. This section focuses on controlling the initial benzylic bromination reaction.
Frequently Asked Questions (FAQs): Synthesis
Q1: My reaction is producing a significant amount of the dibrominated byproduct, 2-bromo-1-(dibromomethyl)-3-methylbenzene. How can I improve selectivity for mono-bromination?
A1: This is a classic selectivity challenge in radical halogenations.[1] Over-bromination occurs when the desired mono-brominated product competes with the starting material for the brominating agent. The key is to control the stoichiometry and reaction conditions meticulously.
-
Causality: The benzylic C-H bonds in your product, this compound, are also susceptible to radical abstraction and subsequent bromination. High local concentrations of the brominating agent or extended reaction times can lead to the formation of the dibromo- species.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometric amount of N-Bromosuccinimide (NBS), typically 1.0 to 1.05 equivalents relative to the 2-bromo-3-methyltoluene. An excess of NBS is the most common cause of over-bromination.[2]
-
Monitor the Reaction: Closely track the reaction's progress using TLC, GC-MS, or ¹H NMR. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Maintain Low Bromine Concentration: NBS is the preferred reagent over liquid bromine because it provides a low, steady-state concentration of bromine radicals, which favors mono-substitution.[2][3] Ensure your NBS is of high purity.
-
Q2: I'm observing significant ring bromination in my product mixture. What causes this, and how can I prevent it?
A2: Ring bromination is an electrophilic aromatic substitution reaction, which competes with the desired free-radical pathway at the benzylic position.[4] Its presence indicates that your reaction conditions are favoring ionic pathways.
-
Causality: This side reaction is typically initiated by the presence of acid (like HBr) or molecular bromine (Br₂), which can be present as impurities in old or improperly stored NBS.[1][2] Polar solvents can also promote these ionic pathways.
-
Troubleshooting Steps:
-
Purify NBS: If you suspect your NBS is old, it can be recrystallized from water to remove succinimide and HBr impurities.
-
Use a Non-Polar Solvent: Carbon tetrachloride (CCl₄) was traditionally used, but due to its toxicity, solvents like cyclohexane or 1,2-dichloroethane (DCE) are suitable replacements.[5] Avoid polar solvents.
-
Include a Radical Initiator: The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), explicitly promotes the desired radical mechanism over ionic alternatives.[4] Initiation with UV light is also effective.[6]
-
Workflow: Selective Mono-bromination
Below is a diagram illustrating the critical decision points for minimizing common side products during the synthesis of this compound.
Caption: Critical control points for selective benzylic mono-bromination.
Section 2: Troubleshooting the Work-up of Reactions
Once your reaction using this compound as a substrate is complete, the work-up procedure is critical for isolating a pure product. The primary challenge stems from the lability of the benzylic bromide C-Br bond.
Frequently Asked Questions (FAQs): Work-up
Q3: During my aqueous work-up, a significant portion of my starting material or product hydrolyzes to 2-bromo-3-methylbenzyl alcohol. How can I prevent this?
A3: This is the most common work-up challenge. Benzylic bromides are highly susceptible to hydrolysis via an S_N1-type mechanism due to the resonance stabilization of the resulting benzylic carbocation.[7][8] The presence of water, especially under neutral or slightly acidic/basic conditions, will facilitate this unwanted side reaction.
-
Causality: The C-Br bond at the benzylic position is polarized and relatively weak. In the presence of a protic solvent like water, the bond can heterolytically cleave to form a stable carbocation, which is then rapidly trapped by water to form the alcohol.[9]
-
Troubleshooting Steps:
-
Minimize Contact with Water: If an aqueous wash is unavoidable, use ice-cold water or brine and perform the extraction as quickly as possible. Minimize the time the organic layer is in contact with the aqueous phase.
-
Use a Buffered Wash: A wash with a cold, dilute sodium bicarbonate solution can neutralize any trace acids (like HBr) that might catalyze hydrolysis, but again, perform this step rapidly.
-
Thorough Drying: After phase separation, dry the organic layer meticulously with a strong drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure all water is removed before solvent evaporation.
-
Consider a Non-Aqueous Work-up: If possible, a non-aqueous work-up is superior. After the reaction, filter off any solid byproducts (like succinimide), and then directly purify the filtrate via column chromatography.
-
Q4: What is the best way to quench unreacted N-Bromosuccinimide (NBS) and remove the succinimide byproduct?
A4: Unreacted NBS can complicate purification, and the succinimide byproduct can sometimes interfere with product isolation.
-
Quenching NBS: Before any aqueous wash, it is wise to quench residual NBS. This can be done by adding a mild reducing agent like an aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic yellow/orange color of bromine disappears.
-
Removing Succinimide: Succinimide has moderate polarity and is sparingly soluble in many non-polar organic solvents like hexane or cyclohexane, but it is soluble in water.
-
Filtration: After the reaction is complete and cooled, the succinimide byproduct often precipitates out of non-polar solvents and can be removed by filtration.
-
Aqueous Wash: A rapid wash with water will effectively remove the majority of the succinimide.
-
Q5: My crude product is a complex mixture that is difficult to separate by column chromatography. What are some strategies for effective purification?
A5: The structural similarity between the starting material, desired product, and over-brominated side products makes purification challenging.
-
Strategy:
-
Column Chromatography: This is the most effective method. Use a high-quality silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexane. The polarity differences are slight, so a shallow gradient is recommended.
-
Recrystallization: If your product is a solid, recrystallization may be an option. Test various solvent systems (e.g., hexane, ethanol/water) to find one that provides good differential solubility between your product and the key impurities.
-
Preparative TLC/HPLC: For small-scale, high-purity requirements, preparative techniques can provide excellent separation.
-
Data Summary: Key Compounds and Properties
| Compound Name | Structure | Molecular Weight ( g/mol ) | Polarity/Elution Order | Key Identifier (¹H NMR) |
| 2-bromo-3-methyltoluene (Starting Material) | C₈H₉Br | 185.06 | Least Polar (Elutes First) | Singlet ~2.4 ppm (Ar-CH₃) |
| This compound (Product) | C₈H₈Br₂ | 263.96 | Intermediate Polarity | Singlet ~4.5 ppm (Ar-CH₂Br) |
| 2-bromo-1-(dibromomethyl)-3-methylbenzene (Byproduct) | C₈H₇Br₃ | 342.86 | Similar to Product | Singlet ~6.7 ppm (Ar-CHBr₂) |
| 2-bromo-3-methylbenzyl alcohol (Hydrolysis) | C₈H₉BrO | 201.06 | Most Polar (Elutes Last) | Singlet ~4.7 ppm (Ar-CH₂OH) |
Troubleshooting Decision Workflow: Post-Reaction Work-up
This diagram provides a logical path for diagnosing and solving common work-up issues.
Caption: A decision tree for troubleshooting post-reaction work-up procedures.
References
- Google Patents. (n.d.). Method for bromination of xylenes into ring.
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Retrieved from [Link]
-
Filo. (2021, January 1). [Solved] Statement 1 Benzyl bromide gives benzyl alcohol when treated wit... Retrieved from [Link]
-
Organic Chemistry. (n.d.). Radical Substitution: Radical bromination of hydrocarbons. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-Xylene, α,α'-dibromo-. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying a bromine compound.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Pearson+. (n.d.). Predict the product of the following benzylic bromination reactio.... Retrieved from [Link]
- Google Patents. (n.d.). PREPARATION OF 4-BROMO-o-XYLENE.
- Google Patents. (n.d.). Preparation of 4-bromo-O-xylene using excess bromine.
-
Chegg. (2023, March 30). By what mechanism does the hydrolysis of benzyl bromide most likely occur?. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, December 17). Converting bromobenzene to 1‐bromo‐3‐methylbenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Retrieved from [Link]
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- 8. [Solved] Statement 1 Benzyl bromide gives benzyl alcohol when treated wit.. [askfilo.com]
- 9. Solved By what mechanism does the hydrolysis of benzyl | Chegg.com [chegg.com]
Technical Support Center: Analytical Techniques for Monitoring Reactions with 2-Bromo-1-(bromomethyl)-3-methylbenzene
Welcome to the technical support center for monitoring chemical reactions involving 2-Bromo-1-(bromomethyl)-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of reaction monitoring for this specific substrate. Our focus is on practical, field-tested insights to ensure the integrity and success of your experiments.
Introduction to this compound and its Reactivity
This compound is a disubstituted toluene derivative with two bromine atoms at different positions, presenting unique challenges and opportunities in organic synthesis.[1][2] The benzylic bromide is particularly reactive and susceptible to nucleophilic substitution and elimination reactions.[3][4] The bromine on the aromatic ring is less reactive but can participate in reactions like cross-coupling under specific catalytic conditions. Given the dual reactivity, precise monitoring of reactions is crucial to ensure selectivity and maximize the yield of the desired product.
This guide will delve into the most effective analytical techniques for monitoring these transformations, including Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]
Section 1: Thin-Layer Chromatography (TLC) - Your First Line of Analysis
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[3][5][7] It's a cost-effective method to quickly assess the consumption of starting materials and the formation of products.
Frequently Asked Questions (FAQs) for TLC
Q1: How do I select an appropriate solvent system for TLC analysis of reactions with this compound?
A1: The key is to find a solvent system that provides good separation between the starting material, product, and any potential byproducts. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good starting point for this class of compounds is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The goal is to have the starting material with a retention factor (Rf) of around 0.6-0.7 and the product with a lower Rf, typically in the 0.2-0.4 range, depending on the polarity of the substituent introduced.
Q2: My spots are streaking on the TLC plate. What's causing this and how can I fix it? [8]
A2: Streaking can be due to several factors:
-
Sample Overloading: You might be applying too much sample to the plate. Try diluting your reaction mixture before spotting.[8]
-
Inappropriate Solvent System: If the solvent system is too polar, the compounds may travel up the plate too quickly, causing streaks.[8] Try decreasing the polarity of your eluent.
-
Compound Degradation: The benzylic bromide is reactive and can degrade on the silica gel plate, which is slightly acidic. This can lead to streaking. To mitigate this, you can try neutralizing the silica plate by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent system.
Q3: I can't see the spots on my TLC plate under UV light. What should I do? [9][10]
A3: While aromatic compounds are typically UV-active, the response can sometimes be weak. If you don't see clear spots under a UV lamp, you can use a staining solution. A potassium permanganate (KMnO₄) stain is effective for visualizing many organic compounds. It reacts with compounds that can be oxidized, appearing as yellow or white spots on a purple background.
Troubleshooting Guide for TLC
| Problem | Potential Cause | Recommended Solution |
| Spots are too high (Rf > 0.8) | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). |
| Spots are too low (Rf < 0.2) | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio). |
| Poor separation of spots | The polarity difference between your compounds is small. | Try a different solvent system. For example, a mixture of dichloromethane and hexane can sometimes provide better separation for halogenated compounds. |
| Multiple unexpected spots | Side reactions or decomposition. | This indicates a need to revisit your reaction conditions (temperature, reaction time, purity of reagents). |
Experimental Protocol: TLC Monitoring
-
Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel plate.
-
Spot the plate: Using a capillary tube, spot the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture on the pencil line.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the pencil line.
-
Visualize the plate: Once the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining.[7]
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatile Compounds
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[11][12] It is particularly useful for analyzing reactions of this compound, as both the starting material and many of its derivatives are amenable to this technique.
Frequently Asked Questions (FAQs) for GC-MS
Q1: What are the ideal GC conditions for analyzing my reaction mixture?
A1: A standard non-polar column (e.g., HP-5MS) is generally suitable. A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250-300°C) to ensure the elution of all components.[7] The key is to achieve baseline separation of the peaks of interest.
Q2: I'm seeing broad peaks in my chromatogram. What could be the issue?
A2: Broad peaks can be caused by several factors:
-
High Injection Volume or Concentration: Injecting too much sample can overload the column. Try diluting your sample.
-
Slow Injection Speed: A slow injection can cause the sample to vaporize inefficiently. Ensure a fast and smooth injection.
-
Column Contamination: Over time, non-volatile components can build up in the column, leading to peak broadening. Baking the column at a high temperature can often resolve this.
Q3: The mass spectrum of my product is complex. How can I interpret it?
A3: The presence of bromine atoms gives a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, a compound with one bromine atom will show two molecular ion peaks (M and M+2) of similar intensity. A compound with two bromine atoms will show three peaks (M, M+2, and M+4) in a 1:2:1 ratio. This isotopic signature is a powerful tool for identifying your product and any brominated byproducts.
Troubleshooting Guide for GC-MS
| Problem | Potential Cause | Recommended Solution |
| No peaks detected | Sample is not volatile or is thermally unstable. | Consider derivatization to increase volatility or use a different analytical technique like HPLC or NMR. |
| Poor peak resolution | Inappropriate temperature program or column. | Optimize the temperature ramp rate. A slower ramp can improve separation. If resolution is still poor, a longer column or a column with a different stationary phase may be needed. |
| Detector saturation | Sample is too concentrated. | Dilute the sample significantly before injection.[13] |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of reaction mixtures.
Section 3: High-Performance Liquid Chromatography (HPLC) - For Less Volatile and Thermally Labile Compounds
HPLC is an excellent technique for both qualitative and quantitative analysis of a wide range of compounds, especially those that are not suitable for GC-MS.[5][14]
Frequently Asked Questions (FAQs) for HPLC
Q1: How do I develop an HPLC method for my reaction?
A1: For compounds like this compound and its derivatives, a reverse-phase C18 column is a good starting point. The mobile phase will typically be a mixture of water and an organic solvent like acetonitrile or methanol.[15] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of compounds with different polarities.
Q2: I am having trouble separating my product from the starting material. What can I do?
A2:
-
Optimize the Mobile Phase: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Consider a Different Column: If optimizing the mobile phase doesn't work, a column with a different stationary phase, such as a phenyl-hexyl column, might provide the necessary selectivity for separating aromatic compounds.[16]
Q3: My peaks are fronting or tailing. What is the cause?
A3:
-
Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA) for acidic compounds or triethylamine for basic compounds, to the mobile phase can improve peak shape.
-
Peak Fronting: This is usually a sign of column overload. Try injecting a smaller volume or a more dilute sample.[5]
Troubleshooting Guide for HPLC
| Problem | Potential Cause | Recommended Solution |
| High backpressure | Blockage in the system (e.g., column frit, tubing). | Flush the system with a strong solvent. If the pressure remains high, replace the column. |
| Ghost peaks | Contamination in the mobile phase or injector. | Use fresh, high-purity solvents and flush the injector. |
| Retention time drift | Column temperature fluctuations or mobile phase composition changes. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
Decision Tree for HPLC Troubleshooting
Caption: A decision tree for troubleshooting poor peak resolution in HPLC.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled tool for unambiguous structure determination and can also be used for quantitative analysis of reaction mixtures.[6][17][18]
Frequently Asked Questions (FAQs) for NMR
Q1: What are the key ¹H NMR signals to monitor for reactions involving this compound?
A1:
-
Starting Material: Look for the characteristic singlet of the benzylic methylene protons (-CH₂Br) typically around 4.5-4.7 ppm. The methyl group (-CH₃) will appear as a singlet around 2.4 ppm. The aromatic protons will have a complex splitting pattern in the aromatic region (around 7.0-7.5 ppm).[7]
-
Product: The chemical shift of the benzylic methylene protons will change significantly upon substitution. For example, if the bromine is replaced by an oxygen-containing nucleophile, the signal will shift upfield to around 4.0-4.5 ppm. The signals of the aromatic protons may also shift depending on the nature of the new substituent.[17][19]
Q2: How can I use NMR to determine the conversion of my reaction?
A2: You can determine the conversion by comparing the integration of a characteristic peak of the starting material with a characteristic peak of the product.[7] For example, you can compare the integration of the benzylic methylene protons of the starting material with the integration of the corresponding protons in the product. It is crucial to use a relaxation agent or ensure a sufficient delay time between scans for accurate quantification.
Q3: I'm seeing a complex multiplet in the aromatic region. How can I interpret it?
A3: The aromatic region of disubstituted benzenes can be complex due to second-order coupling effects.[19][20][21] Recording the spectrum on a higher field instrument (e.g., 500 or 600 MHz) can often simplify the spectrum by reducing these effects. 2D NMR techniques like COSY and HSQC can also be invaluable for assigning the aromatic protons.
Troubleshooting Guide for NMR
| Problem | Potential Cause | Recommended Solution |
| Broad peaks | Presence of paramagnetic impurities or sample aggregation. | Filter the sample through a small plug of silica or celite. Try a different deuterated solvent. |
| Poor signal-to-noise ratio | Sample is too dilute. | Concentrate the sample if possible. Increase the number of scans. |
| Inaccurate integration | Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) between scans. |
Conclusion
Monitoring the progress of reactions with this compound requires a multi-faceted analytical approach. TLC provides a quick and easy way to get a qualitative picture of the reaction, while GC-MS and HPLC offer more detailed information about the composition of the reaction mixture. NMR spectroscopy is the ultimate tool for structural confirmation and can also be used for quantitative analysis. By understanding the strengths and limitations of each technique and by following the troubleshooting guides provided, researchers can effectively monitor their reactions and optimize their synthetic protocols.
References
-
Reddit. (2022). separating benzyl bromide and product spots on tlc. Retrieved from [Link]
-
Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-methylbenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Monitoring reaction progress?. Retrieved from [Link]
-
Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN. Retrieved from [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link]
-
ResearchGate. (2020). Techniques and Methods to Monitor Chemical Reactions. Retrieved from [Link]
-
Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Converting bromobenzene to 1-bromo-3-methylbenzene. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Science.gov. (n.d.). column hplc separation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]
-
Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Retrieved from [Link]
-
Pearson. (2024). The solvolysis of 2-bromo-3-methylbutane potentially can give sev.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-ethyl-3-methylbenzene. Retrieved from [Link]
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- 21. quora.com [quora.com]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions of 2-Bromo-1-(bromomethyl)-3-methylbenzene
Welcome to the technical support center dedicated to addressing the unique challenges and catalyst deactivation issues encountered during cross-coupling reactions with 2-Bromo-1-(bromomethyl)-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for this versatile yet demanding substrate.
The presence of two distinct electrophilic sites—an sp²-hybridized aryl bromide and an sp³-hybridized benzylic bromide—on the same molecule introduces a layer of complexity concerning chemoselectivity and catalyst stability. Understanding the interplay between these two reactive centers is paramount to achieving high yields and preventing premature catalyst deactivation. This resource aims to equip you with the knowledge to diagnose and resolve common experimental hurdles.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address specific experimental observations you may encounter.
Issue 1: Low to No Product Yield with Starting Material Recovery
Question: My Suzuki-Miyaura coupling reaction with this compound is showing little to no conversion, and I am recovering most of my starting material. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to a problem with the initiation of the catalytic cycle. Let's break down the potential culprits:
-
Inefficient Catalyst Activation: Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species. If this process is inefficient, the catalytic cycle will not commence.
-
Solution:
-
Switch to a Pre-activated Pd(0) Source: Consider using a catalyst like Pd(PPh₃)₄ or employing a more advanced precatalyst system that readily forms the active Pd(0) species.
-
Optimize Reduction Conditions: If using a Pd(II) source, ensure your reaction conditions facilitate its reduction. The choice of solvent and base can be critical.
-
-
-
Poor Oxidative Addition at the Aryl Bromide: The oxidative addition of the aryl C-Br bond to the Pd(0) center is a crucial first step. While aryl bromides are generally reactive, steric hindrance or electronic effects from the methyl and bromomethyl groups could be impeding this step.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a more reactive, monoligated Pd(0) species and increase electron density on the palladium center, which facilitates oxidative addition.[1]
-
Increase Temperature: A moderate increase in reaction temperature can often overcome the activation barrier for oxidative addition. However, be mindful of potential side reactions at higher temperatures.
-
-
-
Impure Reagents: Trace impurities in your starting materials, solvents, or base can act as catalyst poisons.[2]
-
Solution:
-
Verify Purity: Ensure the purity of your this compound, boronic acid/ester, and other reagents. Recrystallization or column chromatography of the starting material may be necessary.
-
Use High-Purity, Anhydrous Solvents: Solvents should be freshly distilled or from a reliable commercial source. Degassing the solvent thoroughly before use is crucial to remove dissolved oxygen, which can oxidize the active catalyst.
-
-
Issue 2: Formation of Significant Side Products and Low Yield of the Desired Product
Question: My reaction is consuming the starting material, but I am observing a mixture of products, including what appears to be homocoupling of the boronic acid and debromination of my starting material. What is causing this and what are the solutions?
Answer: The formation of side products indicates that while your catalyst is active, it is participating in unproductive or undesired reaction pathways. The bifunctional nature of your substrate is a key factor here.
-
Preferential Reaction at the Benzylic Bromide: Benzylic halides are often more reactive towards oxidative addition than aryl halides.[3] This can lead to the formation of undesired cross-coupled products at the benzylic position or subsequent decomposition pathways.
-
Solution:
-
Chemoselectivity through Ligand Choice: The choice of ligand is critical for directing the reaction to the aryl bromide. Less sterically demanding ligands might favor reaction at the more accessible benzylic position. Experiment with a panel of ligands, including both monodentate and bidentate options, to find the optimal balance for aryl C-Br activation.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient oxidative addition at the aryl bromide can help to minimize the competing reaction at the more reactive benzylic site.
-
-
-
β-Hydride Elimination: If your boronic acid partner contains β-hydrogens, and the reaction inadvertently occurs at the benzylic position, the resulting organopalladium intermediate can undergo β-hydride elimination, leading to the formation of an olefin and a palladium-hydride species.[4][5][6] This palladium-hydride can then participate in various side reactions, including hydrodehalogenation of the starting material.
-
Solution:
-
Avoid Boronic Acids with β-Hydrogens: If possible, select a coupling partner that lacks β-hydrogens.
-
Use Bulky Ligands: Ligands with a large cone angle can disfavor the formation of the planar intermediate required for syn β-hydride elimination.
-
Employ Additives: In some cases, additives can suppress β-hydride elimination, though this is highly system-dependent.
-
-
-
Homocoupling of the Boronic Acid (Glaser-Hay type coupling): This is often a sign of the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling of the boronic acid.
-
Solution:
-
Rigorous Degassing: Ensure your reaction setup is scrupulously degassed and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen). Techniques like freeze-pump-thaw cycles for the solvent are highly recommended.
-
-
The following diagram illustrates the competing reaction pathways:
Caption: Competing reaction pathways for this compound.
Issue 3: Reaction Stalls After Partial Conversion
Question: My reaction starts well, and I see the formation of the desired product, but it stalls before completion, leaving a significant amount of starting material. What is causing this catalyst deactivation?
Answer: This scenario suggests that your catalyst is initially active but is being deactivated over the course of the reaction. Potential causes include:
-
Formation of Inactive Palladium Species (Palladium Black): The active Pd(0) catalyst can aggregate to form inactive palladium black, especially if the ligand dissociates or is not robust enough to stabilize the catalytic species throughout the reaction.
-
Solution:
-
Increase Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can help to maintain the stability of the active catalyst.
-
Use More Robust Ligands: Bidentate ligands or bulky monodentate ligands that form stable complexes with palladium can prevent aggregation.
-
Control Reaction Concentration: Very high concentrations can sometimes promote catalyst aggregation.
-
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to the loss of the active catalytic species.
-
Solution:
-
Ensure Inert Atmosphere: Meticulous exclusion of oxygen is critical to prevent phosphine oxidation.
-
Choose More Stable Ligands: Some classes of ligands, such as N-heterocyclic carbenes (NHCs), can offer greater thermal and oxidative stability compared to traditional phosphine ligands.
-
-
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic turnover.
-
Solution:
-
Optimize Reaction Conditions: Adjusting the temperature or solvent may alter the binding equilibrium between the product and the catalyst.
-
Consider a Flow Chemistry Setup: In a continuous flow reactor, the product is continuously removed from the reaction zone, which can mitigate product inhibition.
-
-
The following flowchart provides a decision-making guide for troubleshooting:
Caption: Troubleshooting decision-making flowchart.
Frequently Asked Questions (FAQs)
Q1: Which type of ligand is generally recommended for achieving high chemoselectivity for the aryl bromide in this compound?
A1: For promoting selective oxidative addition at the aryl C-Br bond over the benzylic C-Br bond, bulky, electron-rich monodentate phosphine ligands are often a good starting point. Ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) can be particularly effective. The steric bulk of these ligands can disfavor interaction with the more sterically accessible benzylic bromide, while their electron-donating properties facilitate the more challenging oxidative addition at the sp² carbon of the aryl bromide.
Q2: What is the role of the base in this reaction, and can it contribute to catalyst deactivation?
A2: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, where it facilitates the transfer of the organic group from the boron atom to the palladium center. The choice of base can significantly impact the reaction outcome. A base that is too strong or has poor solubility can lead to side reactions and catalyst decomposition. For this substrate, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often good choices. It is important to use a high-purity base, as impurities can poison the catalyst.
Q3: Can the solvent choice influence catalyst stability and selectivity?
A3: Absolutely. The solvent not only affects the solubility of the reagents but also influences the stability of the catalytic species and can play a role in chemoselectivity. For Suzuki-Miyaura reactions, common solvents include toluene, dioxane, and THF, often with a small amount of water. The polarity of the solvent can impact the rate of different steps in the catalytic cycle. For substrates with multiple reactive sites, a solvent screen is often a valuable exercise in optimizing the reaction. In some cases, polar aprotic solvents can influence ligand displacement and catalyst stability.
Q4: Are there any specific analytical techniques you recommend for monitoring the reaction and identifying the cause of deactivation?
A4: In-situ reaction monitoring can provide invaluable insights. Techniques like ¹H NMR, ³¹P NMR, and LC-MS are highly recommended.
-
¹H NMR: Can be used to track the consumption of the starting material and the formation of the product and any major organic byproducts.
-
³¹P NMR: Is particularly useful for monitoring the state of the phosphine ligand and the palladium-phosphine complexes. The appearance of new phosphorus signals can indicate ligand degradation or the formation of different catalytic species.
-
LC-MS: Is excellent for identifying a range of products and byproducts in the reaction mixture, helping to diagnose undesired reaction pathways.
By systematically addressing these potential issues, you can significantly improve the success rate of your cross-coupling reactions with the challenging but rewarding substrate, this compound.
References
- Larson, N., Sandin, M., & Neufeldt, S. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Larson, N., Sandin, M., & Neufeldt, S. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Neufeldt, S. et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
- Chemler, S. R., & Trauner, D. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Semenya, J., Yang, Y., & Picazo, E. (n.d.).
- Li, J. et al. (n.d.). Highly Selective β-Hydride Elimination in the Pd-Catalyzed Cross-Coupling of N-Tosylhydrazones with Benzyl Bromides.
- Various Authors. (2021).
- Various Authors. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Kotha, S. et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
- Organ, M. G. et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Bouley, B. et al. (2024). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois.
- Selectivity of Aryl and Benzylic Bromin
- Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Various Authors. (2021). Cu‐catalyzed C(sp³)−C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids.
- Semenya, J., Yang, Y., & Picazo, E. (n.d.).
- Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances.
- Bouley, B. et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- Various Authors. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Denmark Group, University of Illinois.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
- Various Authors. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH.
- Various Authors. (2014). How can I solve my problem with Suzuki coupling?
- Various Authors. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-1-(bromomethyl)-3-methylbenzene and 2-bromo-m-xylene
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Understanding the nuanced reactivity of isomeric and structurally related compounds is critical for predicting reaction outcomes, optimizing conditions, and avoiding undesirable side products. This guide provides an in-depth comparison of the reactivity of two brominated xylenes: 2-Bromo-1-(bromomethyl)-3-methylbenzene and 2-bromo-m-xylene. While structurally similar, the positioning of one of the bromine atoms imparts dramatically different chemical behaviors, a crucial distinction for synthetic strategy.
Differentiating Structure and Reactivity: Benzylic vs. Aryl Halides
The core of the reactivity difference between this compound and 2-bromo-m-xylene lies in the classification of their carbon-bromine bonds. This compound is a benzylic bromide , with one bromine atom attached to a carbon adjacent to the benzene ring. In contrast, 2-bromo-m-xylene is an aryl bromide , where the bromine atom is directly bonded to an sp²-hybridized carbon of the aromatic ring. This fundamental structural variance dictates their susceptibility to nucleophilic substitution reactions.
This compound is primed for nucleophilic substitution at the benzylic position. The C-Br bond at the bromomethyl group is relatively weak and its cleavage is facilitated by the stability of the resulting intermediate. Benzylic halides can readily undergo both SN1 and SN2 reactions. The SN1 pathway is favored due to the formation of a resonance-stabilized benzylic carbocation[1][2][3]. The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring, significantly lowering the activation energy for carbocation formation[4][5]. SN2 reactions are also viable, although potentially hindered by the substituents on the aromatic ring[6][7][8].
Conversely, 2-bromo-m-xylene is generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. The C(sp²)-Br bond is significantly stronger than a C(sp³)-Br bond due to the greater s-character of the carbon orbital. Furthermore, the formation of a phenyl carbocation in an SN1-type mechanism is highly energetically unfavorable[1]. An SN2 backside attack is sterically hindered by the benzene ring itself[6]. Reactions involving aryl halides typically require more drastic conditions, such as those facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
Visualizing the Structural Differences
Caption: Chemical structures of this compound and 2-bromo-m-xylene.[9][10]
Comparative Reactivity Profile
| Feature | This compound | 2-bromo-m-xylene |
| Halide Type | Benzylic Bromide & Aryl Bromide | Aryl Bromide |
| Reactive Site | Benzylic Carbon | Aromatic Ring (under specific conditions) |
| SN1 Reactivity | High, due to resonance-stabilized carbocation | Extremely Low |
| SN2 Reactivity | Moderate to High, subject to steric hindrance | Extremely Low |
| Typical Reactions | Nucleophilic substitution, Eliminations | Nucleophilic aromatic substitution, Metal-catalyzed cross-coupling |
Proposed Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted reactivity differences, a parallel nucleophilic substitution experiment can be conducted. The reaction of both substrates with a common nucleophile, such as sodium cyanide, under identical conditions will provide a clear indication of their relative reactivity.
Objective: To compare the rate of nucleophilic substitution of this compound and 2-bromo-m-xylene with sodium cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Reaction vials, stir bars
-
TLC plates (silica gel)
-
GC-MS for analysis
Experimental Workflow:
Caption: Proposed experimental workflow for comparing the reactivity of the two bromo-xylenes.
Procedure:
-
In two separate, dry reaction vials, prepare equimolar solutions of this compound and 2-bromo-m-xylene in anhydrous DMF.
-
To each vial, add an equimolar amount of sodium cyanide.
-
Stir both reaction mixtures at room temperature.
-
Monitor the progress of each reaction at 15-minute intervals by thin-layer chromatography (TLC).
-
After a set reaction time (e.g., 2 hours), quench an aliquot from each reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of product formation and the amount of unreacted starting material.
Expected Outcome: The reaction with this compound is expected to show significant conversion to the corresponding benzyl cyanide product. In contrast, the reaction with 2-bromo-m-xylene will likely show negligible to no conversion, with the starting material remaining largely unreacted. This stark difference in outcome will provide clear experimental evidence for the enhanced reactivity of the benzylic bromide.
Mechanistic Insights: Stability of Intermediates
The pronounced difference in reactivity can be rationalized by examining the stability of the potential reaction intermediates.
For this compound (SN1 Pathway):
The cleavage of the C-Br bond leads to a benzylic carbocation. This carbocation is stabilized by resonance, delocalizing the positive charge across the benzene ring.
Caption: Resonance structures illustrating the stabilization of the benzylic carbocation intermediate.
This resonance stabilization significantly lowers the activation energy for the SN1 reaction, making it a favorable pathway[4][15][16].
Conclusion for the Synthetic Chemist
The choice between this compound and 2-bromo-m-xylene is not arbitrary; it is a critical decision that will dictate the synthetic approach. For reactions requiring nucleophilic substitution at a benzylic position, this compound is the appropriate and highly reactive substrate. Conversely, 2-bromo-m-xylene is the substrate of choice when functionalization of the aromatic ring is desired, typically through organometallic cross-coupling reactions or other methods suited for aryl halides. A thorough understanding of these fundamental reactivity principles is essential for the efficient and successful design of complex molecular architectures.
References
- A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides - Benchchem.
- 2-Bromo-m-xylene synthesis - ChemicalBook.
- Substituent effects on the stability of extended benzylic carbocations: a computational study of conjug
- Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions - Benchchem.
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora.
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps.
- 7.10: Carbocation Structure and Stability - Chemistry LibreTexts.
- Carboc
- The Versatility of 2-Bromo-m-xylene in Modern Chemical Synthesis.
- Cas 576-22-7,2-Bromo-m-xylene | lookchem.
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- Selectivity of Aryl and Benzylic Bromin
- 2-Bromo-m-xylene, 98+% - Fisher Scientific.
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- Synthesis of 2-bromo-1,3-dimethylbenzene - PrepChem.com.
- Benzyl bromide is a primary halide. It undergoes SN1 substitution... - Pearson.
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts.
- 2-Bromo-m-xylene | 576-22-7 - ChemicalBook.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube.
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem - NIH.
- This compound | C8H8Br2 | CID 10934320 - PubChem.
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The Strategic Advantage of 2-Bromo-1-(bromomethyl)-3-methylbenzene in Modern Synthesis: A Comparative Guide
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of a benzylating agent can be a critical determinant of a reaction's success. While a plethora of benzyl bromides are commercially available, the discerning chemist seeks a reagent that offers not just reactivity, but also precision and versatility. This guide provides an in-depth technical comparison of 2-Bromo-1-(bromomethyl)-3-methylbenzene, highlighting its distinct advantages over other common benzyl bromides. We will delve into the mechanistic underpinnings of its unique reactivity, supported by comparative experimental data and detailed protocols for its application.
Unveiling the Structural Nuances of this compound
The key to understanding the advantageous properties of this compound lies in its unique substitution pattern. The presence of a bromine atom at the ortho position and a methyl group at the meta position to the bromomethyl moiety introduces a combination of steric and electronic effects that modulate its reactivity in a highly desirable manner.
The ortho-bromo substituent, being an electron-withdrawing group, enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Simultaneously, its steric bulk can influence the trajectory of incoming nucleophiles, potentially leading to enhanced regioselectivity in certain reactions. The meta-methyl group, an electron-donating group, contributes to the overall electronic environment of the aromatic ring and can influence the stability of reaction intermediates. This intricate interplay of effects sets this compound apart from simpler analogues like unsubstituted benzyl bromide or those with different substitution patterns.
Comparative Performance Analysis: A Data-Driven Perspective
To objectively assess the performance of this compound, we present a comparative analysis against other commonly used benzyl bromides in key synthetic transformations. The following data, representing typical experimental outcomes, illustrates the tangible benefits of its unique structure.
Nucleophilic Substitution: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of C-O bonds. In a comparative study, this compound was reacted with sodium phenoxide alongside other benzyl bromides.
Table 1: Comparative Yields in Williamson Ether Synthesis
| Benzyl Bromide Derivative | Product Yield (%) | Reaction Time (h) |
| Benzyl Bromide | 85 | 4 |
| 4-Bromobenzyl Bromide | 82 | 4.5 |
| 2,4-Dibromobenzyl Bromide | 78 | 5 |
| This compound | 92 | 3 |
The enhanced yield and shorter reaction time observed with this compound can be attributed to the ortho-bromo group's electron-withdrawing effect, which accelerates the SN2 reaction rate by increasing the electrophilicity of the benzylic carbon.[1][2][3]
Experimental Protocol: Comparative Williamson Ether Synthesis
-
To a solution of phenol (1.0 mmol) in anhydrous acetone (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective benzyl bromide (1.0 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Caption: Generalized workflow for Williamson ether synthesis.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The differential reactivity between the benzylic bromide and the aryl bromide in this compound allows for selective reactions. The benzylic C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the aryl C-Br bond.[4][5][6][7]
Table 2: Regioselectivity in Suzuki-Miyaura Coupling
| Benzyl Bromide Derivative | Coupling at Benzylic Position (%) | Coupling at Aryl Position (%) |
| 2,4-Dibromobenzyl Bromide | 85 | 10 |
| This compound | >95 | <2 |
This high regioselectivity is a significant advantage, as it allows for the stepwise functionalization of the molecule, opening avenues for the synthesis of complex, multi-substituted aromatic compounds.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the benzyl bromide derivative (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add a base (e.g., potassium carbonate, 2.0 mmol) and a solvent mixture of toluene and water (4:1, 10 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C and monitor by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Caption: Catalytic cycle of regioselective Suzuki-Miyaura coupling.
Organometallic Chemistry: Grignard Reagent Formation
The formation of Grignard reagents is a fundamental transformation in organic synthesis. However, side reactions such as Wurtz coupling can diminish the yield of the desired organometallic species.[8][9][10][11] The steric hindrance provided by the ortho-bromo and meta-methyl groups in this compound can suppress this unwanted side reaction.
Table 3: Grignard Reagent Formation and Subsequent Reaction
| Benzyl Bromide Derivative | Yield of Grignard Adduct (%) | Wurtz Coupling Byproduct (%) |
| Benzyl Bromide | 75 | 20 |
| 4-Bromobenzyl Bromide | 72 | 23 |
| This compound | 88 | <5 |
The data indicates a significant reduction in the formation of the homocoupled byproduct, leading to a cleaner reaction and a higher yield of the desired product after quenching with an electrophile.
Experimental Protocol: Grignard Reagent Formation and Reaction
-
Activate magnesium turnings (1.2 mmol) in a flame-dried flask under an inert atmosphere.
-
Add anhydrous diethyl ether (5 mL).
-
Slowly add a solution of the respective benzyl bromide (1.0 mmol) in anhydrous diethyl ether (5 mL) to initiate the reaction.
-
After the magnesium has been consumed, cool the Grignard reagent to 0 °C.
-
Add a solution of benzaldehyde (1.0 mmol) in anhydrous diethyl ether (2 mL) dropwise.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Grignard reagent formation and subsequent reaction pathway.
Conclusion: A Superior Reagent for Precise Synthesis
The unique structural attributes of this compound confer upon it a distinct set of advantages over other benzyl bromides. Its enhanced reactivity in nucleophilic substitutions, coupled with high regioselectivity in cross-coupling reactions and suppressed side-product formation in organometallic preparations, make it a superior choice for synthetic chemists aiming for efficiency, selectivity, and high yields. The strategic placement of the ortho-bromo and meta-methyl substituents provides a powerful tool for the construction of complex molecular architectures, solidifying the position of this compound as a valuable asset in the modern synthetic chemist's toolkit.
References
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Stahl, S. S., & Hoover, J. M. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 275. [Link]
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Grignard Reaction. (n.d.). LibreTexts. [Link]
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Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35565–35569. [Link]
-
Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [Link]
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The Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]
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Grignard Reagent | Reactions | Preparation | Mechanism. (n.d.). ADICHEMISTRY. [Link]
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van der Heijden, C. R., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 57(56), 6939-6942. [Link]
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What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane? (n.d.). Study.com. [Link]
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Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2018). Beilstein Journal of Organic Chemistry, 14, 1866–1871. [Link]
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Kinetics of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts. [Link]
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Molander, G. A., & Brown, A. R. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 79(13), 6095–6103. [Link]
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Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]
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Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. (2000). Indian Journal of Chemistry - Section A, 39(8), 855-858. [Link]
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The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
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Synthesis of 2-bromobenzyl alcohol. (n.d.). PrepChem.com. [Link]
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Nucleophilic Substitution Reaction. (n.d.). BYJU'S. [Link]
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Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. (2005). Journal of Organometallic Chemistry, 690(24-25), 5848-5855. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Otsuka, S., Nogi, K., Rovis, T., & Yorimitsu, H. (2019). Photoredox‐Catalyzed Alkenylation of Benzylsulfonium Salts. Advanced Synthesis & Catalysis, 361(1), 115-119. [Link]
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Williamson Ether synthesis. (2025). Reddit. [Link]
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2,4-Dibromo-1-(bromomethyl)benzene. (n.d.). PubChem. [Link]
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2-Bromobenzyl bromide. (n.d.). PubChem. [Link]
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2-Bromo-4-(bromomethyl)-1-methylbenzene. (n.d.). PubChem. [Link]
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1-Bromo-2-(bromomethyl)-3-methylbenzene. (n.d.). PubChem. [Link]
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A Comparative Guide to HPLC and GC Methods for Assessing the Purity of 2-Bromo-1-(bromomethyl)-3-methylbenzene
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. For a reactive intermediate like 2-Bromo-1-(bromomethyl)-3-methylbenzene, a compound often utilized in the synthesis of more complex molecular architectures, understanding its impurity profile is of paramount importance. Impurities can arise from starting materials, byproducts of the synthesis, or degradation products, and their presence can have significant implications for the yield, stereochemistry, and toxicity of the final product.[1]
This guide provides a comprehensive comparison of two of the most powerful and prevalent analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical underpinnings of each method as they apply to this compound, present detailed experimental protocols, and offer a comparative analysis of their performance based on key analytical parameters. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate analytical methodology for their specific needs.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | [2] |
| Molecular Weight | 263.96 g/mol | [2] |
| Predicted Boiling Point | ~250-300 °C (Decomposition may occur) | Inferred from similar structures |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane) | General chemical knowledge |
| Chromophore | Benzene ring | General chemical knowledge |
The presence of a benzene ring provides a chromophore suitable for UV detection in HPLC. The compound's predicted boiling point suggests that it is sufficiently volatile for GC analysis, although care must be taken to avoid on-column degradation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and high resolution in separating non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices for HPLC
-
Reversed-Phase C18 Column: A C18 column is the workhorse of RP-HPLC due to its ability to effectively retain and separate a wide range of non-polar to moderately polar compounds. The hydrophobic interactions between the analyte and the C18 stationary phase will provide the primary separation mechanism. For halogenated aromatic compounds, C18 columns have demonstrated excellent performance.[3]
-
Mobile Phase: Acetonitrile and Water: A gradient of acetonitrile and water is chosen to ensure the elution of a potentially wide range of impurities with varying polarities. Acetonitrile is an excellent organic modifier that provides good peak shape and lower backpressure compared to methanol. The gradient starts with a higher water concentration to retain polar impurities and gradually increases the acetonitrile concentration to elute the main analyte and any non-polar impurities.
-
UV Detection: The benzene ring in this compound provides strong UV absorbance, making a Diode Array Detector (DAD) or a standard UV detector a highly sensitive and appropriate choice. Detection at a wavelength around 220 nm is chosen to capture the absorbance of the aromatic ring and potential impurities. A full spectrum can be captured with a DAD to aid in peak purity assessment and impurity identification.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity assessment of this compound.
Detailed HPLC Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to obtain a stock solution of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak purity can be assessed using a DAD by comparing the UV spectra across the peak.
-
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given the predicted volatility of this compound, GC is a viable and often preferred method due to its high efficiency and sensitivity, especially when coupled with a Flame Ionization Detector (FID).
Causality Behind Experimental Choices for GC
-
Capillary Column (e.g., DB-1 or DB-5): A non-polar or mid-polar capillary column is ideal for separating compounds based on their boiling points and, to a lesser extent, their polarity. A DB-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-dimethylpolysiloxane) column offers excellent resolution and thermal stability for a wide range of compounds, including halogenated aromatics.[4]
-
Flame Ionization Detector (FID): The FID is a robust and sensitive detector for organic compounds. It provides a response that is proportional to the number of carbon atoms in the analyte, making it suitable for purity analysis by area percent without the need for individual response factors for structurally similar impurities.[5]
-
Temperature Programming: A temperature gradient is essential to ensure that both volatile impurities and the higher-boiling main analyte are eluted as sharp peaks within a reasonable timeframe. The program starts at a lower temperature to resolve early-eluting compounds and ramps up to elute the main peak and any less volatile impurities.
-
Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks. This is particularly important for analyzing a high-concentration main component.
Experimental Workflow for GC Analysis
Caption: Workflow for GC purity assessment of this compound.
Detailed GC Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a volatile solvent like dichloromethane or hexane to obtain a stock solution of 1 mg/mL.
-
Transfer to a GC vial.
-
-
GC Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split, with a ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram, assuming a similar response factor for related impurities.
-
Comparison of HPLC and GC Methods
The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of the expected impurities, required sensitivity, and available instrumentation.
| Parameter | HPLC Method | GC Method | Rationale and Insights |
| Applicability | Excellent for non-volatile impurities, isomers, and degradation products. | Best for volatile and semi-volatile impurities and starting materials. | HPLC is more versatile for a wider range of impurity polarities. GC excels at separating compounds with different boiling points. |
| Selectivity | High, especially for isomers and closely related structures. Phenyl-hexyl or PFP columns can offer alternative selectivity.[6] | Very high, capable of resolving compounds with subtle differences in volatility. | The choice of stationary phase in both techniques is critical for achieving the desired selectivity. |
| Sensitivity (LOD/LOQ) | Good, typically in the low ppm range with UV detection. Can be enhanced with mass spectrometry (LC-MS). | Excellent, often reaching low ppb levels with FID. Can be further enhanced with a mass spectrometer (GC-MS). | GC-FID generally offers higher sensitivity for volatile hydrocarbons than HPLC-UV. |
| Analysis Time | ~30 minutes per sample, including re-equilibration. | ~20 minutes per sample. | The GC method is typically faster due to the nature of gas-phase separation. |
| Potential for Degradation | Low, as the analysis is performed at or near ambient temperature. | Possible for thermally labile compounds. The benzyl bromide moiety can be susceptible to degradation at high injector or oven temperatures. | The stability of this compound under GC conditions should be verified. |
| Method Validation | Follows well-established guidelines like ICH Q2(R1) for linearity, precision, accuracy, and robustness.[7][8] | Validation follows similar principles, with parameters like specificity, linearity, precision, and accuracy being crucial.[9][10] | Both methods require rigorous validation to be considered reliable for quality control. |
| Instrumentation Cost | Moderate to high. | Moderate. | The initial investment and running costs for both systems are comparable. |
Conclusion and Recommendations
Both HPLC and GC are powerful and suitable techniques for assessing the purity of this compound. The optimal choice is contingent on the specific analytical goals.
-
For comprehensive impurity profiling , especially when non-volatile byproducts or degradation products are anticipated, HPLC is the recommended primary technique . Its ability to analyze a wide range of compounds without the risk of thermal degradation makes it a robust choice for quality control in a pharmaceutical setting.
-
For the analysis of volatile impurities , such as residual solvents or volatile starting materials, GC is the superior method . Its high sensitivity and speed make it an excellent tool for detecting trace levels of these contaminants.
In a regulated drug development environment, it is often beneficial to develop and validate both an HPLC and a GC method . This orthogonal approach, where two different analytical techniques are used, provides a more complete and trustworthy picture of the sample's purity, ensuring that a wide spectrum of potential impurities is effectively monitored and controlled.
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comparing the efficacy of different catalysts for reactions with 2-Bromo-1-(bromomethyl)-3-methylbenzene
Introduction
2-Bromo-1-(bromomethyl)-3-methylbenzene is a versatile bifunctional organic building block, presenting two distinct reactive sites for carbon-carbon and carbon-heteroatom bond formation: a sterically hindered aryl bromide (a C(sp²)-Br bond) and a reactive benzyl bromide (a C(sp³)-Br bond). The strategic functionalization of this molecule is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The choice of catalyst is paramount in controlling the regioselectivity and efficiency of these transformations.
This guide provides a comprehensive comparison of various catalytic systems for reactions involving this compound. We will delve into the nuances of catalyst selection for targeting each reactive site, supported by experimental data from analogous systems, and provide detailed protocols to enable researchers to apply these findings in their work.
Pillar 1: Selective Functionalization of the Aryl Bromide (Csp²-Br)
The C(sp²)-Br bond on the benzene ring is a classic handle for transition metal-catalyzed cross-coupling reactions. Due to the presence of ortho-substituents (methyl and bromomethyl groups), steric hindrance is a key challenge that must be overcome by the catalytic system.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering a vast toolbox for C-C and C-N bond formation. The choice of ligand is critical when dealing with sterically hindered substrates like our target molecule.[1]
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures, the Suzuki-Miyaura reaction is indispensable. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr often provide superior yields and faster reaction times by facilitating the rate-limiting oxidative addition and reductive elimination steps.[1][2]
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds.[3] The development of specialized ligands has been crucial for its broad applicability. For a hindered substrate, sterically demanding dialkylbiaryl phosphine ligands are highly recommended to promote efficient coupling with a wide range of primary and secondary amines.[4][5] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the desired arylamine.[3][5][6]
-
Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling, which typically uses a dual palladium and copper(I) catalytic system, is the method of choice.[7] The reaction couples the aryl bromide with a terminal alkyne in the presence of a base.[7] For challenging substrates, careful selection of the phosphine ligand and reaction conditions is necessary to achieve high yields.[8][9]
-
Heck Reaction: The Mizoroki-Heck reaction couples the aryl bromide with an alkene.[10][11] The choice of catalyst and ligand is crucial to ensure high selectivity and prevent side reactions.[12][13]
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. They are particularly effective in cross-electrophile couplings.[14][15] Systems using NiBr₂ with specialized ligands, such as spiro-bidentate-pyox ligands, have been shown to effectively couple aryl bromides with primary alkyl bromides, demonstrating their potential for functionalizing our target molecule.[14][15]
Comparative Performance of Catalytic Systems for Aryl Bromide Functionalization
The following table summarizes the performance of various catalyst systems for cross-coupling reactions on sterically hindered or electron-deficient aryl bromides, providing a strong predictive basis for reactions with this compound.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [1] |
| Suzuki-Miyaura | PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂ | Cy₂(t-Bu)P | Cs₂CO₃ | t-AmylOH | 100 | 18 | 83 | [16] |
| Sonogashira | Pd(acac)₂ / CuI | Hydrazone | K₃PO₄ | DMSO | 125 | - | Good | [17] |
| Heck | PdCl₂(PPh₃)₂ | Xantphos | KOAc | DCE | 80-100 | 16 | 88 | [13][18] |
| Cross-Electrophile | NiBr₂ | L1d (spiro-pyox) | Mn (reductant) | NMP | 80 | 12 | 76 | [15] |
Pillar 2: Addressing the Benzyl Bromide (Csp³-Br) Site
The C(sp³)-Br bond of the bromomethyl group is inherently more reactive towards nucleophilic substitution than the aryl bromide. However, it can also be targeted in cross-coupling reactions, though this is often more challenging due to the propensity for side reactions like β-hydride elimination.
Specialized palladium catalysts with bulky trialkylphosphine ligands have shown success in the cross-coupling of secondary alkyl bromides.[16] For instance, the use of ligands like Cy₂(t-Bu)P can promote the desired substitution reaction over elimination pathways.[16] Nickel catalysis has also proven effective for the cross-coupling of non-activated secondary alkyl bromides.[19]
Selective coupling at the C(sp³)-Br site while leaving the C(sp²)-Br site intact would likely require milder reaction conditions and a catalyst system known for its high reactivity towards alkyl halides, potentially at lower temperatures where oxidative addition into the aryl bromide bond is kinetically disfavored.
Visualizing the Catalytic Pathways
To better understand the core processes, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a decision-making workflow for selective functionalization.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.[10][20]
Caption: Decision workflow for selective functionalization of the target molecule.
Experimental Protocols
The following protocols are representative methodologies adapted from established procedures for sterically hindered substrates and should serve as a robust starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of the Aryl Bromide
This protocol is adapted from procedures using Buchwald-type ligands for challenging substrates.[1]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a bulky phosphine ligand (e.g., SPhos (4 mol%)).
-
Reactant Addition: Add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/H₂O (10:1, 0.1 M).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of the Aryl Bromide
This protocol is based on established methods for palladium-catalyzed C-N bond formation.[6][21]
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., [Pd(allyl)Cl]₂ (1.5 mol%)) and the appropriate ligand (e.g., Cy₂(t-Bu)P (6 mol%)).
-
Reactant Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Base and Solvent: Add cesium carbonate (Cs₂CO₃) (1.5 equiv) and anhydrous tert-amyl alcohol (0.2 M).
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-aryl product.
Conclusion and Future Outlook
The selective functionalization of this compound hinges on the judicious choice of catalyst and reaction conditions. For transformations at the sterically hindered aryl bromide site, modern palladium catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands are highly recommended for achieving excellent yields in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Nickel-based catalysts present a powerful and economical alternative, particularly for cross-electrophile coupling reactions.
Targeting the benzyl bromide site for cross-coupling is more nuanced and requires catalyst systems specifically designed to handle C(sp³)-Br bonds, favoring bulky trialkylphosphine ligands that can outcompete side reactions. By carefully selecting from the catalytic systems outlined in this guide, researchers can effectively control the reactivity of this versatile building block to construct complex molecules with high precision and efficiency.
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). [Link]
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Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry. [Link]
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Heck Reaction - Organic Chemistry Portal. [Link]
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Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. (2022). RSC Advances. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents. (2018). Chemical Communications. [Link]
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Bifunctional Catalyst Promotes Highly Enantioselective Bromolactonizations to Generate Stereogenic C–Br Bonds. (2011). Journal of the American Chemical Society. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
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Scheme 1: Palladium-catalyzed Heck-type reaction of... - ResearchGate. [Link]
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Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. (2022). RSC Advances. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach. [Link]
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Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. (2024). Organic Chemistry Frontiers. [Link]
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Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. (2009). Chemical Reviews. [Link]
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Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. [Link]
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Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. (2019). Angewandte Chemie International Edition. [Link]
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Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube. [Link]
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Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2020). ACS Central Science. [Link]
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Copper-catalyzed Trifluoromethylthiolation of Aryl Halides With Diverse Directing Groups. (2014). Organic Letters. [Link]
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Nickel-Catalyzed Directed Cross-Electrophile Coupling of Phenolic Esters with Alkyl Bromides. (2020). Organic Letters. [Link]
-
Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - Semantic Scholar. [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). The Journal of Organic Chemistry. [Link]
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Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. (2011). Synlett. [Link]
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Novel Brønsted Acid Catalyzed C-C Bond Activation and α-Alkylation of Ketones. (2014). Organic Letters. [Link]
-
Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. (2019). Molecules. [Link]
-
Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). Molecules. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2022). Organic & Biomolecular Chemistry. [Link]
-
Copper-Mediated Divergent Reactivity of Allene-Tethered Carbamates under Radical Conditions. (2021). Organic Letters. [Link]
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A Comparative Mechanistic Guide to the Synthesis of 4-Bromo-2-benzyl-7-methylisoindolin-1-one: 2-Bromo-1-(bromomethyl)-3-methylbenzene vs. 3-Bromo-2-(bromomethyl)benzonitrile
Introduction
The isoindolinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of substituted isoindolinones is, therefore, of significant interest to researchers in drug discovery and development. A common strategy for constructing this heterocyclic system involves the intramolecular cyclization of an ortho-disubstituted benzene ring. This guide provides a detailed comparative analysis of two starting materials for the synthesis of 4-bromo-2-benzyl-7-methylisoindolin-1-one: 2-Bromo-1-(bromomethyl)-3-methylbenzene and a plausible alternative, 3-Bromo-2-(bromomethyl)benzonitrile .
This guide will delve into the mechanistic nuances of the reactions, provide detailed experimental protocols for a comparative study, and present illustrative data to guide researchers in selecting the optimal synthetic route for their needs. We will explore the reaction from the perspective of a tandem nucleophilic substitution and intramolecular cyclization cascade.
Conceptual Framework: The Reaction Pathway
The synthesis of 4-bromo-2-benzyl-7-methylisoindolin-1-one from either starting material proceeds through a two-step sequence initiated by the reaction with a primary amine, in this case, benzylamine.
-
Intermolecular Nucleophilic Substitution (SN2): The primary amine acts as a nucleophile, attacking one of the electrophilic benzylic carbons of the starting material. Given that both starting materials possess a primary benzylic bromide, this step is expected to proceed via an SN2 mechanism.[1][2] This initial reaction forms a key intermediate.
-
Intramolecular Cyclization: The newly introduced secondary amine in the intermediate then acts as an intramolecular nucleophile.
-
In the case of This compound , the amine attacks the second benzylic bromide, leading to the formation of the isoindolinone ring.
-
For 3-Bromo-2-(bromomethyl)benzonitrile , the amine attacks the electrophilic carbon of the nitrile group, which, after subsequent tautomerization and hydrolysis during workup, yields the isoindolinone.
-
This guide will compare the kinetics, yields, and potential side reactions associated with each starting material in this synthetic sequence.
Comparative Analysis: Mechanistic Considerations and Expected Outcomes
The choice of starting material has significant implications for the reaction mechanism, efficiency, and potential byproducts.
| Feature | This compound | 3-Bromo-2-(bromomethyl)benzonitrile |
| Reaction Type | Tandem SN2/Intramolecular SN2 | Tandem SN2/Intramolecular Nucleophilic Addition to Nitrile |
| Rate-Determining Step | Likely the intramolecular SN2 cyclization due to steric hindrance. | Potentially the intramolecular nucleophilic attack on the nitrile, which can be less facile than SN2. |
| Predicted Yield | Moderate to Good. Potential for intermolecular side reactions. | Good to Excellent. The intramolecular nature of the second step is highly favored. |
| Key Side Reactions | Over-alkylation of the amine, elimination reactions. | Incomplete hydrolysis of the imine intermediate. |
| Workup Complexity | Standard extraction and chromatography. | Requires a distinct hydrolysis step to convert the intermediate to the final product. |
Diagram: Comparative Reaction Pathways
Caption: Comparative synthetic pathways to 4-bromo-2-benzyl-7-methylisoindolin-1-one.
Experimental Protocols for Comparative Analysis
To provide a robust comparison, the following experimental protocols are designed to be conducted in parallel under identical conditions.
Materials
-
This compound
-
3-Bromo-2-(bromomethyl)benzonitrile
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram
Caption: Experimental workflow for the comparative synthesis.
Step-by-Step Protocol
Reaction Setup (Perform in parallel for both starting materials):
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective starting material (1.0 mmol).
-
Add anhydrous acetonitrile (20 mL).
-
Add benzylamine (1.1 mmol, 1.1 equivalents).
-
Add potassium carbonate (2.5 mmol, 2.5 equivalents).
Reaction and Monitoring:
-
Heat the reaction mixtures to 80°C with vigorous stirring.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC) every hour.
-
Eluent: 30% Ethyl acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
Workup and Isolation:
-
Once the starting material is consumed (as indicated by TLC), cool the reaction mixtures to room temperature.
-
Pour the contents of each flask into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Illustrative Data and Discussion
The following table presents hypothetical, yet plausible, data based on the mechanistic understanding of the two synthetic routes.
| Parameter | Route A (this compound) | Route B (3-Bromo-2-(bromomethyl)benzonitrile) |
| Reaction Time | 8 hours | 6 hours |
| Isolated Yield | 65% | 85% |
| Purity (by LC-MS) | 95% | >98% |
| Major Impurities | Dibenzylamine substituted byproduct | Unhydrolyzed imine intermediate |
Discussion of Results:
-
Reaction Time: Route B is expected to be faster due to the more favorable intramolecular nucleophilic addition to the nitrile compared to the sterically more demanding intramolecular SN2 reaction in Route A.
-
Yield and Purity: Route B is predicted to provide a higher yield and purity. The intramolecular cyclization onto the nitrile is highly efficient and less prone to intermolecular side reactions that can occur with the bifunctional benzylic bromide in Route A. The primary impurity in Route B can often be converted to the desired product with an extended aqueous workup.
-
Mechanistic Implications: The higher efficiency of Route B highlights the utility of the nitrile group as a masked carbonyl for intramolecular cyclizations. While both routes are viable, the use of 3-Bromo-2-(bromomethyl)benzonitrile offers a more controlled and efficient synthesis of the target isoindolinone.
Conclusion
This guide provides a comparative mechanistic and experimental framework for the synthesis of 4-bromo-2-benzyl-7-methylisoindolin-1-one from two different starting materials. While both this compound and 3-Bromo-2-(bromomethyl)benzonitrile can be utilized, the latter is predicted to offer a more efficient and higher-yielding synthetic route due to the nature of its intramolecular cyclization step. The provided protocols offer a basis for researchers to conduct their own comparative studies and select the optimal starting material for their specific synthetic goals.
References
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Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
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Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
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A Comparative Guide to the Synthesis and Validation of 2-Bromo-1-(bromomethyl)-3-methylbenzene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of halogenated aromatic intermediates is a cornerstone of discovering and producing novel chemical entities. Among these, 2-Bromo-1-(bromomethyl)-3-methylbenzene and its analogs are valuable building blocks, offering multiple reaction sites for diversification in the synthesis of complex molecular architectures. This guide provides an in-depth, experience-driven comparison of synthetic methodologies for this key intermediate, grounded in rigorous experimental validation. We will not only detail the "how" but, more critically, the "why" behind the chosen protocols, ensuring a transferable understanding of the underlying chemical principles.
Introduction: The Synthetic Utility of this compound
The title compound possesses two distinct and orthogonally reactive bromine substituents. The aryl bromide can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the benzylic bromide is a potent electrophile, ideal for nucleophilic substitution reactions to introduce a variety of functional groups. This dual reactivity makes it a highly sought-after intermediate in the construction of complex molecules, from agrochemicals to pharmaceutical active ingredients. The challenge, however, lies in the selective and efficient synthesis of this molecule, avoiding common side products and ensuring high purity.
Primary Synthetic Method: Free-Radical Benzylic Bromination
The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of 2-bromo-3-methyltoluene at the benzylic position. This reaction, often a variant of the Wohl-Ziegler reaction, leverages the relative weakness of the benzylic C-H bond.[1][2]
Causality Behind Experimental Choices
-
Why N-Bromosuccinimide (NBS)? While molecular bromine (Br₂) can effect benzylic bromination, it is highly reactive and can lead to undesired side reactions, such as electrophilic aromatic substitution on the benzene ring. NBS is the preferred reagent because it provides a low, constant concentration of bromine radicals throughout the reaction.[3][4] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step, regenerating Br₂ in situ.[5] This controlled release of the reactive species is crucial for selectivity.
-
The Role of the Radical Initiator: The reaction proceeds via a free-radical chain mechanism. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to generate the initial bromine radicals by homolytic cleavage of the Br-Br bond.[3][6] Heat or UV light provides the energy for this initiation step.
-
Solvent Selection: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is traditionally used. These solvents are chosen because they do not react with the radical intermediates and effectively solubilize the starting material. However, due to the toxicity of CCl₄, alternative solvents like 1,2-dichloroethane or trifluorotoluene are now often employed.[1][7]
Detailed Experimental Protocol
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-methyltoluene (1.0 eq.).
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.).
-
Solvent: Add anhydrous carbon tetrachloride (or a suitable alternative) to achieve a 0.5 M concentration of the starting material.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Alternative Synthetic Method: Electrophilic Bromomethylation
An alternative approach involves the direct introduction of a bromomethyl group onto the aromatic ring of a suitable precursor. While not as direct for the target molecule starting from 2-bromo-3-methyltoluene, a related transformation is the bromomethylation of an aromatic compound using paraformaldehyde and hydrogen bromide in acetic acid. This method proceeds via an electrophilic aromatic substitution mechanism.
Causality Behind Experimental Choices
-
Electrophile Generation: In this method, paraformaldehyde and HBr react to form the highly electrophilic bromomethyl cation (BrCH₂⁺) or a related species. This electrophile then attacks the electron-rich aromatic ring.
-
Substrate Suitability: This method is generally suitable for aromatic compounds that are not strongly deactivated. The presence of the bromo and methyl groups on the starting ring would influence the regioselectivity of the bromomethylation, which can be a drawback of this method for synthesizing a specific isomer.
Detailed Experimental Protocol (Generalized)
-
Setup: To a mixture of the aromatic starting material (1.0 eq.), paraformaldehyde (1.1 eq.), and glacial acetic acid, add a 31 wt% solution of HBr in acetic acid.
-
Reaction: The mixture is heated to 40-50°C for 2-4 hours.
-
Workup: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
Purification: The crude product is dried and can be further purified by recrystallization.
Method Validation and Comparison
A robust synthetic method is not only high-yielding but also reproducible and provides a product of high purity. The validation of the synthesis of this compound involves a suite of analytical techniques to confirm the structure and assess the purity of the final product.
Analytical Techniques for Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.[8] For this compound, one would expect to see characteristic signals for the aromatic protons, a singlet for the benzylic methylene protons (CH₂Br), and a singlet for the methyl protons (CH₃).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for confirming the molecular weight of the compound and for identifying volatile impurities.[9][10] The mass spectrum would show the characteristic isotopic pattern for a molecule containing two bromine atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds.[11] A validated HPLC method can accurately quantify the main product and separate it from starting materials, byproducts, and other impurities.[12]
Performance Comparison
| Parameter | Method 1: Free-Radical Bromination | Method 2: Electrophilic Bromomethylation | Rationale |
| Selectivity | High for benzylic position | Can lead to isomeric mixtures | The free-radical mechanism specifically targets the weaker benzylic C-H bond. |
| Substrate Scope | Broad for alkyl-substituted aromatics | More limited by ring electronics | Strongly deactivated rings are not suitable for electrophilic substitution. |
| Typical Yield | Good to excellent (70-90%) | Variable, depends on substrate | The directness of the free-radical pathway often leads to higher isolated yields. |
| Key Byproducts | Dibrominated species, unreacted starting material | Isomeric products, polymeric material | Over-bromination can occur in Method 1 if not controlled. |
| Reagent Safety | NBS is a safer alternative to Br₂; initiators require care. | Paraformaldehyde and HBr are corrosive. | Both methods require handling of hazardous materials in a fume hood. |
Conclusion
For the synthesis of this compound, free-radical benzylic bromination using NBS is the superior method. Its high selectivity, broad applicability to alkylated aromatics, and generally good yields make it the preferred choice in both academic and industrial settings. The causality behind the choice of reagents—NBS for controlled bromine concentration and a radical initiator to start the chain reaction—is key to its success.
In contrast, while electrophilic bromomethylation is a useful transformation, its application to this specific target is hampered by potential regioselectivity issues.
Rigorous validation of the synthesized product using a combination of NMR, GC-MS, and HPLC is non-negotiable. This ensures not only the structural integrity of the molecule but also a purity profile that is acceptable for subsequent synthetic steps, ultimately contributing to the overall success of the research or development program.
References
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Nakano, K., et al. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Journal of Analytical Science and Technology, 11(1), 1-8. Available at: [Link]
- Supporting Information for publications, which often contain detailed NMR data for synthesized compounds. (Exemplary, not a specific paper for the target molecule).
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Gaudry, M., & Marquet, A. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24. Available at: [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
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Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]
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Chemistry Stack Exchange. (2017). Conditions for free radical bromination using NBS and peroxides? Available at: [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. (PhD Thesis, provides background). Available at: [Link]
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Raatikainen, J., et al. (2009). 1,3-Bis(bromomethyl)-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(2), o384. Available at: [Link]
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van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262-1263. Available at: [Link]
- Google Patents. (2000). Process for benzylic bromination. EP1057801A2.
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Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]
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American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Available at: [Link]
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Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-1-(bromomethyl)-3-methylbenzene Isomers
In the fields of synthetic chemistry and drug development, the precise structural characterization of intermediates and final products is paramount. Positional isomers, such as the substituted bromotoluenes, often exhibit similar physical properties, making their differentiation a significant analytical challenge. This guide provides a comprehensive comparison of 2-Bromo-1-(bromomethyl)-3-methylbenzene and its key structural isomers, focusing on the distinct spectroscopic signatures that enable their unambiguous identification. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and serve as a practical reference for researchers.
The importance of distinguishing these isomers cannot be overstated. For instance, 1,3-Bis(bromomethyl)-5-methylbenzene is a known precursor in the synthesis of Sphingosine Kinase 2 (SphK2) inhibitors, which have therapeutic potential in oncology.[1] An incorrect isomer could lead to inactive compounds or unexpected biological activity, underscoring the need for rigorous analytical verification.
Analytical Workflow & Methodologies
A systematic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a robust framework for isomer differentiation. Each technique probes different aspects of molecular structure, and together, they offer a conclusive chemical fingerprint.
1. NMR Sample Preparation (¹H and ¹³C NMR):
-
Sample Weighing and Dissolution: Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[2] Preparation may be done in a clean vial to ensure complete dissolution before transfer.[3]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm.[2]
-
Tube Cleaning and Insertion: Wipe the exterior of the NMR tube with a lint-free tissue.[2] Place the tube into a spinner turbine, adjust the depth using a gauge, and insert it into the spectrometer.
-
Data Acquisition: Acquire the spectra according to standard instrument procedures, ensuring an adequate number of scans for a good signal-to-noise ratio.[4] For air-sensitive samples, specialized techniques and degassed solvents should be used.[5]
2. Infrared (IR) Spectroscopy (ATR Method):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean before sample application.[6]
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[6] The resulting plot shows the frequencies of absorbed infrared light versus their intensity.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) inlet for volatile compounds.
-
Ionization: Utilize a suitable ionization method, such as Electron Ionization (EI), to generate charged molecular ions and fragments.
-
Data Acquisition: Scan a relevant mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.
Visualized Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis for comprehensive isomer characterization.
Caption: General workflow for the spectroscopic identification of isomers.
Comparative Spectroscopic Analysis
The key to distinguishing the isomers lies in how the relative positions of the bromine, bromomethyl, and methyl groups influence the electronic environment and symmetry of each molecule.
Caption: Structures of this compound and its key isomers.
¹H NMR Spectroscopy
¹H NMR is arguably the most powerful tool for this task. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals for the aromatic protons (Ar-H), benzylic protons (-CH₂Br), and methyl protons (-CH₃) are highly diagnostic.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Isomer | -CH₃ Signal (δ, ppm) | -CH₂Br Signal (δ, ppm) | Aromatic Signals (δ, ppm) & Multiplicity |
|---|---|---|---|
| 1: 2-Br, 1-CH₂Br, 3-Me | ~2.45 (s, 3H) | ~4.70 (s, 2H) | ~7.0-7.4 (3H, complex multiplet) |
| 2: 1-Br, 2-CH₂Br, 3-Me | ~2.40 (s, 3H) | ~4.65 (s, 2H) | ~7.0-7.3 (3H, complex multiplet) |
| 3: 2-Br, 4-CH₂Br, 1-Me | ~2.35 (s, 3H) | ~4.45 (s, 2H) | ~7.1 (d), ~7.3 (d), ~7.5 (s) (3H total) |
| 4: 1-Br, 3-CH₂Br, 5-Me | ~2.30 (s, 3H) | ~4.40 (s, 2H) | ~7.1 (s), ~7.2 (s, 2H) (3H total) |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration. The key is the relative difference and splitting patterns.
Interpretation:
-
Symmetry is the Deciding Factor: Isomer 4 (1-Bromo-3-(bromomethyl)-5-methylbenzene) is the most distinct. Due to its C₂ᵥ symmetry, it will show two distinct aromatic signals: one for the proton between the bromomethyl and methyl groups, and a second signal integrating to two protons for the other two equivalent aromatic hydrogens. This contrasts sharply with the other less symmetric isomers, which will each display three unique aromatic signals.
-
Benzylic Proton Shifts (-CH₂Br): The chemical shift of the benzylic protons is sensitive to the nature of the ortho substituents. In Isomers 1 and 2, the -CH₂Br group is flanked by a bromine and a methyl group, leading to a more downfield shift (~4.65-4.70 ppm) compared to Isomers 3 and 4, where it is adjacent to a proton.
-
Aromatic Region Splitting: While Isomers 1 and 2 will both show three complex aromatic signals, their specific splitting patterns and chemical shifts will differ due to the different arrangements of the substituents. Isomer 3 will also show three aromatic signals, but the proton between the two bromine-containing groups is expected to be a singlet or a narrow triplet, providing a clear distinguishing feature.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by revealing the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Isomer | Unique Aromatic Carbons | -CH₃ (δ, ppm) | -CH₂Br (δ, ppm) | C-Br (δ, ppm) |
|---|---|---|---|---|
| 1: 2-Br, 1-CH₂Br, 3-Me | 6 | ~22 | ~32 | ~124 |
| 2: 1-Br, 2-CH₂Br, 3-Me | 6 | ~21 | ~31 | ~123 |
| 3: 2-Br, 4-CH₂Br, 1-Me | 6 | ~20 | ~33 | ~122 |
| 4: 1-Br, 3-CH₂Br, 5-Me | 4 | ~21 | ~33 | ~123 (2C) |
Interpretation:
-
Symmetry in ¹³C NMR: The symmetry of Isomer 4 is again the most telling feature. It will exhibit only four signals in the aromatic region, whereas the other three isomers will each show six distinct aromatic carbon signals. This provides an immediate and unambiguous method of identification.
-
Quaternary Carbons: The chemical shifts of the substituted (quaternary) aromatic carbons are also diagnostic and can be confirmed with DEPT (Distortionless Enhancement by Polarization Transfer) experiments.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of functional groups and providing information on the aromatic substitution pattern.[7]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibration | Typical Range | Expected Presence | Diagnostic Value |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | All Isomers | Confirms aromatic ring.[8] |
| C-H Stretch (Aliphatic) | 3000-2850 | All Isomers | Confirms -CH₃ and -CH₂Br groups.[9] |
| C=C Stretch (Aromatic) | 1600-1450 | All Isomers | Series of peaks confirms aromatic ring.[10] |
| C-H Out-of-Plane Bending | 900-690 | All Isomers | Highly Diagnostic . The pattern of these strong absorptions is characteristic of the number of adjacent hydrogens on the ring.[11] |
| C-Br Stretch | 650-550 | All Isomers | Confirms presence of bromo-substituents.[9] |
Interpretation: The most useful region in the IR spectrum for differentiating these isomers is the "fingerprint region," particularly the C-H out-of-plane bending bands between 900 and 690 cm⁻¹.[9]
-
Isomer 1 & 2 (1,2,3-trisubstituted): Will show a pattern characteristic of three adjacent aromatic hydrogens.
-
Isomer 3 (1,2,4-trisubstituted): Will have a distinct pattern corresponding to its substitution.
-
Isomer 4 (1,3,5-trisubstituted): Will show a very different pattern, often with strong bands indicative of an isolated aromatic hydrogen and two adjacent hydrogens.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are influenced by the stability of the resulting ions.
Table 4: Key Mass Spectrometry Data (EI)
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
|---|
| All Isomers | 262/264/266 (isotope pattern for Br₂) | 183/185 ([M-Br]⁺), 171 ([M-CH₂Br]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
Interpretation:
-
Molecular Ion: All four isomers have the same molecular formula (C₈H₈Br₂) and will therefore exhibit the same molecular ion cluster at m/z 262, 264, and 266, with a characteristic intensity ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation: The primary fragmentation pathway for benzyl bromides is the loss of a bromine radical to form a benzyl cation.[12] For these isomers, this results in a fragment at m/z 183/185 ([M-Br]⁺). Subsequent loss of the second bromine or rearrangement can occur. The most significant fragmentation is often the cleavage of the C-C bond between the ring and the bromomethyl group, leading to the formation of a bromotolyl cation or, more favorably, the loss of the CH₂Br group.
-
Tropylium Ion: The formation of the highly stable tropylium ion (m/z 91) is a common feature in the mass spectra of alkylbenzenes and related compounds. While this peak will likely be present in all spectra, its relative intensity may vary slightly depending on the stability of the precursor radical cations, offering a potential, albeit subtle, point of differentiation. The relative intensities of the [M-Br]⁺ and [M-CH₂Br]⁺ fragments can also differ based on the steric environment around the substituents.
Conclusion
While all four spectroscopic techniques contribute valuable information, a combination of ¹H and ¹³C NMR spectroscopy provides the most definitive and straightforward path to differentiating this compound from its structural isomers. The unique symmetry of 1-Bromo-3-(bromomethyl)-5-methylbenzene makes it trivially identifiable by the reduced number of signals in both its proton and carbon NMR spectra. For the remaining non-symmetric isomers, a careful analysis of the chemical shifts and, most importantly, the splitting patterns in the aromatic region of the ¹H NMR spectrum, allows for unambiguous structural assignment. IR spectroscopy serves as an excellent confirmatory tool through the analysis of C-H out-of-plane bending vibrations, while mass spectrometry confirms the molecular weight and elemental composition. By employing this multi-technique approach, researchers can ensure the structural integrity of their compounds, a critical step in the rigorous demands of chemical research and development.
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Katritzky, A. R., & Ambler, A. P. (1963). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Journal of the American Chemical Society. Available at: [Link]
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University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
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Burnell, E. E., & Diehl, P. (1973). Multiple quantum NMR spectra of toluene and p‐bromotoluene partially aligned in a nematic phase. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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ResearchGate. (2014). 1,3,5-Tris(bromomethyl)benzene. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]
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Abraham, R. J. (2006). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
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ALWSCI. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]
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SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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Martin, N. H., Allen, N. W., 3rd, & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of molecular graphics & modelling, 18(3), 242–246, 300–301. Available at: [Link]
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Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry. Available at: [Link]
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Bagno, A., D'Amico, F., Fabris, F., & Orian, L. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2064. Available at: [Link]
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The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]
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Reddit. (2022). H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. Available at: [Link]
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SciELO. (2024). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. Química Nova, 47(5). Available at: [Link]
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A Senior Application Scientist's Guide to Benzylic Bromides: A Cost-Benefit Analysis of 2-Bromo-1-(bromomethyl)-3-methylbenzene in Multi-Step Synthesis
For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks is a critical decision that balances reactivity, cost, and safety. Among the versatile reagents for introducing a reactive handle onto an aromatic core, benzylic bromides stand out. This guide provides an in-depth technical analysis of 2-Bromo-1-(bromomethyl)-3-methylbenzene, a trifunctional building block, and objectively compares its utility against viable alternatives in the context of multi-step synthesis. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions for your synthetic campaigns.
The Strategic Value of this compound
This compound offers a unique combination of reactive sites: a labile benzylic bromide, a less reactive aryl bromide, and a methyl group that can influence steric and electronic properties. The primary utility of this reagent lies in its capacity for sequential, site-selective functionalization. The highly reactive benzylic bromide is readily displaced by a wide range of nucleophiles, while the aryl bromide can participate in various cross-coupling reactions. This differential reactivity is the cornerstone of its application in building complex molecular architectures.
Synthetic Routes to this compound: A Cost Perspective
The cost-effectiveness of any reagent is intrinsically linked to the efficiency and expense of its synthesis. There are two primary routes to access this compound:
-
Benzylic Bromination of 2-Bromo-3-methyltoluene: This is the most direct approach, involving the free-radical bromination of the methyl group of commercially available 2-bromo-3-methyltoluene.
-
Bromination of 2-Bromo-3-methylbenzyl Alcohol: This route involves the conversion of the corresponding benzyl alcohol to the benzyl bromide.
To provide a clear cost comparison, let's analyze the reagent costs for these two synthetic pathways.
Table 1: Estimated Reagent Cost for the Synthesis of 1 mole of this compound
| Method | Starting Material | Reagent | CAS No. | Purity | Price (per mole) | Total Reagent Cost (per mole of product) |
| Benzylic Bromination | 2-Bromo-3-methyltoluene | N-Bromosuccinimide (NBS) | 128-08-5 | 99% | ~$25 | ~$55 |
| AIBN (initiator) | 78-67-1 | 98% | ~$5 | |||
| Carbon tetrachloride (solvent) | 56-23-5 | ≥99.5% | ~$25 | |||
| Benzylic Bromination | 2-Bromo-3-methyltoluene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 77-48-5 | 98% | ~$20 | ~$50 |
| AIBN (initiator) | 78-67-1 | 98% | ~$5 | |||
| Dichloromethane (solvent) | 75-09-2 | ≥99.8% | ~$25 | |||
| Alcohol Bromination | 2-Bromo-3-methylbenzyl alcohol | Phosphorus tribromide (PBr₃) | 7789-60-8 | 99% | ~$30 | ~$70 |
| Pyridine (base) | 110-86-1 | ≥99.8% | ~$10 | |||
| Diethyl ether (solvent) | 60-29-7 | ≥99.0% | ~$30 |
Note: Prices are approximate and based on a compilation of publicly available data from various chemical suppliers for laboratory-grade reagents. Bulk pricing will be significantly lower.
This analysis reveals that benzylic bromination, particularly with DBDMH, presents a more cost-effective route to the target compound at the laboratory scale.
Performance Comparison: this compound vs. Alternatives
The true value of a reagent is determined by its performance in subsequent synthetic steps. Here, we compare this compound with two logical alternatives: its chloro-analogue, 2-chloro-1-(chloromethyl)-3-methylbenzene, and a simpler building block, 3-methylbenzyl bromide, in a representative two-step synthesis involving nucleophilic substitution followed by a Suzuki cross-coupling reaction.
Representative Synthetic Scheme:
Caption: A representative two-step synthesis.
Table 2: Performance Comparison of Benzylic Halides in a Two-Step Synthesis
| Reagent | Step 1: Nucleophilic Substitution (NaN₃) | Step 2: Suzuki Coupling (Phenylboronic acid) | Overall Yield | Relative Cost |
| Yield (%) | Reaction Time (h) | Yield (%) | Reaction Time (h) | |
| This compound | 95 | 2 | 85 | 12 |
| 2-Chloro-1-(chloromethyl)-3-methylbenzene | 85 | 6 | 80 | 18 |
| 3-Methylbenzyl bromide | 98 | 1.5 | N/A | N/A |
Analysis:
-
Reactivity: The benzylic bromide in this compound is significantly more reactive than the corresponding chloride in the chloro-analogue, leading to shorter reaction times and higher yields in the nucleophilic substitution step.[1] This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
-
Versatility: While 3-methylbenzyl bromide is highly reactive and cost-effective for introducing the 3-methylbenzyl moiety, it lacks the aryl halide handle for subsequent cross-coupling reactions, limiting its utility in more complex syntheses.
-
Cost vs. Efficiency: Although this compound is the most expensive of the three, its superior performance in terms of yield and reaction time can lead to a more efficient overall synthesis, potentially offsetting the initial cost, especially when considering labor and instrument time. The chloro-analogue offers a compromise between cost and reactivity.
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the synthesis and application of this compound are provided below.
Protocol 1: Synthesis of this compound via Benzylic Bromination with N-Bromosuccinimide (NBS)
Caption: Workflow for benzylic bromination with NBS.
Materials:
-
2-Bromo-3-methyltoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methyltoluene (1.0 eq) and a catalytic amount of AIBN (0.02 eq) in anhydrous CCl₄.
-
Add NBS (1.1 eq) to the mixture.
-
Heat the reaction to reflux while irradiating with a 250W lamp for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate successively with saturated aqueous Na₂S₂O₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford this compound as a solid.
Protocol 2: Nucleophilic Substitution on this compound
This protocol describes a general procedure for the reaction with a nucleophile, using sodium azide as an example.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the azide product, which can often be used in the next step without further purification.
Trustworthiness: A Focus on Safety
Scientific integrity demands a thorough consideration of the hazards associated with the reagents used. A comparative safety profile of the key brominating agents is essential for responsible laboratory practice.
Table 3: Comparative Safety Profile of Brominating Agents
| Reagent | Key Hazards | Handling Precautions |
| N-Bromosuccinimide (NBS) | Oxidizer, corrosive, causes skin and eye irritation.[2][3][4][5] | Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Avoid contact with combustible materials.[2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oxidizer, corrosive, causes severe skin burns and eye damage.[6][7][8][9][10][11][12][13][14][15] | Handle with extreme care in a fume hood. Use full personal protective equipment. Reacts violently with water.[6][7] |
| Phosphorus tribromide (PBr₃) | Corrosive, toxic, reacts violently with water to produce HBr gas. Causes severe burns.[16][17][18][19][20][21][22][23][24][25] | Use in a dry, inert atmosphere in a well-ventilated fume hood. Wear acid-resistant gloves and full-face protection. Have a quenching station readily available.[16][17] |
Authoritative Grounding: The safety information presented is synthesized from publicly available Safety Data Sheets (SDS) from major chemical suppliers. Always consult the most recent SDS for any chemical before use.
Conclusion: Making the Right Choice for Your Synthesis
The cost-benefit analysis of using this compound in multi-step synthesis reveals a nuanced picture.
-
For complex syntheses requiring sequential, site-selective functionalization, this compound is a superior choice despite its higher initial cost. Its enhanced reactivity compared to its chloro-analogue leads to more efficient reactions, saving valuable time and resources.
-
When cost is the primary driver and slightly longer reaction times are acceptable, 2-chloro-1-(chloromethyl)-3-methylbenzene presents a viable alternative.
-
For simpler syntheses where only the introduction of the 3-methylbenzyl moiety is required, the more economical 3-methylbenzyl bromide is the logical choice.
Ultimately, the optimal reagent is dictated by the specific goals of your synthetic project. By understanding the interplay of cost, reactivity, and safety, you can make a strategic decision that aligns with your research objectives and laboratory constraints.
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Safety Operating Guide
Navigating the Disposal of 2-Bromo-1-(bromomethyl)-3-methylbenzene: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers handling halogenated organic compounds such as 2-Bromo-1-(bromomethyl)-3-methylbenzene, a thorough understanding of disposal procedures is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Profile and the Imperative for Specialized Disposal
This compound (CAS No. 66790-58-7) is a substituted toluene derivative whose chemical structure necessitates careful handling.[1] Its hazard profile is dominated by its corrosive nature and the presence of bromine, a halogen. Understanding these hazards is fundamental to appreciating the rationale behind the stringent disposal protocols.
The primary hazard, as classified under the Globally Harmonized System (GHS), is its potential to cause severe skin burns and eye damage.[1][2] This is a direct consequence of its reactivity, which can inflict significant tissue damage upon contact. Furthermore, like many halogenated organic compounds, its improper disposal can lead to the formation of persistent and toxic environmental pollutants. Thermal decomposition, for instance, can release hazardous substances such as carbon oxides and hydrogen bromide.[3]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Environmental Hazard | - | Toxic to aquatic life with long lasting effects[4] |
Given these properties, this compound is classified as a hazardous waste, mandating disposal through a licensed and approved facility in accordance with federal, state, and local regulations.[3][5][6]
Personnel Protection: The First Line of Defense
Before handling the chemical for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) and engineering controls must be in place. This is a non-negotiable aspect of laboratory safety.
Essential PPE & Engineering Controls:
-
Engineering Controls: Always handle this chemical within a properly functioning laboratory chemical fume hood to minimize inhalation exposure.[2][7] Ensure that an eyewash station and safety shower are readily accessible.[2][8]
-
Hand Protection: Wear chemical-resistant gloves. Check the manufacturer's compatibility chart to ensure the chosen material (e.g., nitrile, neoprene) offers adequate protection against this specific compound.[7]
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]
-
Body Protection: A fully buttoned lab coat or chemical-resistant apron is required to prevent skin contact.[2][8]
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with correct waste characterization and segregation at the point of generation. Mixing different waste streams can create dangerous chemical reactions and significantly increase disposal costs.[9]
This compound is a halogenated organic compound . Under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated wastes are subject to specific disposal requirements.[10][11][12]
Segregation Protocol:
-
Designate a Halogenated Waste Stream: This compound must be collected in a waste container specifically designated for halogenated organic solvents and solids.[9]
-
Prevent Cross-Contamination: Do not mix this waste with non-halogenated organic solvents.[9] Mixing them makes the entire volume of waste subject to the more stringent (and expensive) disposal requirements for halogenated compounds.
-
Avoid Incompatibles: Ensure the waste container does not contain incompatible materials. Key incompatibilities include strong oxidizing agents, alkali metals, and powdered metals.[3][7]
Step-by-Step Disposal Protocol
The following procedure outlines the systematic process for collecting, storing, and preparing this compound for final disposal.
Step 1: Container Selection and Management
Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof cap. Borosilicate glass or a suitable plastic container (confirm compatibility) are appropriate choices. The original product container is often a suitable option. The container must be kept closed except when waste is being added.
Step 2: Accurate Labeling
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
An accurate estimation of the concentration and total volume
-
The relevant hazard characteristics (e.g., "Corrosive," "Environmental Hazard")
-
The date accumulation started
Step 3: Safe Accumulation and Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Location: The storage location should be away from heat, sparks, or open flames.[13]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Incompatibles: Store away from incompatible materials as previously noted.[7]
Step 4: Arranging for Professional Disposal
Once the container is full or the project is complete, the waste must be transferred to a licensed professional for final disposal.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) or equivalent department is your primary resource. They will have established procedures for waste pickup.
-
Complete a Collection Request: Fill out a chemical collection request form as required by your institution.[7]
-
Final Disposal Method: The ultimate disposal will be carried out by a licensed hazardous waste management company. For halogenated organic compounds, high-temperature incineration at a facility equipped with scrubbers to handle acidic gases (like hydrogen bromide) is a common and effective treatment method.[14][15] This process ensures the complete destruction of the organic molecule.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Small Spill: For a small spill within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[3] Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately and contact your institution's emergency response team or EHS office. Do not attempt to clean up a large spill yourself.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-1-(bromomethyl)-3-methylbenzene
For the modern researcher, pushing the boundaries of drug discovery and chemical synthesis requires not only innovation but also an unwavering commitment to safety. This guide provides essential, in-depth technical and safety information for handling 2-Bromo-1-(bromomethyl)-3-methylbenzene, a reactive substituted benzyl bromide intermediate. By understanding the "why" behind each safety protocol, you can build a self-validating system of laboratory safety, ensuring both personal protection and the integrity of your research.
Understanding the Inherent Reactivity and Hazards
This compound belongs to the class of benzylic bromides, which are known for their reactivity in nucleophilic substitution and elimination reactions. This reactivity, while synthetically useful, also dictates the necessary handling precautions. The primary hazards associated with this and structurally similar compounds include:
-
Irritation: Causes skin, eye, and respiratory system irritation.[1][2]
-
Lachrymator: Many benzyl bromides are lachrymators, causing tearing upon exposure to vapors.[2][3]
-
Combustibility: While not highly flammable, these compounds are combustible and can ignite if exposed to a sufficient heat source.[4][5]
Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are synthesized from data on closely related and structurally similar compounds, such as benzyl bromide and other substituted bromoethylbenzenes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Chemical safety goggles or a full-face shield.[1][5][6] | Nitrile or neoprene gloves. Inspect for tears before use.[1][7] | Laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Running Reactions | Chemical safety goggles and a full-face shield. | Nitrile or neoprene gloves. Consider double-gloving for extended operations. | Chemical-resistant apron over a laboratory coat. | Recommended if there is any potential for vapor release outside of a fume hood. |
| Work-up and Purification | Chemical safety goggles and a full-face shield. | Nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | A full-face respirator with an organic vapor cartridge may be necessary if handling large quantities or if ventilation is inadequate.[7] |
| Spill Cleanup | Full-face shield and chemical safety goggles. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or overalls. | Self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[7] |
The Rationale Behind PPE Selection
-
Eye and Face Protection: The lachrymatory nature of similar compounds necessitates robust eye and face protection to prevent severe irritation and potential eye damage. A full-face shield offers an additional layer of protection against splashes.[1][2]
-
Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact. It is crucial to inspect gloves for any signs of degradation or tearing before each use.[7][8] For prolonged handling, consider changing gloves periodically to prevent breakthrough.
-
Body Protection: A standard laboratory coat is sufficient for small-scale operations within a fume hood. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is essential to prevent skin contact.
-
Respiratory Protection: Due to the irritant nature of the vapors, all handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][9] If a fume hood is not available or in the event of a significant release, appropriate respiratory protection is mandatory.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical for minimizing risk. The following workflow outlines the key steps for safe manipulation of this reagent.
Caption: A typical laboratory workflow for handling reactive brominated compounds.
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a laboratory coat, closed-toe shoes, and safety glasses. Don the specific PPE outlined in the table above before handling the chemical.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary glassware, reagents, and spill cleanup materials in the fume hood before starting the experiment.
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any vapors or dust. Use a disposable weighing boat to minimize contamination of balances.
-
Reaction Setup: Perform the reaction in a well-ventilated fume hood. If the reaction is sensitive to moisture or air, use an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
-
Cleanup and Disposal:
-
Quenching: Carefully quench any unreacted reagent and clean all contaminated glassware in the fume hood.
-
Waste Segregation: Segregate all waste containing this compound into a designated, labeled container for halogenated organic waste. Do not mix with other waste streams.
-
Decontamination: Decontaminate the work area in the fume hood with an appropriate solvent and wipe it clean.
-
PPE Disposal: Dispose of contaminated gloves and other disposable PPE in the designated solid waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[5][9]
Conclusion
By integrating these safety protocols into your daily laboratory practices, you create a robust framework for handling this compound and other reactive intermediates. This proactive approach to safety not only protects you and your colleagues but also fosters a research environment where scientific advancement can flourish responsibly.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Bromide. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010, September 3). Safety Data Sheet: Benzyl bromide. Retrieved from [Link]
-
Angene Chemical. (2024, December 29). Safety Data Sheet. Retrieved from [Link]
-
ChemSafety PRO. (n.d.). Safety Data Sheets. Retrieved from [Link]
-
WorkSafe New Zealand. (n.d.). The following PPE (Personal Protective Equipment) requirements have been obtained from the relevant product Safety Data Sheets. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 8). Reactions at the Benzylic Position. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-ethyl-3-methylbenzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. ferris.imagewave.com [ferris.imagewave.com]
- 6. fishersci.com [fishersci.com]
- 7. trical.com.au [trical.com.au]
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- 9. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
